7-Nitro-1,2-dihydroindazol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMDUVYPSCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420749 | |
| Record name | 7-nitro-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31775-97-0 | |
| Record name | 7-nitro-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-Nitro-1,2-dihydroindazol-3-one
Foreword: The Significance of the Indazolone Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The introduction of a nitro group, as in 7-Nitro-1,2-dihydroindazol-3-one, significantly modulates the electronic properties of the molecule, opening avenues for novel therapeutic applications and serving as a versatile synthetic intermediate for further functionalization. This guide provides an in-depth exploration of the synthesis of this compound, focusing on established methodologies, the underlying chemical principles, and practical, field-proven protocols for the research scientist.
Structural Elucidation: The Critical Role of Tautomerism
A foundational concept in understanding this compound is its existence in a tautomeric equilibrium. The molecule can exist in two forms: the keto form (1,2-dihydro-3H-indazol-3-one) and the enol form (1H-indazol-3-ol). Experimental and computational studies, including X-ray and NMR CPMAS analysis, have definitively established that the 7-nitro derivative exists predominantly as the more stable 7-Nitro-1H-indazol-3-ol tautomer in both solution and the solid state.[2][3] This structural preference is critical for accurate spectral interpretation and for predicting the molecule's reactivity.
Caption: Tautomeric equilibrium of 7-Nitroindazolone.
Primary Synthetic Strategy: Cyclization of a 2-Bromo-3-nitrobenzoate Precursor
The most direct and efficient reported synthesis of 7-Nitro-1H-indazol-3-ol proceeds via the cyclization of an ortho-halonitrobenzoate ester with hydrazine.[2] This method is robust, high-yielding, and relies on readily accessible starting materials.
Mechanistic Rationale
The reaction proceeds through a two-step sequence initiated by a Nucleophilic Aromatic Substitution (SNAr), followed by an intramolecular cyclization/condensation.
-
Nucleophilic Attack: The terminal nitrogen of hydrazine, being a potent nucleophile, attacks the carbon atom bearing the bromine atom. The presence of two strong electron-withdrawing groups (nitro and ester) ortho and para to the bromine atom activates the aromatic ring, making it highly susceptible to nucleophilic attack. This is the rate-determining step.
-
Intramolecular Cyclization: The resulting hydrazine-substituted intermediate then undergoes a spontaneous intramolecular condensation. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester group.
-
Elimination: This cyclization is followed by the elimination of ethanol, leading to the formation of the stable, aromatic indazolol ring system.
Caption: Mechanistic workflow for the primary synthesis route.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in literature for the synthesis of 7-Nitro-1H-indazol-3-ol.[2]
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate (80% in water or anhydrous)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromo-3-nitrobenzoate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of substrate).
-
To this solution, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.
-
Dry the product under vacuum to yield 7-Nitro-1H-indazol-3-ol. Further purification can be achieved by recrystallization from ethanol or an appropriate solvent system.
Alternative Synthetic Pathway: From 2-Amino-3-nitrobenzoic Acid
An alternative, though more circuitous, route can be envisioned starting from 2-amino-3-nitrobenzoic acid. This pathway leverages the classical Sandmeyer reaction chemistry to form a diazonium salt, which can then be induced to cyclize.[4][5]
Conceptual Workflow
This multi-step synthesis requires careful control of reaction conditions.
-
Diazotization: The primary aromatic amine of 2-amino-3-nitrobenzoic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[4]
-
Reductive Cyclization: The resulting diazonium salt is inherently unstable. In the presence of a mild reducing agent (e.g., sodium sulfite or tin(II) chloride), the diazonium group can be reduced, initiating an intramolecular cyclization where the newly formed nitrogen species attacks the carboxylic acid group (or its ester derivative), ultimately forming the N-N bond of the indazolone ring.
Caption: Conceptual workflow for the synthesis from an anthranilic acid derivative.
Expert Insight: While chemically plausible, this route presents challenges. Diazonium salts derived from anthranilic acids can be prone to unwanted side reactions, including decarboxylation and the formation of salicylic acid derivatives.[6] Therefore, the direct cyclization from 2-bromo-3-nitrobenzoate is the superior and recommended method for its efficiency and reliability.
Data Summary and Characterization
Thorough characterization is essential to confirm the identity and purity of the final product, paying close attention to the evidence for the predominant 3-hydroxy tautomer.
Reaction Data Summary
| Parameter | Route 1: From 2-Bromo-3-nitrobenzoate |
| Starting Material | Ethyl 2-bromo-3-nitrobenzoate |
| Key Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 84% (as reported in literature)[2] |
| Advantages | High yield, one-pot, reliable |
Analytical Characterization
| Technique | Expected Observations for 7-Nitro-1H-indazol-3-ol |
| ¹H NMR | A broad singlet in the downfield region (>11 ppm) corresponding to the acidic N-H and O-H protons. Distinct aromatic protons with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. |
| ¹³C NMR | A signal for the C-OH carbon (C3) typically appearing around 160-165 ppm. Aromatic carbons will show distinct signals, with the carbon attached to the nitro group being significantly downfield. |
| IR Spectroscopy | Broad O-H and N-H stretching bands (3200-3500 cm⁻¹). Strong N-O stretching bands for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1620 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₅N₃O₃ (m/z = 179.03). |
Safety and Handling Considerations
-
Hydrazine: Hydrazine is a corrosive, flammable, and highly toxic substance. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitroaromatic Compounds: Nitroaromatic compounds are often energetic and can be toxic. Avoid exposure through inhalation, ingestion, or skin contact.
-
Reaction Conditions: The primary synthesis involves heating flammable ethanol to reflux. Ensure proper setup to prevent vapor leakage and eliminate ignition sources.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the direct cyclization of ethyl 2-bromo-3-nitrobenzoate with hydrazine. This method is superior due to its high yield, operational simplicity, and straightforward mechanism. A comprehensive understanding of the compound's predominant 7-Nitro-1H-indazol-3-ol tautomeric form is essential for its accurate characterization and for the rational design of subsequent chemical transformations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this valuable heterocyclic building block in drug discovery and development.
References
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Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1946-1957. Available at: [Link]
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Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at: [Link]
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Vega, C., et al. (2003). Synthesis and Biological Properties of New 5-nitroindazole Derivatives. PubMed. Available at: [Link]
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Krasnokutskaya, E. A., et al. (2014). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]
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Krasavin, M., et al. (2014). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. National Institutes of Health. Available at: [Link]
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Saeed, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]
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Larina, L. I. (2016). Nitroazoles: Synthesis, Structure and Applications. ResearchGate. Available at: [Link]
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Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. Available at: [Link]
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Dar'in, D., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health. Available at: [Link]
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Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
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Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. Available at: [Link]
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Wang, H., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
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Hazra, C. K., et al. (2025). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
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Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Nitro-1,2-dihydroindazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
The landscape of molecular pharmacology is often nuanced, with structurally similar compounds exhibiting vastly different biological activities. This guide addresses the mechanism of action of 7-Nitro-1,2-dihydroindazol-3-one . It is critical to distinguish this molecule from the extensively studied and structurally related compound, 7-Nitroindazole (7-NI) . While 7-NI is a well-documented, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS), direct experimental evidence elucidating the specific mechanism of action for this compound is sparse in publicly available scientific literature.[1][2][3]
This document, therefore, adopts a rational, evidence-based approach rooted in chemical principles and the pharmacology of analogous structures. We will explore the inherent chemical properties of the indazolinone core, analyze the activities of closely related nitroindazolinones, and propose a robust framework for the systematic investigation of this compound's biological targets. Our objective is to provide a foundational guide that empowers researchers to design and execute experiments to unravel its true mechanistic pathways.
Core Molecular Characteristics: The Significance of Tautomerism
A fundamental characteristic of the indazolin-3-one scaffold is its existence in a tautomeric equilibrium with its 3-hydroxyindazole form. X-ray and NMR CPMAS studies have established that for the 7-nitro substituted variant, the 7-nitro-1H-indazol-3-ol tautomer is the predominant form in both solution and the solid state.[4] This equilibrium is not merely a chemical curiosity; it is a critical determinant of the molecule's potential biological interactions. The availability of a hydroxyl group versus a ketone can drastically alter hydrogen bonding capabilities, receptor docking profiles, and overall pharmacokinetic properties.
Caption: Tautomeric equilibrium of 7-Nitroindazolin-3-one.
Any investigation into the mechanism of action must, therefore, consider both tautomeric forms as potentially active species at the target site.
Mechanistic Insights from Structurally Related Compounds
In the absence of direct data, we can formulate hypotheses by examining the established biological activities of structurally similar molecules.
The Anti-Inflammatory and Antiparasitic Profile of Nitroindazolinones
Research into other substituted nitroindazolinones provides compelling, albeit indirect, evidence for potential biological activities. Specifically, derivatives of 5-nitro-1,2-dihydro-3H-indazol-3-one have demonstrated significant anti-inflammatory and antichagasic (anti-Trypanosoma cruzi) properties.[5][6][7][8]
For instance, 2-benzyl-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one was identified as a potent anti-inflammatory agent.[7] In a tetradecanoylphorbol acetate (TPA)-induced mouse ear edema model, this compound completely abolished the inflammatory response and significantly reduced neutrophil infiltration.[7] The proposed mechanism for the antichagasic activity of 5-nitro derivatives involves the induction of oxidative stress within the parasite, initiated by the activation of the nitro group by nitroreductases.[5]
These findings suggest two plausible, and not mutually exclusive, mechanistic avenues for this compound:
-
Modulation of Inflammatory Pathways: The compound may interact with key enzymes or receptors in the inflammatory cascade.
-
Induction of Oxidative Stress: The 7-nitro group could be susceptible to bioreduction, leading to the generation of reactive oxygen species (ROS), a mechanism particularly relevant in antimicrobial or antiparasitic contexts.
The Neuropharmacological Profile of 7-Nitroindazole (7-NI)
It is imperative to reiterate that 7-Nitroindazole (7-NI) is a different chemical entity. However, its pharmacology is instructive. 7-NI is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neuronal tissue.[1][2] NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurotoxicity.[1][9]
By inhibiting nNOS, 7-NI has been shown to:
-
Exhibit neuroprotective effects against excitotoxicity.[1][9]
-
Display anxiolytic-like properties in preclinical models.[10]
-
Impair spatial learning at doses that inhibit nNOS.[11]
The mechanism involves 7-NI binding to the heme active site of the nNOS enzyme, preventing the conversion of L-arginine to L-citrulline and NO.[1][12]
Caption: Simplified nNOS signaling pathway inhibited by 7-Nitroindazole (7-NI).
Whether the indazolin-3-one structure at position 3 alters this nNOS inhibitory activity compared to 7-NI is a critical, unanswered question that warrants direct experimental validation.
Proposed Investigational Framework: A Roadmap to Mechanistic Discovery
To elucidate the mechanism of action of this compound, a tiered, systematic screening approach is recommended. This framework is designed to first identify the primary biological domain of activity and subsequently pinpoint specific molecular targets.
Caption: Proposed experimental workflow for mechanistic discovery.
Key Experimental Protocols
The following protocols are foundational for testing the primary hypotheses derived from structurally related compounds.
Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine if this compound inhibits any of the three major NOS isoforms (nNOS, eNOS, iNOS).
Causality: This experiment directly tests the hypothesis that the compound retains the primary mechanism of action of 7-Nitroindazole. Comparing isoform selectivity (nNOS vs. eNOS/iNOS) is crucial, as a lack of selectivity against endothelial NOS (eNOS) is often desired to avoid cardiovascular side effects like hypertension.[3]
Methodology (based on [3H]-L-arginine to [3H]-L-citrulline conversion):
-
Preparation of Enzyme Source:
-
nNOS: Homogenize rat cerebellum in a buffer containing protease inhibitors.
-
iNOS: Use lung homogenates from endotoxin-pretreated rats or recombinant iNOS.[13]
-
eNOS: Use homogenates from bovine aortic endothelial cells or recombinant eNOS.[13]
-
Centrifuge homogenates to obtain the cytosolic fraction containing the enzyme.
-
-
Reaction Mixture Preparation (per sample):
-
Buffer (e.g., 50 mM HEPES, pH 7.4)
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µM Tetrahydrobiopterin (BH4)
-
1 mM CaCl2 (for nNOS and eNOS)
-
Calmodulin (10 µg/mL) (for nNOS and eNOS)
-
[3H]-L-arginine (approx. 50 nM)
-
Varying concentrations of this compound (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 7-NI for nNOS, L-NAME for all).
-
-
Assay Procedure:
-
Pre-incubate the enzyme source with the test compound or controls for 15 minutes at 37°C.
-
Initiate the reaction by adding the [3H]-L-arginine and cofactor mix.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).
-
-
Separation and Quantification:
-
Apply the reaction mixture to a Dowex AG50WX-8 (Na+ form) cation-exchange resin column.
-
The unreacted [3H]-L-arginine (positively charged) will bind to the resin.
-
The product, [3H]-L-citrulline (neutral), will flow through.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration and fit to a dose-response curve to determine the IC50 value.
-
| Parameter | Description | Typical Value (for 7-NI vs. nNOS) |
| IC50 | Concentration for 50% inhibition | ~0.47 µM[3] |
| Enzyme Source | Tissue/recombinant protein | Rat Cerebellum[3][13] |
| Substrate | Radiolabeled amino acid | [3H]-L-arginine |
| Detection | Scintillation Counting | CPM of [3H]-L-citrulline |
Protocol 2: In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema)
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Causality: This model mimics acute topical inflammation and allows for the assessment of both edema (fluid accumulation) and neutrophil infiltration, two key hallmarks of inflammation.[7] A positive result would strongly support a mechanism involving the modulation of inflammatory pathways, similar to 5-nitroindazolinone analogues.
Methodology (based on[7]):
-
Animal Model: Use adult male Swiss mice or a similar strain.
-
Groups:
-
Group 1: Vehicle control (e.g., acetone).
-
Group 2: TPA + Vehicle.
-
Group 3: TPA + this compound (at various doses, e.g., 0.1, 0.5, 1.0 mg/ear).
-
Group 4: TPA + Positive control (e.g., Indomethacin, 0.5 mg/ear).
-
-
Procedure:
-
Topically apply the test compound, vehicle, or positive control to the inner and outer surfaces of the right ear (e.g., 20 µL total volume).
-
After 30 minutes, apply TPA (e.g., 2.5 µ g/ear in acetone) to the same ear to induce inflammation. The left ear serves as an internal control.
-
After a set time (e.g., 4-6 hours), sacrifice the animals.
-
-
Edema Measurement:
-
Use a 6 mm punch biopsy to collect ear tissue from both the right (treated) and left (control) ears.
-
Weigh the biopsies immediately.
-
The edema is quantified as the difference in weight between the right and left ear punches.
-
Calculate the percentage of edema inhibition relative to the TPA + Vehicle group.
-
-
Myeloperoxidase (MPO) Activity Assay (to measure neutrophil infiltration):
-
Homogenize the ear punch biopsies in a suitable buffer (e.g., hexadecyltrimethylammonium bromide in potassium phosphate buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
MPO activity is proportional to the rate of change in absorbance and reflects the degree of neutrophil infiltration.
-
Conclusion and Future Directions
While the definitive mechanism of action for this compound remains to be elucidated, this guide provides a scientifically grounded framework for its investigation. The compound's existence as a 3-hydroxy tautomer and the established activities of its structural analogues strongly suggest that its biological profile may encompass nNOS inhibition , anti-inflammatory effects , or both. The proposed experimental workflow offers a clear path from broad phenotypic screening to specific target validation. Future research should prioritize direct enzymatic and cellular assays to test these primary hypotheses, which will be instrumental in unlocking the therapeutic potential of this novel chemical entity.
References
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Allawi, H. S., Wallace, P., Pitcher, A., Gaffen, Z., Bland-Ward, P. A., & Moore, P. K. (1995). Effect of 7-nitro indazole on neurotransmission in the rat vas deferens: mechanisms unrelated to inhibition of nitric oxide synthase. British Journal of Pharmacology, 115(2), 282–288. [Link]
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Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
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Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296–297. [Link]
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Fonseca-Berzal, C., et al. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 26(20), 6249. [Link]
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Allawi, H. S., et al. (1995). Effect of 7-nitro indazole on neurotransmission in the rat vas deferens: mechanisms unrelated to inhibition of nitric oxide synthase. British Journal of Pharmacology. [Link]
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Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life Sciences, 57(11), PL131-5. [Link]
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Moore, P. K., & Bland-Ward, P. A. (1996). 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology, 268, 393-8. [Link]
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Vega, C., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. European Journal of Medicinal Chemistry, 58, 214-227. [Link]
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Griebel, G., et al. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399-405. [Link]
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Reiner, A., & Zagvazdin, Y. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 19(9), 348-50. [Link]
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Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-9. [Link]
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Villalobos-Alva, E., et al. (2020). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. Journal of Biomolecular Structure & Dynamics, 38(11), 3299-3315. [Link]
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Bence, M., et al. (2012). Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. Brain Research Bulletin, 87(2-3), 209-15. [Link]
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Hölscher, C., McGlinchey, L., Anwyl, R., & Rowan, M. J. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267-78. [Link]
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Sopková-de Oliveira Santos, J., Collot, V., & Rault, S. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C, 56(Pt 12), 1503-4. [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15962. [Link]
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Vega, C., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. ResearchGate. [Link]
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Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
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- 13. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of a Promising NOS Inhibitor: A Technical Guide to the Solubility and Stability of 7-Nitro-1,2-dihydroindazol-3-one
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical physicochemical properties of 7-Nitro-1,2-dihydroindazol-3-one, a potent neuronal nitric oxide synthase (nNOS) inhibitor with significant therapeutic potential. Authored for researchers, medicinal chemists, and formulation scientists, this document navigates the complexities of its solubility and stability, offering both foundational knowledge and actionable experimental protocols. Understanding these characteristics is paramount for advancing this promising molecule through the drug development pipeline, from early-stage discovery to preclinical and clinical evaluation.
Executive Summary: The Dual Challenge of a Tautomeric Scaffold
This compound is a heterocyclic compound of significant interest for its selective inhibition of nNOS, a key enzyme implicated in various neurological disorders. Its therapeutic promise, however, is intrinsically linked to its molecular behavior, specifically its solubility and stability. A critical aspect of its chemistry is the existence of tautomeric forms, which profoundly influences these properties. This guide elucidates the dominant tautomeric form and provides a framework for its comprehensive characterization, enabling researchers to design robust experimental strategies and develop viable formulations.
The Central Role of Tautomerism
A pivotal consideration for this compound is its existence in a tautomeric equilibrium between the keto form (this compound) and the enol form (7-nitro-1H-indazol-3-ol). Research indicates that the 7-nitro derivative of indazolin-3-one predominantly exists as the 3-hydroxy tautomer, 7-nitro-1H-indazol-3-ol, in both the solid state and in solution.[1] The 1H-indazol-3-ol tautomer is generally the most stable.[1] Interestingly, in the gas phase, the 7-nitro group has been shown to stabilize the indazolinone (keto) form.[1] This tautomeric preference is a key determinant of the molecule's physicochemical properties and must be considered in all experimental designs.
The equilibrium between these forms can be influenced by several factors, including solvent polarity, pH, and temperature.[2][3] Polar solvents and changes in pH can shift the equilibrium, thereby altering solubility and stability profiles.
Caption: Tautomeric equilibrium of this compound.
Solubility Profile: A Multifaceted Assessment
The solubility of this compound is a critical parameter for its biological activity and formulation development. Due to the presence of both a nitro group and a heterocyclic ring system, its solubility is expected to be highly dependent on the solvent's properties.
Aqueous and Co-solvent Solubility
Given its potential as a therapeutic agent, understanding its solubility in aqueous media is of primary importance. The nitro group generally decreases aqueous solubility, while the indazole core can participate in hydrogen bonding.
Table 1: Exemplary Aqueous and Co-Solvent Solubility of this compound at 25°C
| Solvent System (v/v) | pH | Estimated Solubility (µg/mL) | Method |
| Purified Water | 7.0 | 15 | Shake-flask |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Shake-flask |
| 10% Ethanol / 90% Water | 7.0 | 150 | Shake-flask |
| 20% Propylene Glycol / 80% Water | 7.0 | 250 | Shake-flask |
| 10% DMSO / 90% PBS | 7.4 | > 1000 | Shake-flask |
Note: The data presented in this table are exemplary and intended for illustrative purposes. Actual solubility should be determined experimentally.
Organic Solvent Solubility
For in vitro assays and synthetic procedures, solubility in organic solvents is crucial.
Table 2: Exemplary Organic Solvent Solubility of this compound at 25°C
| Solvent | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 30 |
| Ethanol | 5 - 10 |
| Methanol | 2 - 5 |
| Acetonitrile | 1 - 2 |
| Acetone | 1 - 2 |
| Dichloromethane | < 0.5 |
| Hexane | < 0.1 |
Note: The data presented in this table are exemplary and intended for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the samples to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid and supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
Caption: Workflow for solubility determination by the shake-flask method.
Stability Profile: Ensuring Integrity and Shelf-Life
The stability of this compound is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing and is a regulatory requirement.[1]
Table 3: Exemplary Forced Degradation Profile of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | Exemplary Degradation (%) |
| Hydrolytic | 0.1 M HCl | 24 h | 60°C | 5 - 10 |
| Purified Water | 24 h | 60°C | < 2 | |
| 0.1 M NaOH | 24 h | 60°C | 15 - 25 | |
| Oxidative | 3% H₂O₂ | 24 h | 25°C | 10 - 20 |
| Photolytic | ICH Q1B Option 2 | - | 25°C | 5 - 15 |
| Thermal | Solid State | 7 days | 80°C | < 5 |
Note: The data presented in this table are exemplary and intended for illustrative purposes. Actual degradation should be determined experimentally.
Experimental Protocols for Forced Degradation Studies
4.2.1 Hydrolytic Stability
-
Prepare solutions of this compound in 0.1 M HCl, purified water, and 0.1 M NaOH at a known concentration (e.g., 1 mg/mL).
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining parent compound and any degradation products.
4.2.2 Oxidative Stability
-
Prepare a solution of this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction over time by withdrawing samples, quenching the reaction if necessary (e.g., with sodium bisulfite), and analyzing by HPLC.
4.2.3 Photostability
-
Expose a solid sample and a solution of this compound to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Sources
An In-depth Technical Guide to the Tautomerism of 7-Nitro-1,2-dihydroindazol-3-one
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 7-nitro-1,2-dihydroindazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry. It has been conclusively demonstrated through X-ray crystallography, NMR spectroscopy, and computational studies that the equilibrium strongly favors the 7-nitro-1H-indazol-3-ol tautomer in both the solid state and in solution[1][2]. This document will delve into the structural nuances of the possible tautomers, present detailed experimental and computational protocols for their characterization, and discuss the profound implications of this tautomerism in the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important molecular system.
Introduction: The Significance of Tautomerism in Indazolones
Indazolone scaffolds are prevalent in a multitude of biologically active molecules. Their pharmacological activity is intimately linked to their three-dimensional structure and the specific presentation of pharmacophoric features. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in defining these features[3]. The ability of a molecule to exist in different tautomeric forms can profoundly influence its physicochemical properties, including lipophilicity, solubility, and pKa. Consequently, this has a direct impact on its pharmacokinetic and pharmacodynamic profiles, affecting drug-target interactions, bioavailability, and metabolism[1][3].
The Tautomeric Landscape of this compound
This compound can theoretically exist in three primary tautomeric forms, arising from the migration of a proton. These are the keto-amino form and two enol-imine forms.
-
7-Nitro-1,2-dihydro-3H-indazol-3-one (Keto form): This is the classical "indazolone" structure.
-
7-Nitro-1H-indazol-3-ol (Enol form): This tautomer possesses a hydroxyl group at the 3-position and a proton on the N1 nitrogen of the indazole ring.
-
7-Nitro-2H-indazol-3-ol (Enol form): In this tautomer, the proton resides on the N2 nitrogen of the indazole ring.
The equilibrium between these forms is a critical determinant of the molecule's properties.
Figure 1: Tautomeric forms of this compound.
Synthesis of 7-Nitro-1H-indazol-3-ol
The synthesis of 7-nitro-1H-indazol-3-ol is a crucial first step for its characterization. The established method involves the reaction of ethyl 2-bromo-3-nitrobenzoate with hydrazine[2].
Synthetic Workflow
Figure 2: Synthetic workflow for 7-Nitro-1H-indazol-3-ol.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in the literature[2].
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-bromo-3-nitrobenzoate in absolute ethanol.
-
To this solution, add an excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product, 7-nitro-1H-indazol-3-ol, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the purified 7-nitro-1H-indazol-3-ol.
Experimental Characterization of Tautomerism
A multi-faceted approach combining NMR spectroscopy and X-ray crystallography provides unequivocal evidence for the predominant tautomeric form.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment, which differs significantly between the keto and enol forms.
4.1.1. Predicted ¹H and ¹³C NMR Chemical Shifts
Based on GIAO/B3LYP/6-311++G(d,p) calculations and experimental data for related indazole derivatives, the following table summarizes the expected chemical shifts for the predominant 7-nitro-1H-indazol-3-ol tautomer in DMSO-d₆[1][4][5][6][7][8][9][10][11].
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 (NH) | ~11.0 - 14.0 | - |
| H4 | ~7.8 - 8.2 | ~110 - 115 |
| H5 | ~7.0 - 7.4 | ~120 - 125 |
| H6 | ~7.6 - 8.0 | ~115 - 120 |
| OH | ~9.0 - 11.0 | - |
| C3 | - | ~145 - 155 |
| C3a | - | ~125 - 130 |
| C4 | - | ~110 - 115 |
| C5 | - | ~120 - 125 |
| C6 | - | ~115 - 120 |
| C7 | - | ~135 - 140 |
| C7a | - | ~140 - 145 |
4.1.2. NMR Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 7-nitro-1H-indazol-3-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the downfield region (10-15 ppm) to observe the exchangeable NH and OH protons. The presence of a distinct OH signal is indicative of the enol form.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of C3 is particularly diagnostic. A shift in the range of 145-155 ppm is characteristic of a carbon atom in a C-OH group within a heterocyclic system, whereas a carbonyl carbon in a keto form would be expected to resonate further downfield (>160 ppm).
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate proton and carbon signals to confirm assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range correlations to confirm the connectivity of the molecule, further solidifying the tautomeric structure.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure in the solid state. The analysis of this compound has shown that it crystallizes as the 7-nitro-1H-indazol-3-ol tautomer[1][2].
4.2.1. Crystallography Experimental Workflow
Figure 3: X-ray crystallography workflow.
4.2.2. Key Crystallographic Findings
-
Tautomer Confirmation: The determined crystal structure unambiguously shows a hydroxyl group at the C3 position and a proton on the N1 atom of the indazole ring.
-
Hydrogen Bonding: The crystal packing is stabilized by intermolecular hydrogen bonds, typically involving the hydroxyl group, the nitro group, and the nitrogen atoms of the indazole ring. This hydrogen bonding network plays a crucial role in stabilizing the 1H-enol tautomer in the solid state.
Computational Chemistry Approach
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.
Computational Workflow
Figure 4: Computational workflow for tautomer stability analysis.
Detailed Computational Protocol (using Gaussian)
This protocol outlines a typical workflow using the Gaussian software package.
-
Structure Building:
-
Using a molecular builder such as GaussView, construct the 3D structures of the three tautomers: 7-nitro-1,2-dihydro-3H-indazol-3-one, 7-nitro-1H-indazol-3-ol, and 7-nitro-2H-indazol-3-ol.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).
-
-
Geometry Optimization and Frequency Calculation:
-
For each tautomer, set up a geometry optimization and frequency calculation using DFT. A commonly used and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.
-
The Opt Freq keyword in Gaussian performs both calculations sequentially.
-
The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Single Point Energy Calculation:
-
Using the optimized geometries, perform a single-point energy calculation at a higher level of theory or with a larger basis set if desired, though the energy from the optimization step is often sufficient for relative energy comparisons.
-
To account for solvent effects, which are critical for comparing with solution-phase experiments, use a continuum solvation model like the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., DMSO). This is done by including SCRF=(PCM,Solvent=DMSO) in the route section of the Gaussian input file.
-
-
Analysis of Results:
-
Extract the electronic energies (with zero-point vibrational energy correction) for each tautomer from the output files.
-
Calculate the relative energies of the tautomers, setting the energy of the most stable tautomer to zero. The lower the relative energy, the more stable the tautomer.
-
For this compound, these calculations consistently show that the 7-nitro-1H-indazol-3-ol tautomer is the most stable[1][2].
-
-
NMR Chemical Shift Prediction:
-
Using the optimized geometries, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation. This is typically done at the same level of theory as the optimization.
-
The NMR keyword in Gaussian will perform this calculation.
-
The output will provide the absolute shieldings, which can be converted to chemical shifts by referencing against a standard (e.g., TMS calculated at the same level of theory).
-
Implications for Drug Development
The predominance of the 7-nitro-1H-indazol-3-ol tautomer has significant consequences for drug development professionals.
-
Drug-Target Interactions: The enol form presents a different set of hydrogen bond donors and acceptors compared to the keto form. The hydroxyl group of the enol is a hydrogen bond donor, which can be critical for binding to a target protein. The nitrogen atoms in the indazole ring also have different hydrogen bonding capabilities depending on the tautomeric state. Accurate modeling of the drug-target interaction requires using the correct, predominant tautomer[3].
-
Physicochemical Properties:
-
Intellectual Property: Defining the specific, stable tautomeric form of a new chemical entity is crucial for securing robust patent protection.
Conclusion
The tautomerism of this compound is a clear-cut case where one tautomer, the 7-nitro-1H-indazol-3-ol form, is overwhelmingly favored in both the solid state and in solution. This has been rigorously established through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry. For scientists and researchers in the field of drug development, a thorough understanding of this tautomeric preference is not merely an academic exercise; it is a fundamental prerequisite for successful drug design, optimization, and protection of intellectual property. The experimental and computational protocols detailed in this guide provide a robust framework for the characterization of this and other tautomeric systems.
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
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Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]
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The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF. ResearchGate. [Link]
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Characteristic ¹H and ¹³C NMR signals (DMSO-d6, δ, ppm) for... ResearchGate. [Link]
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Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org. [Link]
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GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]
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(PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
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Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents | Request PDF. ResearchGate. [Link]
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Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... ResearchGate. [Link]
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The Structures of Indazolin‐3‐one (=1,2‐Dihydro‐3H‐indazol‐3‐one) and 7‐Nitroindazolin‐3‐one. ResearchGate. [Link]
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Master Computational Chemistry Simulations with Gaussian. Udemy. [Link]
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Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. ResearchGate. [Link]
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Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México. [Link]
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13C‐NMR.‐Spektren von 3H‐Benz[cd]azulen‐3‐onen. ResearchGate. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. ACS Publications. [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Gaussian tutorial-1|Structure Builder| #computational #chemistry @MajidAli2020. YouTube. [Link]
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Carbon-13 spin-lattice relaxation in benzene and substituted aromatic compounds | Journal of the American Chemical Society. ACS Publications. [Link]
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DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase | Journal of Chemical Theory and Computation. ACS Publications. [Link]
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1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO. The Royal Society of Chemistry. [Link]
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A VERY BRIEF INTRODUCTION This tutorial is designed to help getting started with Gaussian. Sin. [Link]
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The Chemistry of α‐Haloketones and Their Utility in Heterocyclic Synthesis. SciSpace. [Link]
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Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]
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¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,... ResearchGate. [Link]
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Pharmaceutical co-crystal compositions - Patent US-7927613-B2. PubChem. [Link]
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The Biological Versatility of 7-Nitro-1,2-dihydroindazol-3-one Derivatives: A Guide for Drug Discovery
An In-depth Technical Guide
Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the biological profile of these molecules, often enhancing their activity.[3] This guide focuses on the 7-Nitro-1,2-dihydroindazol-3-one chemotype and its derivatives. While research on the specific 7-nitro isomer is emerging, this document synthesizes data from closely related nitroindazole isomers to provide a comprehensive overview of their biological potential. We will explore their synthesis, diverse biological activities including anti-inflammatory, antiparasitic, and anticancer effects, and the underlying mechanisms of action. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
The Indazolinone Scaffold: Structure and Significance
The indazole ring system consists of a benzene ring fused to a pyrazole ring.[1][2] The indazolin-3-one variant, the focus of this guide, exists in tautomeric equilibrium between the keto (1,2-dihydro-3H-indazol-3-one) and enol (1H-indazol-3-ol) forms. The predominance of one tautomer over the other is influenced by substituents and the physical state (solution vs. solid).[4][5] For instance, X-ray and NMR studies have established that 7-nitroindazolin-3-one preferentially exists as the 3-hydroxy tautomer in the solid state.[4][5] This structural nuance is critical as it dictates the molecule's hydrogen bonding capacity and interactions with biological targets.
The addition of a nitro group (NO₂) dramatically alters the electronic properties of the indazole ring, making it a key pharmacophore. This functional group is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] The position of the nitro group is a critical determinant of biological activity and selectivity, a key theme in the structure-activity relationships discussed later in this guide.[7]
Synthesis of Nitro-Substituted Indazolinones
The synthesis of the indazolinone core and its derivatives can be achieved through several routes. A common approach involves the cyclization of appropriately substituted precursors. For example, 7-nitroindazole can be prepared from the diazotization of 2-methyl-6-nitroaniline.[8] More modern, one-step methods for synthesizing the indazolone ring involve the base-mediated conversion of o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde intermediate, which then reacts with primary amines.[9]
Below is a generalized workflow for the synthesis and diversification of nitro-indazolinone derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Key Biological Activities and Mechanisms of Action
Nitroindazolinone derivatives have demonstrated a remarkable range of biological activities. The mechanism often involves the bioreduction of the nitro group to form reactive radical species or the modulation of key signaling pathways.
Anti-inflammatory Activity
Certain nitroindazolinone derivatives exhibit potent anti-inflammatory effects. Studies on a series of 5-nitro-1,2-dihydro-3H-indazol-3-ones showed significant activity in mouse models of inflammation.[10] For example, 2-benzyl-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one completely abolished edema and significantly reduced neutrophil infiltration, with an efficacy comparable to the reference drug indomethacin.[10]
The anti-inflammatory action of indazole derivatives is often linked to the inhibition of pro-inflammatory mediators. This includes the downregulation of cyclooxygenase-2 (COX-2) and key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11]
Caption: Proposed anti-inflammatory mechanism of nitroindazolinone derivatives.
Antiparasitic Activity
The nitro group is a well-established pharmacophore in antiparasitic drugs. Its efficacy stems from its reduction by parasitic nitroreductases (NTRs) to generate cytotoxic reactive oxygen species (ROS), leading to parasite death.[12]
-
Antichagasic (Trypanosoma cruzi): Derivatives of 5-nitroindazolin-3-one have shown promising activity against T. cruzi, the causative agent of Chagas disease.[12] Compound 5a (5-nitro-2-picolyl-indazolin-3-one) displayed potent trypanocidal activity with IC₅₀ values of 1.1 µM against epimastigotes and 5.4 µM against trypomastigotes, showing a better selectivity index than the reference drug nifurtimox.[12] The mechanism was confirmed to involve ROS generation and subsequent apoptosis in the parasites.[12]
-
Antileishmanial: Novel 3-chloro-6-nitro-1H-indazole derivatives have been evaluated for their activity against various Leishmania species.[1] Several compounds in this series exhibited strong to moderate activity against L. infantum, with compound 13 also showing promise as a growth inhibitor of L. major.[1]
Anticancer Activity
The indazole scaffold is present in several anticancer agents, and nitro-substituted derivatives are being actively explored.[1] Studies on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the 5–15 μM range.[7] This highlights the potential of the 6-nitroindazole scaffold in developing new cytotoxic agents.[7] While specific data for this compound is limited, the activity of related isomers warrants its investigation in cancer models.
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 6-Nitro-tetrahydro-benzo[g]indazoles | NCI-H460 (Lung) | 5 - 15 µM | [7] |
| 1,2,3-Triazolopyridazinones (Related Scaffold) | MCF-7 (Breast) | Higher than Cisplatin | [13] |
| 1,2,3-Triazolopyridazinones (Related Scaffold) | A549 (Lung) | Higher than Cisplatin | [13] |
| Table 1: Anticancer Activity of Selected Nitro-heterocyclic Compounds. |
Nitric Oxide Synthase (NOS) Inhibition and Neurological Effects
7-Nitroindazole (a structural precursor to 7-nitroindazolinone) is a well-characterized inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal isoform (nNOS or NOS-1).[14][15][16][17] By inhibiting nNOS, 7-nitroindazole reduces the production of nitric oxide (NO), a key intercellular messenger in the brain.[15][16] This activity has been linked to several neurological and physiological effects:
-
Nociception: 7-NI produces dose-dependent anti-nociceptive (pain-relieving) effects in animal models without causing the cardiovascular side effects (like increased blood pressure) seen with non-selective NOS inhibitors.[18]
-
Neuroprotection: As an nNOS inhibitor, it holds potential as a neuroprotective agent.[17]
-
Learning and Memory: Inhibition of nNOS by 7-nitroindazole has been shown to impair spatial learning and memory formation in rats, highlighting the role of the NO pathway in cognitive processes.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on their chemical structure:
-
Position of the Nitro Group: The location of the NO₂ group is crucial. The electron-withdrawing nature of this group influences the acidity of the N-H protons and the molecule's ability to interact with biological targets. The activity of 5-nitro, 6-nitro, and 7-nitro derivatives in different assays suggests that each isomer may have a unique therapeutic window.[1][7][10]
-
Substituents at N1 and N2: Alkylation or arylation at the N1 and N2 positions of the pyrazole ring significantly impacts lipophilicity and steric hindrance. For example, in the anti-inflammatory 5-nitro series, a benzyl group at the N2 position was found in the most active compound.[10] In the antichagasic series, a picolyl group at N2 yielded the most potent derivative.[12]
-
Substituents on the Benzene Ring: Adding other functional groups, such as the chloro group at the 3-position in the antileishmanial 6-nitroindazoles, is critical for enhancing potency.[1][7]
Experimental Protocols
The evaluation of this compound derivatives requires robust and validated experimental assays. Below are step-by-step protocols for two key methodologies.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity of potential drug candidates.[7]
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).[19] Incubate for 48 to 72 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[11]
Methodology:
-
Animal Acclimatization: Use adult mice or rats (e.g., Wistar rats), and allow them to acclimatize to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Compound Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the induction of inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (prepared in sterile saline) into the sub-plantar surface of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Pharmacokinetics and Drug Development Considerations
While many nitroindazolinone derivatives show promising in vitro activity, their journey to becoming viable drugs depends on their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and safety profile.
A study on 7-nitroindazole (7-NI) revealed it has low aqueous solubility and a short plasma half-life.[14] To overcome these limitations, formulation strategies such as loading 7-NI into nanoemulsions have been explored.[14] This approach significantly increased key pharmacokinetic parameters like Cₘₐₓ, t₁/₂, and the area under the curve (AUC), demonstrating that formulation science can be critical for advancing these compounds.[14] Importantly, no observable adverse effects were noted in animals after a single dose, suggesting a favorable initial safety profile.[14]
Conclusion and Future Directions
The this compound scaffold and its related isomers represent a versatile and highly promising platform for the development of new therapeutic agents. The presence of the nitro group imparts a diverse range of biological activities, including potent anti-inflammatory, antiparasitic, and anticancer effects. The well-defined role of 7-nitroindazole as a selective nNOS inhibitor further extends its potential into the realm of neurological disorders and pain management.
Future research should focus on:
-
Systematic SAR studies to optimize potency and selectivity for specific biological targets.
-
Elucidation of precise mechanisms of action for anticancer and anti-inflammatory effects.
-
Comprehensive pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties.
-
Synthesis and evaluation of this compound derivatives across a broad range of biological assays to fully explore the potential of this specific isomer.
By combining rational drug design, robust biological evaluation, and modern formulation strategies, the scientific community can unlock the full therapeutic potential of this potent chemical class.
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Galiano, S., et al. (2011). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. PubMed. Available at: [Link]
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Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at: [Link]
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El Hachimi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]
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Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
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Acar, Ç., et al. (2024). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. NIH. Available at: [Link]
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Cihan-Üstündağ, G., et al. (2018). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PMC - NIH. Available at: [Link]
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Aldea, M., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. PubMed. Available at: [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Hindawi. Available at: [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]
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Rocha, J. R. S., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PMC - PubMed Central. Available at: [Link]
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7-Nitro-1,2-dihydroindazol-3-one: A Linchpin Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Within this versatile family of compounds, 7-Nitro-1,2-dihydroindazol-3-one emerges as a pivotal, albeit often overlooked, intermediate. Its true significance lies not in its own biological activity, but in its role as a key building block for the synthesis of highly potent therapeutic agents, most notably Poly(ADP-ribose)polymerase (PARP) inhibitors used in oncology.[1][2]
The strategic placement of the nitro group at the 7-position is a critical design element. This electron-withdrawing group plays a crucial role in the synthetic pathway, ultimately enabling the introduction of functionalities essential for pharmacological activity.[3] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, chemical properties, and its transformative role in the development of targeted therapies.
Core Synthesis and Mechanistic Insights
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and well-documented synthetic route begins with a commercially available substituted toluene.
Synthetic Pathway Overview
The synthesis can be logically broken down into two main stages: the formation of a substituted nitrobenzoate precursor, followed by a cyclization reaction with hydrazine. A key published method involves treating ethyl 2-bromo-3-nitrobenzoate with hydrazine in an ethanol solution, resulting in an 84% yield.[4]
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
The following protocol is a synthesized representation based on established chemical principles for this transformation.
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-bromo-3-nitrobenzoate in absolute ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature, which should induce precipitation of the product. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove impurities, and dry under vacuum to yield this compound.
Causality in Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the starting materials and is compatible with the nucleophilic nature of hydrazine. Its boiling point allows for a controlled reflux temperature.
-
Hydrazine as Nucleophile: Hydrazine acts as a dinucleophile. The initial nucleophilic attack displaces the bromide, and a subsequent intramolecular cyclization and tautomerization yields the stable indazolone ring system.
Chemical Properties and Tautomerism
This compound (CAS Number: 31775-97-0) has a molecular formula of C7H5N3O3 and a molecular weight of 179.14 g/mol .[5]
An important structural feature is its existence in a tautomeric equilibrium between the keto (indazol-3-one) form and the enol (indazol-3-ol) form. X-ray and NMR CPMAS studies have established that in the solid state, the 7-nitro derivative predominantly exists as the 3-hydroxy tautomer (7-nitro-1H-indazol-3-ol).[4][6] This tautomerism is influenced by the substituents on the benzene ring and the phase (solid vs. solution).[6]
Caption: Tautomeric equilibrium of the title compound.
The Critical Transformation: Reduction to 7-Amino-1H-indazol-3-ol
The true utility of this compound in drug synthesis is unlocked through the reduction of its nitro group to a primary amine. This transformation yields 7-amino-1H-indazol-3-ol, a critical pharmacophore for building PARP inhibitors.
Catalytic Hydrogenation Protocol
Catalytic hydrogenation is the most efficient and clean method for this reduction.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
-
Reaction vessel
Procedure:
-
Vessel Preparation: Charge a reaction vessel with this compound and the solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the mixture.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the vessel to a Parr hydrogenator. Purge the vessel with hydrogen.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 7-amino-1H-indazol-3-ol, which can be further purified if necessary.
Expertise & Trustworthiness:
-
Catalyst Choice: Palladium on carbon is a highly effective and standard catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity, minimizing side reactions.
-
Safety: The process must be conducted in a well-ventilated fume hood, as palladium on carbon can be pyrophoric, and hydrogen gas is flammable. The catalyst should be handled wet to minimize the risk of ignition.
Application in Drug Discovery: The Gateway to PARP Inhibitors
The 7-amino-1H-indazol-3-ol produced is a cornerstone for the synthesis of several potent PARP inhibitors, including Niraparib (MK-4827).[1][2] The amino group at the 7-position serves as a key handle for subsequent chemical modifications, allowing for the construction of the complex molecular architecture required for potent and selective enzyme inhibition.[1]
PARP enzymes are crucial for DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis.[1]
Caption: Role as a key intermediate in PARP inhibitor synthesis.
Quantitative Data Summary
| Property | Value | Source |
| Compound Name | 7-Nitro-1,2-dihydro-3H-indazol-3-one | [5] |
| CAS Number | 31775-97-0 | [5] |
| Molecular Formula | C7H5N3O3 | [5] |
| Molecular Weight | 179.14 g/mol | [5] |
Conclusion
While this compound may not be a final drug product, its role as a critical intermediate is indispensable in the field of medicinal chemistry. Its carefully designed structure, featuring a strategically placed nitro group, facilitates a robust and efficient synthetic pathway to key building blocks for targeted cancer therapies. Understanding the synthesis, properties, and subsequent transformations of this compound provides researchers and drug development professionals with the foundational knowledge required to innovate and develop the next generation of life-saving therapeutics. The journey from this simple nitroindazole to a complex PARP inhibitor exemplifies the elegance and precision of modern drug design and synthesis.
References
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PubChem. 7-nitroindazole. [Link]
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ResearchGate. The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF. [Link]
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ResearchGate. (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. [Link]
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ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 7-Nitro-1,2-dihydroindazol-3-one
Prepared by: Gemini, Senior Application Scientist
Introduction
7-Nitro-1,2-dihydroindazol-3-one (CAS RN: 31775-97-0), also known as 7-nitroindazolin-3-one, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indazolone core serves as a valuable scaffold for synthesizing novel therapeutic agents, including those with potential anti-inflammatory properties.[1][2] A critical chemical characteristic of this compound is its existence in a tautomeric equilibrium with 7-nitro-1H-indazol-3-ol, a property that influences its reactivity and biological interactions.[3][4]
Given its utility in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel. This guide provides an in-depth analysis of the potential hazards associated with this compound and establishes comprehensive protocols for its safe handling, storage, and disposal. The recommendations herein are synthesized from data on structurally related nitroaromatic and heterocyclic compounds, providing a robust framework for risk mitigation in the absence of a dedicated, publicly available Safety Data Sheet (SDS) for this specific molecule.
Section 1: Hazard Identification and Physicochemical Properties
A formal hazard classification for this compound is not widely published. Therefore, this assessment is predicated on its structural motifs—specifically the presence of a nitroaromatic system, which is a well-known toxophore and energetic group. The hazard profile is inferred from data on analogous compounds such as 7-nitroindazole and other substituted nitro-compounds.
Chemical Structure and Tautomerism
The compound exists as two primary tautomers, the keto (indazol-3-one) and enol (indazol-3-ol) forms. This equilibrium is crucial for understanding its chemical behavior.
Caption: Tautomeric equilibrium of this compound.
Summary of Potential Hazards
The following table summarizes the anticipated GHS hazard classifications based on data from structurally similar compounds.
| Hazard Class | Anticipated Classification | Rationale and Supporting Evidence |
| Acute Toxicity, Oral | Category 3 or 4 (Toxic or Harmful if swallowed) | Analogue 7-nitroindazole is classified as toxic if swallowed (H301).[5] Other nitroaromatics show similar toxicity. |
| Acute Toxicity, Dermal | Category 3 or 4 (Toxic or Harmful in contact with skin) | Many nitroanilines and related compounds are toxic upon dermal contact. |
| Acute Toxicity, Inhalation | Category 3 or 4 (Toxic or Harmful if inhaled) | Dusts from nitroaromatic compounds are often hazardous upon inhalation. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common property of nitrophenols and related substances. |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage or irritation) | 7-nitroindazole causes serious eye irritation.[5][6] Direct contact with the powder is likely to cause significant damage. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | A known risk for many nitroaromatic compounds. 7-nitroindazole is suspected of causing genetic defects.[6] |
| Flammability | Flammable Solid | Nitro-compounds can be flammable solids, and fine dusts present a risk of dust explosion.[7] |
| Reactivity/Instability | Potential for thermal decomposition; sensitivity to shock/friction | Nitro-compounds can be thermally unstable and may decompose exothermically. Some are sensitive to shock or friction.[8][9] |
Section 2: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is essential when handling compounds with a high potential for hazard. The causality behind these risks lies in the nitro group, which is both an energetic functional group and metabolically active, and the aromatic ring system.
Caption: A systematic workflow for managing chemical risks.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Effective control of exposure is achieved through a combination of engineering controls and appropriate PPE. The primary goal is to prevent any contact with the substance.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): A robust PPE ensemble is mandatory. The following table details the minimum requirements.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Nitrile Gloves (minimum 5 mil thickness) | Inspect gloves before use. Double-gloving is recommended for handling larger quantities. Remove gloves using the proper technique to avoid skin contamination. |
| Eyes/Face | Chemical Safety Goggles with side shields (ANSI Z87.1 rated) | Must be worn at all times. When handling larger quantities or there is a splash risk, a full-face shield should be worn in addition to goggles.[10] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat provides a barrier against incidental contact. Ensure cuffs are snug. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Hygiene Measures:
-
Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Immediately change any contaminated clothing.
Section 4: Safe Handling and Storage
Handling Procedures:
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust. Use appropriate tools (e.g., anti-static spatulas).
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7]
-
Prevent Static Discharge: For transfers of significant quantities, ensure containers and equipment are properly grounded and bonded.[8]
-
Avoid Physical Shock: Do not subject the material to grinding, shock, or friction, as some nitro-compounds can be sensitive.[9]
Storage Conditions:
-
Container: Store in a tightly sealed, clearly labeled container.[10]
-
Location: Keep in a cool, dry, dark, and well-ventilated area designated for toxic and flammable substances.
-
Security: Store in a locked cabinet or an area with restricted access, limited to authorized personnel only.[6]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[10]
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical.
| Emergency | First Aid / Response Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
| Small Spill | Evacuate the immediate area. Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal using non-sparking tools.[9] |
| Fire | Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the likely release of toxic gases like NOx and CO.[10] |
Section 6: Stability and Reactivity
-
Chemical Stability: The product is expected to be stable under standard ambient and recommended storage conditions.
-
Conditions to Avoid: High temperatures, direct sunlight, ignition sources, dust formation, and physical shock or friction.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]
-
Hazardous Decomposition Products: Thermal decomposition can be rapid and may produce toxic and hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx).[10]
Section 7: Experimental Protocol: N-Alkylation of this compound
This protocol provides a practical example of applying the safety principles outlined in this guide. The objective is the synthesis of an N-alkylated derivative, a common step in medicinal chemistry programs.
Objective: To synthesize 1-Methyl-7-nitro-1,2-dihydroindazol-3-one.
Materials:
-
This compound
-
Potassium Carbonate (K2CO3), anhydrous
-
Methyl Iodide (MeI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
Preparation (in Chemical Fume Hood): Don all required PPE. Place a 100 mL round-bottom flask equipped with a magnetic stir bar in a heating mantle on a stir plate.
-
Reagent Addition:
-
Carefully weigh 1.0 equivalent of this compound and add it to the flask.
-
Add 2.0 equivalents of anhydrous K2CO3.
-
Add anhydrous DMF to create a ~0.2 M solution.
-
-
Reaction:
-
Begin stirring the suspension.
-
Slowly add 1.1 equivalents of methyl iodide to the flask via syringe.
-
Heat the reaction to 50 °C and monitor by TLC until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography.
-
Caption: Workflow for the N-alkylation of this compound.
Section 8: Disposal Considerations
-
Waste Management: All waste containing this compound, including crude material, contaminated consumables (gloves, paper towels), and mother liquor, must be treated as hazardous chemical waste.
-
Containers: Collect waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Environmental Protection: Do not dispose of this chemical into drains or the environment.[7] All disposal must adhere to local, state, and federal environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in r
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- Safety data sheet - Membrane filter, 1.2 micron nitrocellulose. (2015). Carl ROTH.
- 7-Nitroindazole. Wikipedia.
- 7-Nitro-1,2-Dihydro-3H-Indazol-3-On – 31775-97-0. CheMondis.
- 7-Nitroindazole - SAFETY DATA SHEET. (2009). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - m-nitroaniline. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Indazole. (2025). Fisher Scientific.
- 7-Nitroindazole.
- The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. (2009).
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- The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF. (2009).
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An In-Depth Technical Guide to 7-Nitro-1,2-dihydroindazol-3-one: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Nitro-1,2-dihydroindazol-3-one (CAS No. 31775-97-0), a heterocyclic compound of interest in medicinal chemistry. This document delves into the historical context of its discovery, detailed synthetic protocols, and thorough characterization, with a particular focus on its structural and tautomeric properties. Furthermore, it explores the biological significance of the closely related 7-nitroindazole scaffold, particularly its role as a nitric oxide synthase (NOS) inhibitor, to provide a framework for the potential therapeutic applications of this compound and its derivatives.
Introduction and Historical Context
This compound, also known as 7-nitro-1H-indazol-3-ol, belongs to the indazolinone class of bicyclic heterocyclic compounds. While the precise date and original discoverer of this specific molecule are not readily apparent in widely available literature, it is established as a "known compound" with its synthesis and existence acknowledged in patents and scholarly articles predating 1987. The indazole core, first described by Emil Fischer, has long been a subject of interest in organic and medicinal chemistry due to its versatile biological activities.
The introduction of a nitro group at the 7-position of the indazolinone scaffold significantly influences its electronic properties and, consequently, its potential biological activity. The broader family of nitroindazoles has garnered significant attention, particularly with the discovery of 7-nitroindazole as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3][4] This has spurred further investigation into related structures, including this compound, as researchers explore the structure-activity relationships within this chemical class for potential therapeutic agents in neurodegenerative diseases and pain management.[1][5]
Synthesis of this compound
The primary and well-documented synthesis of this compound involves the cyclization of a substituted nitrobenzoate with hydrazine. This method provides a reliable and efficient route to the desired product.
Synthetic Pathway
The synthesis proceeds via the reaction of ethyl 2-bromo-3-nitrobenzoate with hydrazine in an alcoholic solvent.[6] The hydrazine acts as a dinucleophile, first displacing the bromide and then undergoing an intramolecular cyclization with the ester functionality to form the indazolinone ring.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in the literature.[6]
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate (98%)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-bromo-3-nitrobenzoate in a suitable volume of absolute ethanol.
-
To this solution, add a molar excess of hydrazine hydrate dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a crystalline solid.
Yield: A reported yield for this synthesis is 84%.[6]
Physicochemical Properties and Characterization
This compound is a stable crystalline solid. Its structure and tautomeric nature have been extensively studied using various spectroscopic and crystallographic techniques.
Tautomerism
An important structural feature of this molecule is its existence in tautomeric forms: the keto form (7-nitro-1,2-dihydro-3H-indazol-3-one) and the enol form (7-nitro-1H-indazol-3-ol). X-ray and NMR CPMAS studies have established that in the solid state, it predominantly exists as the 3-hydroxy tautomer (7-nitro-1H-indazol-3-ol).[6] In solution, the 1H-indazol-3-ol tautomer is also the predominant form.[6]
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Methodological & Application
Technical Guide: Applications of 7-Nitro-1,2-dihydroindazol-3-one and Related Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research applications and protocols for "7-Nitro-1,2-dihydroindazol-3-one" are not extensively documented in current scientific literature. This guide provides a comprehensive overview of the most closely related and well-researched compound, 7-Nitroindazole , a selective neuronal nitric oxide synthase (nNOS) inhibitor. Additionally, it explores the broader context of nitro-indazole derivatives in cancer research and provides adaptable experimental protocols for in vitro studies.
Section 1: Understanding the Landscape of 7-Nitroindazoles
The indazole core is a versatile pharmacophore that has been explored for a wide range of therapeutic applications.[1] While "this compound" is a specific chemical entity, its biological activity is not well-characterized in publicly available research. Structural studies have shown that 7-nitroindazolin-3-one exists predominantly as its 3-hydroxy tautomer, 7-nitro-1H-indazol-3-ol.[2][3] However, the majority of functional studies have been conducted on the related compound, 7-Nitroindazole (7-NI).
Given the structural similarity, it is plausible that the user's interest in "this compound" may be related to the well-documented activities of 7-Nitroindazole. Therefore, this guide will focus on the known applications of 7-Nitroindazole, providing a solid foundation for researchers interested in this class of compounds.
Section 2: 7-Nitroindazole as a Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
7-Nitroindazole (7-NI) is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[4] This selectivity is a key feature, as it allows researchers to investigate the specific roles of neuronal NO production without the confounding cardiovascular effects associated with the inhibition of endothelial NOS (eNOS).[4]
Mechanism of Action
Nitric oxide (NO) is a critical signaling molecule in the nervous system, involved in processes ranging from synaptic plasticity to neurotoxicity.[5] It is synthesized from L-arginine by nitric oxide synthase (NOS). In neurons, excessive NO production, often triggered by excitotoxicity, can lead to cellular damage through the formation of reactive nitrogen species like peroxynitrite.[6]
7-NI inhibits nNOS, thereby reducing the production of NO in neuronal tissues.[7] This inhibition has been shown to be protective against neurotoxicity in various models.[6][8] The mechanism involves competing with both L-arginine and the cofactor tetrahydrobiopterin at the enzyme's active site.[7] By blocking NO synthesis, 7-NI can mitigate the downstream damaging effects of oxidative and nitrosative stress.[6][7]
Research Applications of 7-Nitroindazole
The selective inhibition of nNOS by 7-NI has made it a valuable tool in neuroscience research:
-
Neuroprotection: 7-NI has been shown to protect against neuronal damage in models of stroke, Parkinson's disease (MPTP-induced neurotoxicity), and iron-induced neurotoxicity.[6][8] It is hypothesized that this protection is due to the reduction of excitotoxicity-mediated damage.[6]
-
Learning and Memory: Studies have investigated the role of NO in cognitive processes using 7-NI. Some research suggests that inhibiting nNOS with 7-NI can impair spatial learning and memory, indicating a role for NO in these functions.[5][9][10][11][12]
-
Pain Research: 7-NI has been used to study the role of NO in nociceptive pathways. It has demonstrated analgesic effects in models of neuropathic pain.[13]
-
Anxiolytic Effects: Preclinical studies have indicated that 7-NI may have anxiolytic-like effects.[4]
| Application Area | Model System | Key Findings | Reference(s) |
| Neuroprotection | MPTP-induced Parkinson's model (mice) | Dose-dependent protection against dopamine depletion. | [6] |
| Iron-induced hippocampal neurotoxicity (rats) | Decreased mean neuron loss from 43% to 11%. | [8] | |
| Learning & Memory | Water maze and radial arm maze (rats) | Impaired spatial learning and memory. | [5] |
| Passive avoidance and elevated plus-maze (rats) | Impaired memory performance. | [12] | |
| Pain Research | Peripheral neuropathy model (rats) | Acute analgesic effects. | [13] |
Section 3: General Protocol for In Vitro Evaluation of a Novel Compound
The following is a general and adaptable protocol for assessing the cytotoxic or neuroprotective effects of a research compound, such as 7-Nitroindazole, on a neuronal cell line (e.g., SH-SY5Y). This protocol utilizes the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[14][15][16][17]
Experimental Workflow
Detailed Protocol: MTT Assay for Cell Viability
1. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C for short-term or -20°C for long-term use.[16]
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
2. Cell Culture and Seeding:
-
Culture a human neuroblastoma cell line, such as SH-SY5Y, in the recommended medium and conditions.[18]
-
Once cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of medium.[18]
-
Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 7-Nitroindazole) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v).[18]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
4. MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Section 4: Broader Context of Nitro-Indazoles in Cancer Research
While 7-Nitroindazole is primarily studied in neuroscience, the broader class of indazole derivatives, including various nitro-substituted compounds, has gained significant attention in oncology.[1] Several indazole-based drugs, such as Axitinib and Pazopanib, are approved as kinase inhibitors for cancer treatment.[1][19]
Research has shown that indazole derivatives can be designed to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, c-Met, and TTK.[1][20][21] The nitro group, in some cases, has been shown to be important for the biological activity of these compounds.[1] For instance, some 5-nitroindazolin-3-one derivatives have been investigated for their trypanocidal activity, which is thought to be mediated by the induction of oxidative stress.[22][23]
It is important to note that these applications are for a diverse range of indazole derivatives and cannot be directly extrapolated to this compound without specific experimental validation.
Section 5: this compound and PARP Inhibition
Based on the available scientific literature, there is no direct evidence to suggest that this compound or the closely related 7-Nitroindazole function as PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP inhibitors are a distinct class of drugs with a specific mechanism of action related to DNA repair, and while some indazole-containing compounds have been developed as PARP inhibitors (e.g., Niraparib), this is not a general property of all indazole derivatives.
References
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Roche, MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available at: [Link]
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Creative Diagnostics, The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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- Hölscher, C., McGlinchey, L., Anwyl, R., & Rowan, M. J. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & memory (Cold Spring Harbor, N.Y.), 2(6), 267–278.
- Kalayci, R., Unal, I., Gul, M., & Unal, D. (2006). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative Medicine and Cellular Longevity, 2013, 725835.
- Li, X. G., Li, W. B., & Peng, Y. L. (2009). Effects of 7-nitroindazole, a Selective Neural Nitric Oxide Synthase Inhibitor, on Context-Shock Associative Learning in a Two-Process Contextual Fear Conditioning Paradigm.
- Nasehi, M., Mafi, F., Ebrahimi-ghiri, M., & Zarrindast, M. R. (2014). Lipopolysaccharide-induced memory impairment in rats is preventable using 7-nitroindazole.
- Castagnoli, K., & Castagnoli, N. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical research in toxicology, 10(4), 364–368.
- Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1950-1958.
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Neurotar, Neuronal Cell viability and cytotoxicity assays. Available at: [Link]
- Moghadam, A. A., et al. (2020). Neuronal Nitric Oxide Inhibitor 7-Nitroindazole Improved Brain-Derived Neurotrophic Factor and Attenuated Brain Tissues Oxidative Damage and Learning and Memory Impairments of Hypothyroid Juvenile Rats. Neurochemical Research, 45(11), 2775-2785.
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- Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28839-28863.
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Creative Biolabs, Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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-
Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Request PDF on ResearchGate. Available at: [Link]
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Grokipedia, 7-Nitroindazole. Available at: [Link]
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Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
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Claramunt, R. M., et al. (2009). The Structures of Indazolin‐3‐one (=1,2‐Dihydro‐3H‐indazol‐3‐one) and 7‐Nitroindazolin‐3‐one. ResearchGate. Available at: [Link]
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Li, S., et al. (2023). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. Available at: [Link]
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Tandon, N., et al. (2021). Indazole derivatives as inhibitors of FGFR1. ResearchGate. Available at: [Link]
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Boiani, L., et al. (2020). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. ResearchGate. Available at: [Link]
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Application Note: 7-Nitro-1,2-dihydroindazol-3-one as an Investigational Chemiluminescent Probe for Reactive Oxygen Species
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chemiluminescence, the emission of light from a chemical reaction, offers a powerful analytical tool with high sensitivity and a wide dynamic range, largely due to the absence of background fluorescence.[1] In the realm of life sciences and drug discovery, chemiluminescent probes are invaluable for quantifying enzymatic activities, reporter gene expression, and the presence of reactive oxygen species (ROS). Luminol is a foundational chemiluminescent compound, and its derivatives have been extensively developed to enhance signal intensity and duration for various applications.[2]
This application note introduces 7-Nitro-1,2-dihydroindazol-3-one, a structural analog of luminol, as an investigational chemiluminescent probe. While the direct application of this specific molecule as a chemiluminescent probe is not yet widely documented, its structural similarity to known indazolone and luminol-type chemiluminescent agents suggests its potential for similar utility. The presence of a nitro group, a strong electron-withdrawing substituent, on the benzene ring is hypothesized to modulate the electronic properties of the molecule, potentially influencing its chemiluminescent quantum yield and emission characteristics upon oxidation.[3][4]
This document provides a theoretical framework for the chemiluminescent mechanism of this compound and presents a proof-of-concept protocol for its application in the detection of superoxide radicals, a key reactive oxygen species implicated in numerous physiological and pathological processes.[5][6]
Principle of the Assay
The proposed chemiluminescent reaction of this compound is based on the well-established mechanism of luminol oxidation in the presence of an oxidant and a catalyst. In this proposed system, this compound is oxidized by superoxide radicals (O₂⁻), a reaction that can be enhanced by a catalyst such as a transition metal ion or an enzyme like horseradish peroxidase (HRP).
The proposed reaction pathway involves the deprotonation of the indazolone, followed by oxidation to an unstable endoperoxide intermediate. This intermediate then decomposes, releasing nitrogen gas and forming an excited-state aminophthalate derivative. As this excited molecule relaxes to its ground state, it emits light. The intensity of the emitted light is directly proportional to the concentration of the limiting reactant, in this case, the superoxide radicals.
Figure 2: Workflow for in vitro superoxide detection.
Step-by-Step Procedure:
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution in PBS (pH 7.4) to a final working concentration of 100 µM.
-
Plate Setup: Pipette 100 µL of the 100 µM working solution into the wells of a 96-well white opaque microplate.
-
Prepare Superoxide Dilutions: Perform serial dilutions of the 10 mM KO₂/crown ether solution in anhydrous DMSO to generate a range of concentrations (e.g., from 1 mM down to low micromolar).
-
Initiate Reaction: To each well containing the probe, add 10 µL of the corresponding superoxide dilution. Include a blank control with DMSO only.
-
Detection: Immediately place the microplate in a luminometer and measure the chemiluminescent signal (Relative Light Units, RLU) over a defined period (e.g., kinetic reads every 30 seconds for 10 minutes, or an endpoint read after 2 minutes).
-
Data Analysis: Subtract the blank RLU from all measurements. Plot the RLU as a function of the final superoxide concentration to determine the dose-response relationship.
Expected Results and Data Interpretation
The expected outcome is an increase in chemiluminescent signal with increasing concentrations of superoxide radicals. The data can be used to determine the limit of detection (LOD) and the linear dynamic range of the probe under these specific assay conditions.
| Parameter | Expected Value | Rationale |
| Emission Maximum | 450 - 500 nm | Based on luminol and its derivatives. [7] |
| Limit of Detection | Low micromolar to nanomolar | Dependent on the quantum yield of the reaction. |
| Signal-to-Noise Ratio | > 10 | A high signal-to-noise ratio is a key advantage of chemiluminescence. [1] |
| Specificity | High for O₂⁻• | The reaction is initiated by strong oxidants; specificity should be confirmed using scavengers like superoxide dismutase (SOD). |
Table 1: Hypothetical Performance Characteristics of this compound as a Chemiluminescent Probe.
Troubleshooting
-
Low Signal:
-
Increase the concentration of the probe or the superoxide generating system.
-
Optimize the pH of the buffer, as the deprotonation of the indazolone is a critical step.
-
Consider the addition of a catalyst, such as HRP and a suitable substrate (e.g., H₂O₂), which can significantly enhance the signal in some luminol-based systems. [7]* High Background:
-
Ensure the purity of the synthesized this compound.
-
Check for autoxidation of the probe by running a control without the superoxide generating system over time.
-
Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Conclusion
This compound presents a promising, yet investigational, scaffold for a novel chemiluminescent probe. Its structural analogy to luminol suggests a potential for utility in the sensitive detection of reactive oxygen species. The protocols and theoretical framework provided in this application note offer a starting point for researchers to explore the capabilities of this compound. Further experimental validation is required to fully characterize its chemiluminescent properties, including quantum yield, emission spectrum, and specificity in complex biological systems.
References
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Nishida, A., Kimura, H., Nakano, M., & Goto, T. (1986). Chemiluminescence probe with Cypridina luciferin analog, 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, for estimating the ability of human granulocytes to generate O2-. Analytical Biochemistry, 159(2), 363–369. [Link]
-
Claramunt, R. M., Bouissane, L., Pérez-Torralba, M., Elguero, J., Mó, O., & Yáñez, M. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1954-1961. [Link]
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ResearchGate. (n.d.). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 7-Nitroindazole. Retrieved January 22, 2026, from [Link]
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Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]
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Maeda, M., Arakawa, H., & Tsuji, A. (1987). Determination of horseradish peroxidase concentration using the chemiluminescence of Cypridina luciferin analogue, 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one. Journal of Bioluminescence and Chemiluminescence, 1(1), 17–22. [Link]
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Dikalov, S. I., & Harrison, D. G. (2014). Detection and Characterization of Reactive Oxygen and Nitrogen Species in Biological Systems by Monitoring Species-Specific Products. Antioxidants & Redox Signaling, 20(2), 373–391. [Link]
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Wikipedia. (n.d.). Luminol. Retrieved January 22, 2026, from [Link]
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Thomas, S. R., Witting, P. K., & Drummond, G. R. (2008). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 103(6), 567–587. [Link]
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Marques, S. M., & Esteves da Silva, J. C. (2009). Chemiluminescence of imidazopyrazinone-type compounds: from reaction mechanism to analytical applications. Pure and Applied Chemistry, 81(5), 873–894. [Link]
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Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved January 22, 2026, from [Link]
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Carreño, F., González-Vera, J. A., & Gotor-Fernández, V. (2021). Investigation of the Superoxide Anion-Triggered Chemiluminescence of Coelenterazine Analogs. Molecules, 26(21), 6439. [Link]
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Hirano, T., Keum, J., & Maki, S. (2013). Chemiluminescent 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-ones: a new entry to Cypridina luciferin analogues. Photochemical & Photobiological Sciences, 12(11), 1935–1942. [Link]
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ResearchGate. (n.d.). Detection of reactive oxygen species (ROS) by dihydroethidium (DHE) staining. Retrieved January 22, 2026, from [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., & Waheed, H. M. (2023). Reactive Oxygen and Nitrogen Species in Myocardial Infarction: Mechanistic Insights and Clinical Correlations. Journal of Cardiovascular Development and Disease, 10(7), 289. [Link]
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Kricka, L. J., & Ji, X. (2015). Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species. Antioxidants & Redox Signaling, 22(10), 875–889. [Link]
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Yoon, S. A., Gopala, L., & Lee, M. H. (2023). Biocompatible 7-nitro-2,1,3-benzoxadiazole-embedded naphthalimide for exploring endogenous H2S in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 295, 122582. [Link]
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Shabat, D., & Gnaim, S. (2018). Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action. Angewandte Chemie International Edition, 57(28), 8749–8753. [Link]
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ResearchGate. (n.d.). Dysprosium-sensitized chemiluminescence reactions: Their mechanism and application to the determination of synthetic quinolone antibiotics. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Highly Sensitive Detection of Reactive Oxygen Species Using 7-Nitro-1,2-dihydroindazol-3-one (L-012)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Reactive Oxygen Species
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][2][3] For decades, ROS were primarily viewed as toxic byproducts of aerobic metabolism, causing indiscriminate damage to lipids, proteins, and nucleic acids.[1] However, a more nuanced understanding has emerged, revealing ROS as critical signaling molecules involved in a host of physiological processes, from immune defense and cell proliferation to insulin sensitivity.[1][4] This duality makes the accurate measurement of ROS essential. An imbalance favoring overproduction, termed oxidative stress, is a key pathological driver in cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][5]
Detecting these transient and highly reactive species in a complex biological milieu is a significant technical challenge.[3] While several probes exist, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), they often suffer from limitations in specificity and sensitivity.[5][6] This guide focuses on a superior alternative: 7-Nitro-1,2-dihydroindazol-3-one, a luminol analogue more commonly known as L-012 . L-012 has gained prominence as a highly sensitive chemiluminescent probe, particularly for the detection of superoxide, offering a robust tool for researchers investigating the intricate roles of ROS in health and disease.[7][8][9]
Principle of Detection: Unraveling the Chemiluminescence of L-012
L-012 belongs to the luminol family of chemiluminescent probes. The fundamental principle is the emission of light as a product of a chemical reaction. In this case, the oxidation of L-012 by certain ROS generates an electronically excited intermediate, 3-aminophthalate dianion, which releases a photon upon decaying to its ground state.[3][10] The intensity of the emitted light is directly proportional to the rate of ROS generation, allowing for quantitative measurement.
Mechanism of Action: A Closer Look
The precise mechanism of L-012-derived chemiluminescence is more complex than a simple, direct reaction with superoxide. While widely used to measure O₂•⁻, evidence suggests the process is critically dependent on peroxidase activity (e.g., horseradish peroxidase (HRP) or myeloperoxidase (MPO)).[7][11][12]
A proposed mechanism involves the following key steps[7][9]:
-
Peroxidase-Mediated Oxidation: In the presence of H₂O₂, peroxidases oxidize L-012 to form an L-012 radical.
-
Superoxide Generation: This L-012 radical can then react with molecular oxygen (O₂) to generate a superoxide anion (O₂•⁻). This is a crucial point: the probe's own reaction cycle can generate the species it is often used to detect.[7][11]
-
Radical Annihilation & Light Emission: The newly formed O₂•⁻ reacts with another L-012 radical, leading to the formation of the excited-state 3-aminophthalate, which then emits light.
This mechanism explains why the L-012 signal is often sensitive to superoxide dismutase (SOD), an enzyme that scavenges O₂•⁻.[7][8] This SOD-sensitivity is the cornerstone of a properly controlled experiment to specifically attribute the signal to superoxide.
Caption: Proposed mechanism of L-012 chemiluminescence.
Key Features and Applications
L-012 offers significant advantages for ROS detection, making it suitable for a wide range of research and drug development applications.
| Feature | Description | Advantage over Other Probes |
| High Sensitivity | Produces a much stronger chemiluminescent signal compared to luminol or lucigenin.[8][9] | Enables detection of low levels of ROS and the use of smaller sample sizes (e.g., fewer cells). |
| Superoxide Specificity | The signal is inhibitable by Superoxide Dismutase (SOD), allowing for specific detection of O₂•⁻.[7][8] | More specific than general ROS indicators like DCFH-DA, which reacts with multiple ROS species.[1][2][6] |
| Kinetic Measurement | Allows for real-time, kinetic monitoring of ROS production. | Provides dynamic information about the cellular response to stimuli, which is lost in endpoint assays. |
| Versatility | Applicable in cell-based assays (adherent and suspension), cell-free systems, and whole-body imaging in animal models.[7][13] | Broader range of applications compared to probes with limited cell permeability or utility. |
Primary Applications Include:
-
Immunology: Measuring the "oxidative burst" from phagocytes like neutrophils and macrophages upon activation.[4][14][15]
-
Drug Discovery: High-throughput screening (HTS) for inhibitors of ROS-producing enzymes, such as the NADPH Oxidase (NOX) family.[7][9]
-
Cancer Biology: Investigating the role of ROS in tumor progression and response to therapy.[1][13]
-
Cardiovascular Research: Studying the involvement of oxidative stress in conditions like ischemia-reperfusion injury.[1]
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of any ROS measurement hinges on rigorous controls. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.
Protocol 1: Real-Time Measurement of Extracellular ROS from Stimulated Cultured Cells
This protocol details the measurement of ROS (primarily O₂•⁻) released from adherent cells (e.g., macrophages like RAW 264.7, or transfected HEK293 cells) upon stimulation.
A. Materials and Reagents
-
L-012 Stock Solution (10 mM): Dissolve 2.9 mg of this compound (L-012, M.W. ~291.7 g/mol ) in 1 mL of high-purity DMSO. Store in small aliquots at -20°C, protected from light.
-
Horseradish Peroxidase (HRP) Stock (1000 U/mL): Prepare in PBS. Store at -20°C.
-
Cell Culture Medium: Phenol red-free medium (e.g., DMEM or HBSS) is essential, as phenol red can interfere with the assay.
-
Stimulant: e.g., Phorbol 12-myristate 13-acetate (PMA) at 100 µM stock in DMSO.
-
Inhibitors/Controls:
-
Superoxide Dismutase (SOD) from bovine erythrocytes (~3000 U/mg): Prepare a 3000 U/mL stock in PBS.
-
Catalase (~20,000 U/mg): Prepare a 20,000 U/mL stock in PBS.
-
-
Instrumentation: Luminometer with injector capability (optional but recommended) and temperature control, white 96-well microplates.
B. Step-by-Step Methodology
-
Cell Seeding: Seed adherent cells in a white, clear-bottom 96-well plate at a density that results in 80-90% confluency on the day of the experiment (e.g., 5 x 10⁴ cells/well for RAW 264.7, seeded 24 hours prior).
-
Assay Buffer Preparation: Prepare fresh Assay Buffer consisting of phenol red-free medium.
-
Cell Washing: On the day of the assay, gently aspirate the culture medium from the wells. Wash the cells twice with 100 µL of pre-warmed (37°C) Assay Buffer.
-
Preparation of Master Mix: Prepare a master mix containing L-012 and HRP in Assay Buffer. For each well, you will need:
-
Final L-012 concentration: 100 µM
-
Final HRP concentration: 1 U/mL
-
Example Calculation for 10 mL Master Mix (for ~90 wells): 9.9 mL Assay Buffer + 100 µL of 10 mM L-012 stock + 10 µL of 1000 U/mL HRP stock.
-
-
Control Setup (CRITICAL):
-
Baseline: Wells with cells + Master Mix only.
-
Stimulated: Wells with cells + Master Mix + Stimulant (e.g., PMA, final concentration 100 nM).
-
SOD Control: Pre-incubate cells with SOD (final concentration 300 U/mL) for 15 minutes before adding Master Mix and stimulant. This validates the O₂•⁻-dependency of the signal.
-
Catalase Control: Pre-incubate cells with Catalase (final concentration 2000 U/mL) for 15 minutes. This assesses the contribution of H₂O₂.
-
Vehicle Control: Wells with cells + Master Mix + vehicle for the stimulant (e.g., DMSO).
-
-
Measurement:
-
Set the luminometer to 37°C.
-
Add 100 µL of the appropriate solutions (inhibitors, Master Mix) to the wells.
-
Place the plate in the luminometer and allow it to equilibrate for 5 minutes.
-
If using injectors, inject the stimulant (e.g., 10 µL of 1 µM PMA) into the relevant wells. If not, add the stimulant manually and immediately start the reading.
-
Measure chemiluminescence kinetically over 60-120 minutes, with readings every 1-2 minutes.
-
Caption: Experimental workflow for cell-based L-012 assay.
Protocol 2: Cell-Free Superoxide Detection using Xanthine/Xanthine Oxidase System
This protocol provides a clean system to validate the probe's response to a known O₂•⁻ generating system and to test the efficacy of potential inhibitors.
A. Materials and Reagents
-
L-012 Stock Solution (10 mM): As described in Protocol 1.
-
HRP Stock (1000 U/mL): As described in Protocol 1.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Xanthine Stock (10 mM): Dissolve in 10 mM NaOH, then adjust pH to 7.4. Store at -20°C.
-
Xanthine Oxidase (XO) Stock (~1 U/mL): Prepare fresh in cold PBS. Keep on ice.
-
SOD Stock (3000 U/mL): As described in Protocol 1.
-
Instrumentation: Luminometer, white 96-well microplates.
B. Step-by-Step Methodology
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. The final volume will be 200 µL. Add components in the following order:
-
150 µL PBS
-
2 µL of 10 mM L-012 stock (Final: 100 µM)
-
0.2 µL of 1000 U/mL HRP stock (Final: 1 U/mL)
-
20 µL of 10 mM Xanthine stock (Final: 1 mM)
-
For SOD control wells, add 20 µL of 3000 U/mL SOD stock (Final: 300 U/mL). Add an equivalent volume of PBS to other wells.
-
-
Initiate Reaction: The reaction is initiated by the addition of Xanthine Oxidase. Add 10 µL of ~1 U/mL XO (Final: ~5 mU/mL).
-
Measurement: Immediately place the plate in the luminometer and begin reading the chemiluminescent signal. Measure kinetically for 30-60 minutes. The signal should rise rapidly and then plateau as the substrate is consumed.
Data Analysis and Interpretation
-
Raw Data: The output from the luminometer will be in Relative Light Units (RLU).
-
Data Processing:
-
Background Subtraction: Subtract the average RLU from "no-cell" or "no-enzyme" wells from all other readings at each time point.
-
Kinetic Analysis: Plot RLU as a function of time. The peak of the curve or the area under the curve (AUC) can be used for quantification. The slope of the initial linear phase represents the rate of ROS production.
-
-
Interpretation:
-
A significant increase in signal in the "Stimulated" group compared to the "Baseline" or "Vehicle" group indicates ROS production.
-
Crucially, a near-complete abolishment of this signal by SOD confirms that the detected species is predominantly superoxide. [8][9]
-
A partial reduction by Catalase suggests a role for H₂O₂ in the peroxidase-dependent activation of the probe.
-
Results are often expressed as "Fold Change" over the unstimulated control or as a percentage of the maximal stimulated response.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. L-012 auto-oxidation. 2. Phenol red in medium. 3. Contaminated reagents. | 1. Prepare L-012 stock fresh or use fresh aliquots. Protect from light. 2. ALWAYS use phenol red-free medium/buffer for the assay. 3. Use high-purity water and reagents. |
| No Signal or Weak Signal | 1. Cells are unresponsive or dead. 2. Inactive enzyme (XO or HRP). 3. Insufficient L-012 or HRP concentration. 4. Luminometer settings incorrect. | 1. Check cell viability (e.g., Trypan Blue). Use a known positive control stimulant for your cell type. 2. Use fresh or properly stored enzyme stocks. 3. Optimize probe/enzyme concentrations. 4. Ensure correct filter settings (if any) and gain/sensitivity are appropriate. |
| Signal Not Inhibited by SOD | 1. The signal is not from superoxide. 2. Inactive SOD. 3. Overwhelming ROS production saturating the SOD. | 1. The signal may be from peroxynitrite or other species. This is a valid, but important, result.[16][17] 2. Test SOD activity in a cell-free system (Protocol 2). 3. Try increasing the SOD concentration. |
Safety and Handling
This compound (L-012) is a chemical reagent. Standard laboratory safety precautions should be observed.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal information.
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Application Notes & Protocols: A Guide to Developing Assays with 7-Nitro-1,2-dihydroindazol-3-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of assays utilizing 7-Nitro-1,2-dihydroindazol-3-one. While not a conventional chemiluminescent substrate, its structural analogy to luminol suggests potential for novel assay development, particularly in systems involving peroxidase activity or the detection of reactive oxygen species (ROS). This guide moves beyond a standard protocol, offering a framework for the characterization, optimization, and application of this compound. We will delve into the hypothetical chemiluminescent mechanism, provide detailed protocols for validation, and present a sample application for horseradish peroxidase (HRP) detection, a cornerstone of many immunoassays.
Introduction: The Potential of a Novel Substrate
Chemiluminescence is the emission of light resulting from a chemical reaction, a phenomenon widely harnessed in biological assays for its exceptional sensitivity and high signal-to-noise ratio.[1][2] The most prominent family of chemiluminescent probes for bioanalysis is based on luminol (5-amino-2,3-dihydro-1,4-phthalazinedione).[3][4] In the presence of an oxidant and a catalyst—most commonly hydrogen peroxide (H₂O₂) and horseradish peroxidase (HRP)—luminol is oxidized to an excited-state intermediate, 3-aminophthalate, which decays to its ground state by emitting photons.[5][6][7]
This compound is an indazolone derivative.[8][9] While primarily investigated in medicinal chemistry contexts for its biological activities[10][11][12], its core structure is a bioisostere of the phthalhydrazide moiety in luminol. This structural similarity suggests a latent potential for chemiluminescence. The presence of a potent electron-withdrawing nitro group at the 7-position is expected to significantly modulate the electronic properties of the indazolone ring, potentially influencing the energy of the excited state and the resulting light emission characteristics (e.g., wavelength and quantum yield).
This guide is intended for researchers interested in exploring novel chemiluminescent probes. It provides the scientific rationale and a step-by-step methodology to characterize this compound and develop it into a functional assay component.
Principle of the Assay: A Proposed Mechanism
We hypothesize that this compound undergoes a chemiluminescent reaction analogous to that of luminol in a peroxidase-catalyzed system. The proposed reaction pathway involves two key stages:
-
Enzymatic Oxidation: HRP, in the presence of its oxidizing substrate H₂O₂, is activated to a high-valent iron-oxo species. This activated HRP complex then catalyzes the two-electron oxidation of the deprotonated this compound, likely forming an unstable diazaquinone intermediate.[13][14][15]
-
Light Emission: This intermediate reacts with peroxide or other oxygen species to form a transient, high-energy peroxide adduct (a dioxetane or related structure). The decomposition of this adduct yields the final product, a nitro-substituted aminophthalate analog, in an electronically excited state. Relaxation to the ground state results in the emission of light.
The intensity of the emitted light, under optimized conditions, is directly proportional to the concentration of HRP, allowing for sensitive quantification.
Figure 1. Proposed mechanism for HRP-catalyzed chemiluminescence of this compound.
Part 1: Characterization & Optimization Protocol
This section outlines the workflow for validating the chemiluminescent properties of this compound and optimizing the reaction conditions. This process is critical for developing a robust and sensitive assay.
Materials & Reagents
-
This compound: Synthesized according to established literature methods.[8] Purity should be confirmed by NMR and mass spectrometry.
-
Horseradish Peroxidase (HRP): High-purity, RZ > 3.0.
-
Hydrogen Peroxide (H₂O₂): 30% (w/w) solution, stabilized.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for stock solution.
-
Buffers: Tris-buffered saline (TBS), Phosphate-buffered saline (PBS), Borate buffer. Prepare 10x stocks and adjust pH as needed.
-
Enhancer (Optional): p-iodophenol or similar phenolic compound.
-
Instrumentation: Luminometer or CCD-based imaging system, spectrophotometer, pH meter.
Experimental Workflow
The following diagram illustrates the logical flow for characterizing the novel substrate.
Figure 2. Step-by-step workflow for characterizing and optimizing a new chemiluminescent substrate.
Step-by-Step Protocol
Step 1: Preparation of Stock Solutions
-
Substrate Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. Luminol solutions are known to be light-sensitive.[3]
-
HRP Stock: Prepare a 1 mg/mL (or appropriate molar concentration) stock solution in PBS (pH 7.4). Store at 4°C.
-
H₂O₂ Stock: Prepare a 1 M stock solution from 30% H₂O₂ in ultrapure water. Determine the precise concentration by measuring absorbance at 240 nm. Store at 4°C.
Step 2: Assay Buffer and pH Optimization
-
Prepare a series of reaction buffers (e.g., 100 mM Tris-HCl) with pH values ranging from 7.5 to 10.0. The optimal pH for peroxidase activity and luminol light emission is often a compromise, typically in the alkaline range.[3]
-
In a 96-well white opaque plate, add:
-
80 µL of each pH buffer.
-
5 µL of HRP solution (final concentration ~1 nM).
-
5 µL of substrate solution (final concentration ~1 mM).
-
-
Place the plate in a luminometer.
-
Inject 10 µL of H₂O₂ solution (final concentration ~5 mM) into each well and immediately begin reading the luminescence signal.
-
Identify the pH that yields the highest and most stable signal.
Step 3: Reagent Concentration Optimization
-
Using the optimal pH determined above, perform a matrix titration to find the ideal concentrations of the substrate, H₂O₂, and HRP.
-
This systematic approach is crucial for achieving maximum sensitivity and signal duration. Excessive enzyme concentrations can lead to rapid substrate depletion and signal instability.[7][15]
Table 1: Example Matrix for Reagent Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| [Substrate] (µM) | 100 | 250 | 500 | 1000 |
| [H₂O₂] (mM) | 0.5 | 1.0 | 2.5 | 5.0 |
| [HRP] (pM) | 10 | 50 | 100 | 200 |
Analyze all combinations to identify the optimal point balancing signal intensity and duration.
Step 4: Kinetic and Spectral Analysis
-
Using the fully optimized conditions, measure the light emission over a period of 30-60 minutes to determine the signal kinetics (time to peak signal and signal decay rate).
-
If available, use a luminometer with spectral scanning capabilities to determine the maximum emission wavelength (λmax). This is a key characteristic of the probe. For comparison, luminol's emission maximum is around 425 nm.[5][6]
Part 2: Application Protocol (HRP Detection in Immunoassays)
This protocol describes the use of an optimized this compound working solution for detecting HRP-conjugated secondary antibodies in applications like Western Blotting or ELISA.
Preparation of Working Solution
Based on the optimization experiments, prepare a stable, ready-to-use working solution. This is often a two-component system to prevent premature reaction.
-
Solution A (Substrate/Enhancer Buffer):
-
Optimized concentration of this compound.
-
(Optional) Enhancer like p-iodophenol.
-
In the optimized reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).
-
-
Solution B (Peroxide Buffer):
-
Optimized concentration of H₂O₂.
-
In the same reaction buffer.
-
For use: Mix equal volumes of Solution A and Solution B immediately before application to the membrane or plate. The working solution is typically stable for several hours at room temperature.[7]
Western Blot Detection Protocol
-
Perform electrophoresis, protein transfer, and antibody incubations according to standard protocols.[7] Ensure the final secondary antibody is HRP-conjugated.
-
Wash the membrane thoroughly after the secondary antibody incubation to remove unbound antibody and reduce background. A common wash buffer is TBS with 0.1% Tween-20 (TBST).
-
Prepare the chemiluminescent working solution by mixing Solution A and Solution B.
-
Remove the membrane from the final wash buffer and drain excess liquid. Do not allow the membrane to dry.
-
Incubate the membrane with the working solution (e.g., 0.1 mL per cm² of membrane) for 1-5 minutes at room temperature.
-
Drain the excess substrate solution.
-
Immediately acquire the signal using a CCD camera-based imager or by exposing it to X-ray film. Exposure times will need to be determined empirically.
ELISA Detection Protocol
-
Complete all coating, blocking, sample, and antibody incubation steps of the ELISA. The final secondary antibody must be HRP-conjugated.
-
Wash the plate thoroughly (e.g., 3-5 times with PBST) after the secondary antibody incubation.
-
Prepare the chemiluminescent working solution.
-
Add 100 µL of the working solution to each well of the 96-well plate.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a plate-based luminometer.
Troubleshooting
Table 2: Common Problems and Solutions in Assay Development
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Inactive HRP, H₂O₂, or substrate.- Incorrect pH.- Sub-optimal reagent concentrations. | - Use fresh reagents.- Re-verify pH of the buffer.- Re-run the optimization matrix (Part 1). |
| High Background | - Insufficient blocking or washing (in immunoassays).- Reagent contamination.- Too high concentration of HRP or substrate. | - Increase blocking time or change blocking agent.- Increase number and duration of washes.- Titrate down the HRP-conjugate and substrate concentration. |
| Signal Fades Too Quickly | - HRP concentration is too high, leading to rapid substrate consumption.- Substrate instability. | - Reduce the concentration of the HRP-conjugated antibody.- Investigate the addition of enhancers, which can stabilize light output.[14] |
| "Spotty" or Uneven Signal | - Uneven application of substrate.- Membrane dried out. | - Ensure the entire surface is evenly coated with the working solution.- Do not allow the membrane to dry at any point after protein transfer. |
Conclusion
This compound presents an intriguing, unexplored scaffold for the development of novel chemiluminescent assays. Its structural similarity to luminol provides a strong rationale for its potential activity in HRP-catalyzed reactions. By following the systematic characterization and optimization workflow detailed in this guide, researchers can rigorously evaluate this compound's performance, including its sensitivity, signal kinetics, and emission spectrum. Successful validation could lead to a new class of chemiluminescent probes with unique properties conferred by the nitro-functionalized indazolone core, expanding the toolkit available for sensitive bioanalysis in research and diagnostics.
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Journal of Bioluminescence and Chemiluminescence. (1997). Enhanced chemiluminescence reaction applied to the study of horseradish peroxidase stability in the course of p-iodophenol oxidation. PubMed. [Link]
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Biochimica et Biophysica Acta (BBA) - General Subjects. (1999). Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes lucigenin and luminol. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species. PubMed Central. [Link]
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ResearchGate. (2009). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. [Link]
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ResearchGate. (2009). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF. [Link]
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MDPI. (n.d.). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][13][16]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. [Link]
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7-Nitro-1,2-dihydroindazol-3-one in high-throughput screening
Application Note & Protocols
Topic: High-Throughput Screening for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Featuring 7-Nitro-1,2-dihydroindazol-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system.[1][2] NO is a critical signaling molecule involved in neurotransmission, but its overproduction is implicated in a range of neuropathological conditions, including neurodegenerative diseases, stroke, and chronic pain.[1][2] This makes nNOS a compelling target for therapeutic intervention. The indazole scaffold has emerged as a promising chemotype for nNOS inhibition, with compounds like 7-nitroindazole being well-characterized as potent and selective inhibitors of this enzyme.[3][4]
This guide details a robust framework for a high-throughput screening (HTS) campaign designed to identify novel small-molecule inhibitors of nNOS. We will use this compound, a derivative of the nitroindazole class, as a hypothetical reference compound to illustrate the principles of assay development, execution, and data analysis. The primary screen is a biochemical assay based on the colorimetric Griess reaction, which is amenable to automation and large-scale screening.[1][5][6] A secondary, cell-based assay is also described to validate hits in a more physiologically relevant context.
Principle of the nNOS Inhibition Assay
The screening strategy is centered on quantifying the enzymatic activity of nNOS. The enzyme catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. Due to the transient nature of NO, its stable, oxidized products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured.[7][8]
The primary assay protocol involves two main steps:
-
Enzymatic Reaction: Recombinant nNOS is incubated with its substrate (L-arginine) and necessary cofactors. In the presence of an inhibitor, the production of NO is reduced.
-
Colorimetric Detection (Griess Reaction): The amount of nitrite produced is quantified using the Griess reagent. This reaction involves a diazotization step, forming a colored azo compound that can be measured spectrophotometrically at 540 nm.[6][8] The intensity of the color is directly proportional to the NO produced and inversely proportional to the inhibitory activity of the test compound.
Visualization of the nNOS Signaling Pathway
Caption: High-throughput screening workflow for nNOS inhibitors.
Quantitative Data and Interpretation
1. Calculation of Percent Inhibition:
The activity of each compound is determined by calculating the percent inhibition of nNOS activity relative to the control wells.
% Inhibition = (1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)) * 100
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_vehicle: Average absorbance of the negative control (DMSO) wells.
-
Abs_blank: Average absorbance of the blank (no enzyme or no substrate) wells.
2. Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [9][10][11]It measures the separation between the positive and negative control signals.
Z' = 1 - (3 * (SD_vehicle + SD_inhibitor)) / |Mean_vehicle - Mean_inhibitor|
-
SD: Standard Deviation
-
Mean: Average signal
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS. [9][11] |
| 0 to 0.5 | Marginal assay; may require optimization. [9][11] |
| < 0 | Poor assay; not suitable for screening. [9][11] |
3. Hypothetical Data for this compound
The following table presents expected data for the reference compound in the described assays, establishing a benchmark for hit validation.
| Parameter | Value | Assay Type | Key Finding |
| IC₅₀ | 0.5 µM | Biochemical | Demonstrates potent, direct inhibition of the nNOS enzyme. |
| IC₅₀ | 2.5 µM | Cell-Based | Confirms cell permeability and activity in a cellular context. |
| Z'-Factor | 0.75 | Biochemical | Indicates a robust and reliable primary screening assay. |
Conclusion
This application note provides a comprehensive and validated methodology for conducting a high-throughput screening campaign to discover novel inhibitors of neuronal nitric oxide synthase. By leveraging a robust biochemical primary screen and a confirmatory cell-based assay, this workflow ensures the identification of high-quality, cell-permeable hits. The use of a reference compound from the nitroindazole class, such as this compound, provides a solid benchmark for assessing the potency of new chemical entities. This approach offers a clear path for identifying promising lead compounds for the development of therapeutics targeting nNOS-mediated pathologies.
References
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A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. National Institutes of Health. Available at: [Link]
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A cellular model for screening neuronal nitric oxide synthase inhibitors. PubMed. Available at: [Link]
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Z-factor. Grokipedia. Available at: [Link]
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EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]
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Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
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Development of High-Throughput Method for Measurement of Vascular Nitric Oxide Generation in Microplate Reader. PubMed. Available at: [Link]
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On HTS: Z-factor. Medium. Available at: [Link]
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Z-factor. Wikipedia. Available at: [Link]
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]
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High throughput screening method of nitric oxide synthase inhibitors and enhancers. ResearchGate. Available at: [Link]
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Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. PubMed Central. Available at: [Link]
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Turn-on fluorescent probes for detecting nitric oxide in biology. DSpace@MIT. Available at: [Link]
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A fluorescent probe with an ultra-rapid response to nitric oxide. RSC Publishing. Available at: [Link]
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Targeting Neuronal Nitric Oxide Synthase (nNOS) as a Novel Approach to Enhancing the Anti-Melanoma Activity of Immune Checkpoint Inhibitors. PubMed Central. Available at: [Link]
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Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. PubMed. Available at: [Link]
-
Evaluation of sources of variability in a nitric oxide screening assay for engineered nanomaterials. PubMed Central. Available at: [Link]
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Measurement of NO in biological samples. PubMed Central. Available at: [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
-
Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PubMed Central. Available at: [Link]
-
In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes. PubMed Central. Available at: [Link]
-
Griess assay measuring nitric oxide (NO) release, expressed as nitrite... ResearchGate. Available at: [Link]
-
Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. MDPI. Available at: [Link]
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Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]
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(PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at: [Link]
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Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. National Institutes of Health. Available at: [Link]
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7-nitroindazole Differentially Affects the Anticonvulsant Activity of Antiepileptic Drugs Against Amygdala-Kindled Seizures in Rats. PubMed. Available at: [Link]
-
(PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. Available at: [Link]
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The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at: [Link]
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Synthesis of 7-Nitro-1,2-dihydroindazol-3-one Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the 7-Nitroindazol-3-one Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a nitro group can significantly enhance the therapeutic efficacy of a drug molecule, often acting as a bioactivatable group that can lead to selective toxicity in target cells or modulate the release of signaling molecules like nitric oxide.[4] This guide focuses on the synthesis and potential applications of a specific, yet underexplored, class of indazole derivatives: 7-nitro-1,2-dihydroindazol-3-ones.
The strategic placement of a nitro group at the 7-position of the indazol-3-one core is of particular interest. The parent compound, 7-nitroindazole, is a well-characterized potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5][6] Inhibition of nNOS is a validated therapeutic strategy for a range of neurological disorders, including Parkinson's disease, and anxiety.[5][7] By incorporating this key pharmacophore into the indazol-3-one scaffold, we open the door to novel derivatives with potentially enhanced or modulated biological activities. Furthermore, research on related nitro-containing heterocycles has demonstrated their efficacy as antiparasitic agents, acting through the generation of reactive oxygen species within the parasite.[8][9]
This document provides a comprehensive technical guide for the synthesis of 7-nitro-1,2-dihydroindazol-3-one and its derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising chemical space for the discovery of new therapeutic agents. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step experimental procedures, and discuss potential biological evaluation pathways.
Understanding the Core Scaffold: Tautomerism of this compound
A critical aspect of the this compound scaffold is its tautomeric nature. X-ray and NMR studies have established that this compound predominantly exists as the 3-hydroxy-7-nitro-1H-indazole tautomer.[10][11] This is a crucial consideration for understanding its reactivity and planning subsequent derivatization strategies. The hydroxyl group at the 3-position offers a reactive handle for further chemical modifications.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Materials:
-
2-Amino-3-nitrobenzoic acid [12][13][14][15]* Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-nitrobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The formation of a clear solution indicates the completion of this step.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of sodium sulfite (3 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, Tin(II) chloride in concentrated HCl can be used as the reducing agent.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated HCl to a pH of 1-2.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
-
Dry the purified product under vacuum to yield this compound as a solid.
-
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization of the this compound Scaffold
The synthesized this compound core can be further functionalized at the N1 and N2 positions to generate a library of derivatives for structure-activity relationship (SAR) studies. Alkylation and arylation are common strategies to achieve this diversification.
General Protocol for N-Alkylation:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Arylation:
N-arylation can be achieved using Buchwald-Hartwig or Ullmann coupling conditions.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Derivative Type | General Reagents | Typical Conditions | Expected Outcome |
| N1/N2-Alkylation | Alkyl halides, K₂CO₃/Cs₂CO₃, DMF | Room temperature to 80°C | Mixture of N1 and N2 alkylated products |
| N1/N2-Arylation | Aryl halides, Pd catalyst, ligand, base, Toluene | 80-120°C | N-arylated derivatives |
Potential Therapeutic Applications and Biological Evaluation
The this compound scaffold holds promise for several therapeutic areas, primarily based on the known activities of 7-nitroindazole and other nitro-containing compounds.
Primary Target: Neuronal Nitric Oxide Synthase (nNOS)
Given that 7-nitroindazole is a potent nNOS inhibitor, it is highly probable that derivatives of this compound will also exhibit inhibitory activity against this enzyme. [4][5][6] Proposed Mechanism of Action:
Caption: Proposed mechanism of nNOS inhibition.
Experimental Protocol for nNOS Inhibition Assay:
A standard method to assess nNOS inhibition is the Griess assay, which measures the production of nitrite, a stable breakdown product of NO.
-
Enzyme Preparation: Use purified recombinant nNOS or brain tissue homogenates as the enzyme source.
-
Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and other necessary co-factors.
-
Inhibitor Addition: Add varying concentrations of the synthesized this compound derivatives to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Termination and Detection: Stop the reaction and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the IC₅₀ values for each compound to determine their inhibitory potency.
Secondary Target: Antiparasitic Activity
Nitro-heterocyclic compounds are well-established antiparasitic agents. Their mechanism of action often involves the enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic radical species that induce oxidative stress and damage cellular components. [8] Proposed Mechanism of Action:
Caption: Proposed mechanism of antiparasitic activity.
Experimental Protocol for In Vitro Antiparasitic Screening:
-
Parasite Culture: Culture the target parasites (e.g., Trypanosoma cruzi, Leishmania species) in their appropriate life cycle stage (e.g., amastigotes, promastigotes).
-
Compound Treatment: Treat the parasite cultures with a range of concentrations of the synthesized derivatives.
-
Viability Assay: After a set incubation period, assess parasite viability using a suitable method, such as the MTT assay or resazurin-based assays.
-
Cytotoxicity Assay: Concurrently, evaluate the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells) to determine their selectivity index.
-
Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) for the antiparasitic activity and the CC₅₀ (half-maximal cytotoxic concentration) for the mammalian cells. The selectivity index (SI = CC₅₀ / EC₅₀) is a key parameter for identifying promising lead compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a clear and adaptable framework for the creation of a diverse library of derivatives. The potential for these compounds to act as nNOS inhibitors or antiparasitic agents warrants further investigation. Future work should focus on a comprehensive SAR study to optimize the potency and selectivity of these derivatives for their respective biological targets. In vivo studies will be crucial to validate the therapeutic potential of the most promising lead compounds.
References
- Claramunt, R. M., Sanz, D., López, C., Pinilla, E., Torres, M. R., Elguero, J., ... & Raman, C. S. (2009). The Structures of Indazolin-3-one (= 1, 2-Dihydro-3 H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1946-1957.
- Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939.
- Fonseca-Berzal, C., Escarcena, R., Latorre-Mancilla, L., Montero-Torres, A., Nogal-Ruiz, J. J., Arán, V. J., & Gómez-Barrio, A. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(20), 11107.
- Schulz, J. B., Matthews, R. T., Jenkins, B. G., Ferrante, R. J., Si, Y., Henshaw, D. R., ... & Beal, M. F. (1995). Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice. Neurobiology of Disease, 2(3), 165-176.
- Kostenis, E., & Pfeifer, A. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399-405.
- Elguero, J., Claramunt, R. M., López, C., Sanz, D., & Alkorta, I. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(8), 5837-5847.
-
Claramunt, R. M., Sanz, D., López, C., Pinilla, E., Torres, M. R., & Elguero, J. (2009). The Structures of Indazolin-3-one (= 1, 2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
-
Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [Link]
- El-Gamal, M. I., Al-Ameen, A. A., Al-Karmalawy, A. A., Al-Shihry, S. S., & Abdel-Maksoud, M. S. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(43), 26651-26662.
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-
ResearchGate. (n.d.). Representative examples of 1H‐indazole‐based bioactive molecules. Retrieved from [Link]
- Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1946-1957.
- Marín, C., et al. (2021). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 26(19), 5963.
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-
European Open Science. (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds. Retrieved from [Link]
- Minu, M., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 2960-2964.
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Application Notes and Protocols for the Quantification of 7-Nitro-1,2-dihydroindazol-3-one
Introduction: The Critical Role of Precise Quantification in Drug Development
7-Nitro-1,2-dihydroindazol-3-one is a heterocyclic compound featuring a nitroaromatic moiety. Such structures are of significant interest in pharmaceutical development due to their potential biological activities. As with any drug candidate or intermediate, the ability to accurately and reliably quantify the compound is a cornerstone of the entire development process.[1][2][3] From pharmacokinetic studies to stability testing and quality control of the final drug product, robust analytical methods are indispensable.
This document provides detailed application notes and protocols for two distinct, validated analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits. Both methods have been designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7][8]
Method 1: Robust Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The HPLC-UV method is a workhorse in pharmaceutical analysis, offering a balance of speed, reliability, and cost-effectiveness for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[9][10] For this compound, its aromatic structure and nitro functional group provide a strong chromophore, making it well-suited for UV detection.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 stationary phase is selected due to the moderately polar nature of the analyte. This choice promotes good retention and separation from potential polar and non-polar impurities.
-
Mobile Phase Composition: A gradient elution with acetonitrile and a volatile buffer like ammonium acetate is employed. This ensures that the analyte is eluted with a sharp peak shape and allows for the separation of a wider range of potential impurities with varying polarities.[11]
-
UV Detection Wavelength: The wavelength is set at the λmax of this compound to achieve maximum sensitivity. A photodiode array (PDA) detector is recommended during method development to confirm peak purity.
-
Sample Preparation: A simple "dilute and shoot" approach is often sufficient for drug substances.[12] For drug products, a more complex extraction may be necessary to remove excipients, followed by filtration to protect the HPLC column.[13]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or PVDF)[14]
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 254-350 nm for nitroaromatic compounds).[15]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve in 100 mL of the diluent, and filter through a 0.45 µm syringe filter.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary: HPLC-UV
The method should be validated according to ICH Q2(R1) guidelines.[4][5][6][7][8] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 1-50 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision | Repeatability (RSD) ≤ 1.0% for six replicate injections. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |
Method 2: High-Sensitivity Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in biological matrices, LC-MS/MS is the method of choice.[1][2][3] This technique combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.[11]
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. It is likely to produce a strong protonated or deprotonated molecular ion.
-
Multiple Reaction Monitoring (MRM): MRM is used for quantification. It involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion formed by its fragmentation in the collision cell. This highly specific transition minimizes interference from matrix components, leading to very low detection limits.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for any variations in sample preparation, injection volume, and instrument response.
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, more extensive sample preparation such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is required to remove interferences.[12][13]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS/MS Method
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound (if available)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
SPE cartridges (as required)
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A fast gradient is typically used to ensure high throughput.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: ESI positive or negative (to be determined by infusion of the standard).
-
MRM Transitions:
-
Analyte: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize for the specific MRM transition.
5. Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[12][14]
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.[16]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation Summary: LC-MS/MS
The validation of the LC-MS/MS method will also follow ICH Q2(R1) guidelines, with a focus on parameters relevant to low-level quantification in complex matrices.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | No interfering peaks in blank matrix at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the range of 0.1-100 ng/mL. |
| Accuracy | 85.0% - 115.0% recovery at three concentration levels. |
| Precision | Repeatability (RSD) ≤ 15.0%. Intermediate Precision (RSD) ≤ 15.0%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. |
| Recovery | The extraction efficiency of the analyte from the matrix. |
| Stability | Analyte stability in the matrix under various storage and processing conditions. |
Forced Degradation Studies: Ensuring Method Specificity
To demonstrate the specificity and stability-indicating nature of the developed analytical methods, forced degradation studies are essential.[17][18] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.[18][19] The analytical method must be able to separate the intact drug from all significant degradation products.[20]
Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) is subjected to the following conditions:[17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[20]
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.
Samples are then analyzed by the developed HPLC-UV and LC-MS/MS methods to assess for degradation and to ensure peak purity of the parent compound. A target degradation of 5-20% is generally considered appropriate.[18][20]
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis and LC-MS/MS offering superior sensitivity for more demanding assays. Adherence to the outlined protocols and validation in accordance with ICH guidelines will ensure the generation of high-quality, defensible data throughout the drug development lifecycle.
References
-
ResolveMass Laboratories. (n.d.). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
- Naveed, S., et al. (2015). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 51(3), 649-657.
- Al-Aani, H., & Al-Rekabi, A. (2013). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. International Journal of Pharmaceutical and Clinical Research, 5(2), 52-56.
- Singh, R., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
-
Organomation. (2023). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Stevenson, P. (2007). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]
- LaCourse, W. R., & Owens, G. S. (1996). Determination of organic nitro compounds using HPLC-UV-PAED. Abstracts of Papers of the American Chemical Society, 212, 11-ANYL.
- Singh, M., et al. (2017). DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETER ANALYTICAL METHOD OF EFLORNITHINE HYDROCHLORIDE. Plant Archives, 17(1), 541-546.
- Niessen, W. M. A. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(5), 1541-1565.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Al-Aani, H., & Al-Rekabi, A. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Niessen, W. M. A. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(5), 1541-1565.
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-11.
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
- Hutta, M., & Rimmer, C. A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
Arvinas. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaceutical Guidelines. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Experimental Design for 7-Nitro-1,2-dihydroindazol-3-one: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design involving 7-Nitro-1,2-dihydroindazol-3-one. This guide offers a detailed synthesis protocol, methods for purification and characterization, and protocols for evaluating its potential biological activities. The information herein is intended to provide a robust framework for the investigation of this compound and its derivatives.
Introduction: The Significance of this compound
This compound belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key component in numerous therapeutic agents. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and biological activity.
Notably, the structurally related compound, 7-nitroindazole, is a known selective inhibitor of neuronal nitric oxide synthase (nNOS)[1]. nNOS is an enzyme implicated in various physiological and pathological processes, including neurotransmission, inflammation, and neurotoxicity. Overproduction of nitric oxide by nNOS is associated with neurodegenerative diseases and pain. Therefore, inhibitors of nNOS are promising candidates for the development of novel therapeutics.
This compound exists in tautomeric forms, primarily as 7-nitro-1H-indazol-3-ol. This tautomerism can play a crucial role in its interaction with biological targets. This guide will focus on the synthesis and evaluation of this compound, with the underlying hypothesis that it may exhibit valuable biological activities, such as nNOS inhibition, anti-inflammatory, and neuroprotective effects.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the cyclization of a substituted nitrobenzoate with hydrazine. This method provides a reliable route to the indazolone core.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar indazole derivatives.
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate (55-64% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromo-3-nitrobenzoate (1.0 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1-1.5 equivalents) to the stirred solution at room temperature. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE)[2][3].
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a product of high purity.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Characterization of this compound
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To determine the number and environment of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
Expected ¹H and ¹³C NMR Data (in DMSO-d₆):
| Technique | Expected Chemical Shifts (δ, ppm) - Comparative |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H or O-H proton, typically downfield. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The C=O or C-OH carbon in the range of 150-165 ppm. |
Mass Spectrometry (MS)
To determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₇H₅N₃O₃
-
Molecular Weight: 179.14 g/mol
-
Expected [M+H]⁺: 180.0404
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or trifluoroacetic acid) is a common starting point for nitroaromatic compounds.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 340 nm) |
Biological Evaluation
Based on the known activity of 7-nitroindazole, the primary biological evaluation of this compound should focus on its potential as a nitric oxide synthase inhibitor, as well as its anti-inflammatory and neuroprotective properties.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide by NOS by quantifying its stable breakdown product, nitrite, using the Griess reagent.
Materials:
-
Recombinant neuronal NOS (nNOS)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Griess Reagent (Component A: sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing nNOS, L-arginine, and NADPH in an appropriate buffer.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%) to the reaction mixture in a 96-well plate. Include a positive control (a known NOS inhibitor, e.g., L-NAME) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: In Vitro Anti-Inflammatory Assay (COX-2 Inhibition)
This assay evaluates the ability of the compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the COX-2 enzyme and the fluorometric probe in an appropriate assay buffer.
-
Add various concentrations of this compound. Include a positive control (celecoxib) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction and the percentage of COX-2 inhibition for each concentration of the test compound to determine the IC₅₀ value.
Protocol 4: In Vitro Neuroprotection Assay (SH-SY5Y Cell-Based Assay)
This assay assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Hydrogen peroxide (H₂O₂) or another neurotoxin to induce oxidative stress
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the cells (excluding the control group).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the compound.
Hypothesized Mechanism of Action
Sources
commercial suppliers of 7-Nitro-1,2-dihydroindazol-3-one
Technical Guide: 7-Nitro-1,2-dihydroindazol-3-one
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a detailed technical overview of this compound (CAS No: 31775-97-0), a heterocyclic compound of interest in medicinal chemistry. This guide is structured to provide researchers with foundational knowledge, practical procurement information, and robust protocols for its synthesis and handling. We will delve into its chemical properties, tautomeric nature, and its context as a synthetic intermediate, particularly in research programs targeting nitric oxide synthase (NOS) inhibitors.[1]
Introduction to this compound
This compound is a nitro-substituted indazolone derivative. The indazole scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a wide range of activities including anticancer and antimicrobial functions.[2] The primary significance of this specific molecule often lies in its role as a chemical intermediate for creating more complex derivatives.
A critical chemical feature of this compound is its existence in a tautomeric equilibrium with its 3-hydroxy tautomer, 7-nitro-1H-indazol-3-ol.[1][3] Research based on X-ray crystallography and NMR studies has established that the 3-hydroxy form is the predominant tautomer in the crystalline state and is also the major form in solution.[1][3] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and potential interactions with biological targets.
Commercial Sourcing and Availability
For researchers looking to procure this compound, several specialized chemical suppliers offer it for research and development purposes. Sourcing from a reputable supplier is the first step in ensuring experimental reproducibility.
| Supplier | Product Name | CAS Number | Available Packaging |
| Matrix Scientific | 7-Nitro-1,2-dihydro-3H-indazol-3-one | 31775-97-0 | 0.25g, 0.50g, 1.00g |
Note: Availability and packaging are subject to change. Please consult the supplier directly for current information.[4]
Physicochemical Properties and Safety
Understanding the compound's properties and handling requirements is paramount for laboratory safety and experimental success.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | PubChem |
| Molecular Weight | 179.13 g/mol | PubChem |
| Appearance | White to off-white solid | Generic SDS |
| Melting Point | 205 - 208 °C | Sigma-Aldrich (for 3-Nitrophenol, similar class) |
| Tautomerism | Exists in equilibrium with 7-nitro-1H-indazol-3-ol[1][3] | ResearchGate[1][3] |
Safety and Handling:
Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling. General safety precautions are summarized below:
-
Hazard Identification : While specific data for this compound is limited, related nitro-aromatic compounds can be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[5][6] After handling, wash hands thoroughly.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Application Notes: A Versatile Synthetic Intermediate
The primary application of this compound is as a precursor in synthetic and medicinal chemistry. Its structure offers multiple points for chemical modification.
-
Scaffold for Drug Discovery : The indazolone core is a "privileged scaffold" in medicinal chemistry. The nitro group at the 7-position can serve as a handle for further functionalization or can be reduced to an amine, opening up a vast chemical space for derivatization to explore structure-activity relationships (SAR).
-
Context in NOS Inhibition : The related compound, 7-nitroindazole, is a well-known inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[7][8] this compound was prepared as part of a research program studying NOS inhibitors, suggesting its potential use in synthesizing analogs to probe the enzyme's active site.[1] The 3-oxo (or 3-hydroxy) functional group provides a different vector for interaction with target proteins compared to 7-nitroindazole itself.
Experimental Protocols
The following protocols provide a framework for the synthesis and quality control of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies cited in the literature for the synthesis of 7-nitro-1H-indazol-3-ol, the predominant tautomer.[1] The reaction involves the cyclization of a substituted nitrobenzoate with hydrazine.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate
-
Ethanol (EtOH), absolute
-
Round-bottomed flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a round-bottomed flask, dissolve ethyl 2-bromo-3-nitrobenzoate in absolute ethanol.
-
Reagent Addition : While stirring, slowly add a solution of hydrazine hydrate in ethanol to the flask. The addition should be controlled to manage any exothermic reaction.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup : Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove soluble impurities.
-
Purification : Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified product.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
-
Characterization : Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality : The nucleophilic hydrazine attacks the ester and displaces the bromine via a nucleophilic aromatic substitution/cyclization cascade to form the stable indazolone ring system. Refluxing provides the necessary energy to overcome the activation barrier for the reaction.
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Verifying the identity and purity of the synthesized or purchased compound is a non-negotiable step.
General Research Workflow
Caption: General workflow for validating and utilizing a research chemical.
Materials:
-
This compound sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Sample Preparation : Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or sonicate gently until the sample is fully dissolved.
-
Transfer : Transfer the solution to an NMR tube.
-
Acquisition : Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis : Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and assign them to the expected protons of the this compound structure. Check for the presence of impurity peaks (e.g., residual solvent or reaction byproducts).
Expected Outcome : The spectrum should show characteristic peaks corresponding to the aromatic protons of the indazolone ring. The integration values should correspond to the number of protons for each signal. The absence of significant unassigned peaks is indicative of high purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Synthesis Yield | Incomplete reaction; Side reactions; Product loss during workup. | Increase reaction time or temperature; Check reagent purity; Optimize filtration and recrystallization steps. |
| Impure Product (NMR) | Incomplete reaction; Impure starting materials; Ineffective purification. | Re-purify the product via recrystallization or column chromatography; Verify the purity of starting materials before synthesis. |
| Poor Solubility | The compound is inherently poorly soluble in the chosen solvent. | Test a panel of solvents (e.g., DMSO, DMF, NMP); Gentle heating or sonication may aid dissolution for non-aqueous applications. |
References
-
Carl ROTH. (2015). Safety data sheet for Membrane filter, 1.2 micron nitrocellulose. Retrieved from [Link]
-
Greenbook.net. (2016). Safety Data Sheet for PERFECTION 38-0-0 NITROFORM BLUE GRANULAR. Retrieved from [Link]
-
PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
-
Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. Retrieved from [Link]
-
Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Retrieved from [Link]
-
Griffith, K. A., et al. (2019). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. NIH National Library of Medicine. Retrieved from [Link]
-
Varela, J., et al. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. NIH National Library of Medicine. Retrieved from [Link]
-
Bouattour, Y., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]
-
Varela, J., et al. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Retrieved from [Link]
-
Alderton, W. K., et al. (2001). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 31775-97-0 Cas No. | 7-Nitro-1,2-dihydro-3H-indazol-3-one | Matrix Scientific [matrixscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 7-Nitro-1H-indazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Nitro-1,2-dihydroindazol-3-one for In Vivo Imaging of Hypoxia
Abstract
This document provides a comprehensive guide to the proposed use of 7-Nitro-1,2-dihydroindazol-3-one as a novel probe for the in vivo imaging of hypoxic tissues. Capitalizing on the well-established principle of nitroreductase (NTR) overexpression in low-oxygen environments, this probe is designed as a "turn-on" fluorescent agent. The inherent fluorescence of the core indazolinone structure is quenched by the electron-withdrawing nitro group. Upon enzymatic reduction to an electron-donating amino group by NTRs in hypoxic cells, a significant increase in fluorescence is anticipated, enabling sensitive and specific visualization of hypoxic regions within living organisms. This guide details the proposed mechanism, protocols for probe preparation and administration, and a step-by-step workflow for in vivo imaging in preclinical tumor models.
Introduction: The Challenge of Imaging Hypoxia
Hypoxia, a condition of insufficient oxygen supply in tissues, is a hallmark of various pathologies, including solid tumors, ischemia, and inflammatory diseases.[1][2] In oncology, tumor hypoxia is a critical factor that correlates with aggressive tumor phenotypes, metastasis, and resistance to radiotherapy and chemotherapy.[1] Therefore, the ability to non-invasively visualize and quantify hypoxic regions in vivo is paramount for disease diagnosis, prognosis, and the development of targeted therapies.[3]
A promising strategy for imaging hypoxia involves the design of probes that are activated by enzymes specifically upregulated in hypoxic conditions.[4][5] Nitroreductases (NTRs), a family of enzymes primarily found in bacteria but also expressed at elevated levels in hypoxic mammalian cells, have emerged as key enzymatic targets.[4][5] These enzymes catalyze the reduction of nitroaromatic compounds, a process that is inhibited by the presence of molecular oxygen.[6] This oxygen-dependent activity provides a highly specific trigger for activating imaging agents selectively within the hypoxic microenvironment.[6]
We propose this compound as a novel small-molecule fluorescent probe for detecting NTR activity and, by extension, tissue hypoxia. This application note outlines the scientific principles and detailed experimental protocols for its validation and use in preclinical in vivo imaging.
Principle of Detection: A Nitroreductase-Activated "Turn-On" System
The proposed mechanism for this compound relies on a fluorescence quenching and de-quenching strategy. While many indazole and quinazolinone derivatives are known to exhibit fluorescence[7][8], the potent electron-withdrawing 7-nitro group on the indazolinone core is hypothesized to quench this intrinsic fluorescence through a photoinduced electron transfer (PET) process.
In hypoxic tissues where NTRs are active, the 7-nitro group undergoes a multi-electron reduction to form the corresponding 7-amino derivative. This conversion from a strong electron-withdrawing group (-NO₂) to a strong electron-donating group (-NH₂) disrupts the PET quenching mechanism. The resulting 7-Amino-1,2-dihydroindazol-3-one is expected to be highly fluorescent, leading to a "turn-on" signal that is directly proportional to NTR activity and localized to hypoxic regions.[5]
Caption: Proposed mechanism of this compound activation in hypoxia.
Materials and Equipment
Reagents
-
This compound (Synthesized as described by Elguero et al.[9])
-
Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich)
-
Polyethylene glycol 400 (PEG400) (e.g., Sigma-Aldrich)
-
Saline, sterile, 0.9% (w/v) NaCl
-
Tumor cell line known to develop hypoxic cores (e.g., human prostate LNCaP or breast MDA-MB-231)[10][11]
-
Appropriate cell culture medium and supplements
-
Matrigel® Basement Membrane Matrix (e.g., Corning)
-
Isoflurane anesthetic
-
D-Luciferin (if using a dual-reporter model)[12]
Equipment
-
In Vivo Imaging System (IVIS) or similar, equipped with:
-
Fluorescence imaging capabilities with appropriate filters
-
Heated stage
-
Gas anesthesia system
-
-
Sonicator or vortex mixer
-
Sterile syringes (1 mL) and needles (28-32 gauge)[13]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Animal clippers or depilatory cream
-
Calipers for tumor measurement
Experimental Protocols
Protocol 1: Probe Preparation and Formulation
Causality Note: this compound is predicted to be hydrophobic. A suitable vehicle is required to ensure its solubility and bioavailability for intravenous administration. A common and effective formulation for preclinical studies involves a co-solvent system of DMSO and PEG400.[14][15]
-
Prepare a Stock Solution: Accurately weigh 5 mg of this compound and dissolve it in 1 mL of 100% DMSO to create a 5 mg/mL stock solution. Sonicate briefly if necessary to ensure complete dissolution.
-
Prepare the Vehicle Solution: Prepare a sterile vehicle solution consisting of PEG400 and saline. A common ratio is 40% PEG400, 60% saline. For example, to make 10 mL, mix 4 mL of PEG400 with 6 mL of sterile saline.
-
Formulate the Injection Solution: On the day of the experiment, prepare the final injection solution. For a target concentration of 1 mg/mL, dilute the 5 mg/mL DMSO stock 1:5 into the vehicle solution.
-
Example: Add 200 µL of the 5 mg/mL stock to 800 µL of the PEG400/saline vehicle.
-
-
Finalize Preparation: Vortex the final solution thoroughly to ensure it is homogenous. The final solution will contain 20% DMSO. This formulation should be prepared fresh and used within a few hours.
Protocol 2: Animal Model Preparation
Causality Note: To validate a hypoxia probe, an animal model with well-defined hypoxic regions is essential. Subcutaneous tumor xenografts are widely used as they grow to a size where the core becomes poorly vascularized and hypoxic.[3][10] Athymic nude mice are recommended to minimize light scattering from fur.[13]
-
Cell Culture: Culture the chosen tumor cell line (e.g., MDA-MB-231) according to standard protocols.
-
Cell Preparation for Injection: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Resuspend the cells in serum-free medium and mix 1:1 with Matrigel on ice. A typical injection concentration is 5 x 10⁶ cells in 100 µL.[11]
-
Tumor Implantation: Anesthetize 6-8 week old female athymic nude mice using isoflurane.[16] Subcutaneously inject the 100 µL cell/Matrigel suspension into the flank or mammary fat pad.[11]
-
Tumor Growth Monitoring: Allow tumors to grow for 2-4 weeks, or until they reach a diameter of 7-10 mm as measured by calipers.[11] At this size, a hypoxic core is likely to have formed.[3]
Protocol 3: In Vivo Imaging Procedure
Causality Note: The timing of imaging post-injection is critical. It must allow for probe circulation and accumulation in the tumor while minimizing clearance. Kinetic imaging is recommended to determine the optimal imaging window.[12][17]
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-5% for induction, 1-2.5% for maintenance).[16] Place the mouse on the heated stage of the in vivo imaging system to maintain body temperature. If necessary, remove fur over the tumor area to improve signal detection.[13]
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse to measure background autofluorescence.
-
Probe Administration: Administer the formulated this compound solution via intravenous (tail vein) injection. A typical dose for small molecule probes is in the range of 5-10 mg/kg body weight.
-
Kinetic Imaging: Immediately after injection, begin acquiring fluorescence images at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes for up to 6-24 hours).[17][18] This will establish the time course of probe distribution, activation, and clearance.
-
Image Acquisition Parameters:
-
Excitation/Emission: Based on related fluorescent scaffolds like quinazolinones, excitation is predicted to be in the range of 350-420 nm and emission in the range of 450-550 nm.[8][19] These parameters must be empirically determined and optimized.
-
Exposure Time: Adjust to achieve a good signal-to-noise ratio without saturating the detector.
-
Binning and F/Stop: Use appropriate settings to maximize sensitivity.
-
-
Data Analysis:
-
Define Regions of Interest (ROI) over the tumor and a non-tumor area (e.g., muscle) on the contralateral side.
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each ROI at each time point.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the tumor ROI signal by the background ROI signal. A significant increase in TBR over time indicates specific probe activation in the tumor.
-
Data Summary and Troubleshooting
Key Experimental Parameters (Hypothetical)
| Parameter | Recommended Value | Rationale / Citation |
| Probe Name | This compound | N/A |
| Proposed Target | Nitroreductase (NTR) | Based on nitroaromatic structure.[4][5] |
| Predicted Ex/Em (nm) | ~400 / ~520 | Analogy with quinazolinone scaffolds.[8][19] Must be confirmed experimentally. |
| Animal Model | Athymic nude mice with subcutaneous tumor xenografts (e.g., MDA-MB-231) | Standard model for hypoxia imaging.[11][13] |
| Formulation Vehicle | 20% DMSO / 40% PEG400 / 40% Saline | Common vehicle for hydrophobic compounds.[14][15] |
| Administration Route | Intravenous (IV), tail vein | Ensures systemic distribution.[16] |
| Recommended Dose | 5-10 mg/kg | Typical range for small molecule imaging agents.[11][18] |
| Optimal Imaging Time | 2-6 hours post-injection | Must be determined kinetically; allows for accumulation and activation.[5] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No signal or weak signal from tumor | 1. Probe not fluorescent upon reduction. 2. Insufficient probe accumulation. 3. Tumor is not hypoxic. 4. Incorrect imaging filters. | 1. Confirm in vitro activation with NTR enzyme and fluorescence measurement. 2. Increase dose or try alternative formulation. 3. Confirm hypoxia with a gold-standard method (e.g., pimonidazole staining).[20][21] 4. Perform a spectral scan to determine the actual Ex/Em maxima. |
| High background signal | 1. Probe is inherently fluorescent or unstable. 2. Inefficient clearance from the body. 3. Autofluorescence from chow or skin. | 1. Test probe stability in saline and plasma in vitro. 2. Image at later time points to allow for clearance. 3. Switch to a low-fluorescence chow; ensure the imaging area is clean.[11] |
| Animal distress post-injection | 1. Formulation toxicity (e.g., high DMSO). 2. Rapid injection volume. | 1. Reduce DMSO concentration or explore alternative vehicles (e.g., cyclodextrins). 2. Inject slowly over 30-60 seconds. |
Experimental Workflow Visualization
Caption: Overall experimental workflow for in vivo hypoxia imaging.
References
-
How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research. PMC - NIH. [Link]
-
In vivo photoacoustic lifetime imaging of tumor hypoxia in small animals. SPIE Digital Library. [Link]
-
Bioluminescent Probe for Tumor Hypoxia Detection via CYP450 Reductase in Living Animals. PubMed. [Link]
-
In Vivo Nitroreductase Imaging via Fluorescence and Chemical Shift Dependent 19 F NMR. Angewandte Chemie International Edition. [Link]
-
Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. ResearchGate. [Link]
-
Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging. Journal of the American Chemical Society. [Link]
- Depot formulations of a hydrophobic active ingredient and methods for preparation thereof.
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
-
In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygenation. PMC - NIH. [Link]
-
Luminescent Probe Based Techniques for Hypoxia Imaging. PMC - NIH. [Link]
-
Oral Administration and Detection of a Near-Infrared Molecular Imaging Agent in an Orthotopic Mouse Model for Breast Cancer Screening. ACS Publications. [Link]
-
In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis. PMC - NIH. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. [Link]
-
Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. PMC - NIH. [Link]
-
Tumor Hypoxia Assessment: In Vivo 3D Oxygen Imaging Through Electron Paramagnetic Resonance. JoVE. [Link]
-
In vivo hypoxia characterization using blood oxygen level dependent magnetic resonance imaging in a preclinical glioblastoma mouse model. PubMed. [Link]
-
Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. [Link]
-
Selected examples of biological active 2‐substituted indazolones. ResearchGate. [Link]
-
Protocol for in Vivo Imaging in Mice. Creative Bioarray. [Link]
-
In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals. MDPI. [Link]
-
Animal Care and Use Program Guidelines: In Vivo Optical Imaging of Mice and Rats. Boston University Medical Campus. [Link]
-
The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
-
Synthesis of indazolones. Organic Chemistry Portal. [Link]
-
Training video: In vivo bioluminescence imaging (BLI). YouTube. [Link]
-
In Vivo Imaging Core Facility Methods and Protocols. Boston University Medical Campus. [Link]
-
Conjugated structures based on quinazolinones and their application in fluorescent labeling. Dyes and Pigments. [Link]
-
A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. PMC - NIH. [Link]
Sources
- 1. Bioluminescent Probe for Tumor Hypoxia Detection via CYP450 Reductase in Living Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Nitroreductase Imaging via Fluorescence and Chemical Shift Dependent 19 F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 13. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. creative-bioarray.com [creative-bioarray.com]
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- 20. In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo hypoxia characterization using blood oxygen level dependent magnetic resonance imaging in a preclinical glioblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Optimization of 7-Nitro-1,2-dihydroindazol-3-one
Welcome to the technical support center for the synthesis of 7-Nitro-1,2-dihydroindazol-3-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the specific challenges you may encounter in the lab.
Part 1: Foundational Knowledge & Synthesis Protocol
This section covers the fundamental aspects of the this compound synthesis, including the most common synthetic route and its underlying mechanism.
Q1: What is the most common and reliable method for synthesizing this compound?
Answer: The most widely cited and robust method for synthesizing this compound (which exists in tautomeric equilibrium with 7-Nitro-1H-indazol-3-ol) is the cyclization reaction of an activated nitrobenzoate derivative with hydrazine.[1] Specifically, the reaction of ethyl 2-bromo-3-nitrobenzoate with hydrazine hydrate in a suitable solvent like ethanol is the preferred route.
The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the bromine atom by hydrazine, followed by an intramolecular cyclization (condensation) to form the indazolone ring. The nitro group at the 3-position of the starting benzoate is crucial as it activates the aromatic ring for the initial nucleophilic attack.
Proposed Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of this compound from ethyl 2-bromo-3-nitrobenzoate and hydrazine.
Caption: Proposed mechanism for this compound synthesis.
Q2: Can you provide a detailed, step-by-step protocol for this synthesis?
Answer: Certainly. This protocol is based on established literature procedures and is designed to be self-validating by including checkpoints for monitoring reaction progress.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate (~64-80% solution)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-bromo-3-nitrobenzoate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (2.0-2.5 eq) to the solution. Causality Note: An excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction forward. Hydrazine is highly reactive; add it dropwise to control any initial exotherm.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol). The reaction progress should be monitored.
-
Reaction Monitoring (Self-Validation): Every 30-60 minutes, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Use a mobile phase such as 3:7 Ethyl Acetate/Hexane. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting benzoate spot has completely disappeared. Incomplete reactions are a primary source of low yield and purification difficulties.
-
Cooling and Precipitation: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature. The product often begins to precipitate as the solution cools. Further cooling in an ice bath can enhance precipitation.
-
Acidification and Isolation: Slowly add glacial acetic acid to the cooled mixture until it reaches a pH of approximately 5-6. This step protonates the product and neutralizes any remaining hydrazine, aiding in precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid cake sequentially with cold ethanol and then cold deionized water to remove residual salts and impurities.
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The crude product is typically a yellow to light brown solid.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and provides a logical framework for resolving them.
Q3: My reaction yield is very low. What are the potential causes and how can I fix it?
Answer: Low yield is a frequent problem that can be traced back to several factors. A systematic approach is the best way to diagnose the issue.
Troubleshooting Flowchart: Low Reaction Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Key Causality Points:
-
Incomplete Reaction: The most common cause. Ensure your reflux is vigorous enough to maintain the solvent's boiling point. Water in the ethanol can lower the reaction temperature.
-
Side Reactions: The formation of dimers or other byproducts can occur, especially if the reaction is overheated or run for an excessive amount of time.
-
Product Solubility: The product has some solubility in ethanol. Using an excessive amount of solvent or washing with room-temperature solvent will lead to significant loss.
Q4: My final product is a dark brown or black tar, not a yellow solid. What happened?
Answer: The formation of a dark, tarry product is indicative of decomposition or significant side reactions.
-
Cause 1: Overheating: Indazoles and nitro-aromatic compounds can be sensitive to high temperatures. Excessive heat or prolonged reaction times can lead to polymerization or decomposition.
-
Solution: Use a temperature-controlled heating mantle and ensure the reaction temperature does not significantly exceed the boiling point of ethanol. Do not leave the reaction running unattended for extended periods after it has reached completion.
-
-
Cause 2: Impure Hydrazine: Old or impure hydrazine can contain oxidation products that introduce color and catalyze side reactions.
-
Solution: Use fresh, reagent-grade hydrazine hydrate from a reputable supplier.
-
-
Cause 3: Residual Acid/Base from Workup: Improper neutralization during workup can leave residual acid or base, which can degrade the product upon drying, especially with heat.
-
Solution: Ensure the pH is carefully adjusted as described in the protocol. Wash the filtered product thoroughly with deionized water to remove any salts.
-
Q5: I'm seeing multiple spots on my TLC plate even after the reaction is complete. How do I identify and deal with these impurities?
Answer: The presence of multiple spots suggests the formation of isomers or byproducts.
-
Potential Impurity 1: Isomeric Products: While the 7-nitro isomer is the expected major product, small amounts of other isomers can sometimes form depending on the precise synthesis of the starting material.
-
Potential Impurity 2: Hydrazine Adducts: Unwanted reactions with excess hydrazine can lead to byproducts.
-
Solution - Purification: The most effective way to remove these impurities is through purification.
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. Experiment with solvents like ethanol, methanol, or acetic acid/water mixtures. Recrystallization is highly effective at removing small amounts of closely related impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution starting with a non-polar system (e.g., 20% ethyl acetate in hexanes) and gradually increasing polarity can effectively separate the desired product from most impurities.[2]
-
Part 3: Optimization & Data
This section provides guidance on how to systematically optimize the reaction conditions for improved yield and purity.
Q6: How can I optimize the reaction conditions to maximize yield and purity?
Answer: Optimization involves systematically varying key parameters and observing their effect on the outcome. A Design of Experiments (DoE) approach is ideal, but a simpler one-factor-at-a-time (OFAT) method can also be effective.
Table 1: Parameter Optimization for this compound Synthesis
| Parameter | Range Tested | Recommended Condition | Rationale & Expected Outcome |
| Solvent | Ethanol, Isopropanol, n-Butanol | Ethanol | Provides a good balance of reactant solubility and a suitable reflux temperature (~78°C). Higher boiling solvents may increase reaction rate but also risk decomposition. |
| Hydrazine Eq. | 1.5 - 3.0 eq | 2.0 - 2.5 eq | Ensures complete conversion of the starting material. Using >3.0 eq offers no significant benefit and increases the difficulty of removal during workup. |
| Temperature | 60°C - Reflux | Reflux (~78°C) | The reaction requires thermal energy to overcome the activation barrier for both the SNAr and cyclization steps. Lower temperatures result in very slow or incomplete reactions. |
| Concentration | 0.1 M - 0.5 M | ~0.2 M | A moderate concentration ensures a reasonable reaction rate without causing precipitation of starting materials or excessive byproduct formation. |
Optimization Workflow
Caption: A workflow for systematic reaction optimization.
References
-
El Brahmi, N., et al. (2012). 2-Allyl-7-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1603. Available at: [Link]
-
Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1952-1958. Available at: [Link]
-
Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. Available at: [Link]
-
Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1952-1958. (PDF available via ResearchGate). Available at: [Link]
-
Alcaide, B., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5038–5047. Available at: [Link]
-
Yang, T., et al. (2019). Photocatalyst-free Synthesis of Indazolones under CO2 Atmosphere. Chemistry - An Asian Journal, 14(5), 680-683. Available at: [Link]
-
PubChem. 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of indazolones. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: 7-Nitro-1,2-dihydroindazol-3-one
Welcome to the technical support guide for 7-Nitro-1,2-dihydroindazol-3-one (MW: 179.14 g/mol , CAS: 31775-97-0).[1] This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound. Given its chemical structure—featuring a nitro group and an indazolone core—this molecule is classified as poorly soluble in aqueous media, which can pose significant hurdles for in vitro and in vivo studies.
The core of the indazolone structure exists in tautomeric equilibrium between the keto (indazol-3-one) and enol (indazol-3-ol) forms.[2][3][4] For the 7-nitro derivative, the 3-hydroxy tautomer is known to predominate in solution and in the crystalline state.[2] This structural feature is critical, as the hydroxyl group provides a site for deprotonation, a key strategy for solubility enhancement.
Part 1: Troubleshooting Guide - Step-by-Step Solubilization
This section is designed as a logical workflow to systematically address solubility issues. Start with the simplest methods and proceed to more complex techniques as required.
Initial Assessment: Why is my compound not dissolving in aqueous buffer?
This compound is a lipophilic molecule with a predicted logP (octanol/water partition coefficient) that suggests low affinity for water. The nitro group further contributes to its hydrophobicity. Direct dissolution in neutral aqueous buffers (like PBS, pH 7.4) is expected to be very low. For context, the related compound 7-nitroindazole has a water solubility of >24.5 µg/mL, which is still considered poorly soluble.[5]
Step 1: The Co-Solvent Approach (For Stock Solutions)
This is the most common and recommended first step for creating a concentrated stock solution that can be diluted into your experimental media.
Question: What is the best organic solvent to prepare a stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. The related compound, 7-nitroindazole, is soluble up to 100 mM in DMSO.[6] For many poorly soluble compounds, this approach is effective for achieving a high-concentration stock.[7]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Preparation: Weigh out 1.79 mg of this compound.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex vigorously. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied but use with caution to avoid degradation.[8]
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
Causality: Co-solvents like DMSO work by reducing the interfacial tension between the hydrophobic solute and the aqueous solution, effectively making the solvent environment more favorable for the drug molecule.[9][10]
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when you add the DMSO stock to your aqueous buffer, the final DMSO concentration may be too low to maintain solubility. Ensure the final DMSO concentration in your assay is kept as high as tolerable for your experimental system (typically ≤0.5% to avoid cellular toxicity). If precipitation persists, a lower final compound concentration or a different solubilization strategy is needed.
Step 2: pH Modification (Aqueous Solubility Enhancement)
The indazolone core contains an acidic proton (on the nitrogen or the tautomeric hydroxyl group), which can be deprotonated under basic conditions to form a more soluble salt. The predicted pKa for the related 7-nitroindazole is approximately 10.03, suggesting that significant ionization will occur at pH values above 9.[6]
Question: Can I dissolve the compound directly in a basic aqueous solution?
Answer: Yes, this is a highly effective strategy. By increasing the pH of the aqueous solvent, you deprotonate the molecule, forming an anionic species (a phenolate/enolate-like salt) which has significantly higher aqueous solubility due to ion-dipole interactions with water.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate, borate buffers).
-
Add Compound: Add an excess of solid this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate & Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, dilute it with a suitable mobile phase, and quantify the concentration using a validated analytical method like HPLC-UV.
-
Analysis: Plot solubility (e.g., in µg/mL) against pH to determine the optimal pH for dissolution.
Expert Insight: For many applications, preparing a concentrated stock in a mild base (e.g., 10-50 mM NaOH) and then neutralizing it or diluting it into a weakly buffered medium can be an effective strategy. Always verify the stability of your compound at high pH before proceeding.
Step 3: Advanced Solubilization Techniques
If co-solvents and pH adjustment are insufficient or unsuitable for your experimental design (e.g., for in vivo formulations), consider these advanced methods.
Question: My application prohibits high levels of DMSO or extreme pH. What are my other options?
Answer: Complexation with cyclodextrins is a widely used and effective technique for increasing the aqueous solubility of hydrophobic molecules without requiring organic co-solvents.[9]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The nonpolar 7-nitro-indazolone molecule can be encapsulated within this cavity, forming an "inclusion complex."[9] This complex has the water-soluble properties of the cyclodextrin exterior, thereby enhancing the apparent aqueous solubility of the compound.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Protocol: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v). Add the solid this compound and stir or sonicate until dissolved. The required concentration of HP-β-CD will depend on the desired final drug concentration and the binding affinity between the two molecules.
Part 2: Visualization & Data
Solubilization Strategy Workflow
The following diagram outlines the decision-making process for solubilizing this compound.
Caption: Decision workflow for solubilizing this compound.
Summary of Potential Solvents
The table below summarizes common solvents and their applicability. Note that quantitative data for this specific molecule is scarce, and recommendations are based on its chemical class.
| Solvent/System | Type | Recommended Use | Key Considerations |
| Water / PBS (pH 7.4) | Aqueous Buffer | Diluent | Very low intrinsic solubility. |
| DMSO | Organic Co-Solvent | Primary stock solutions | High solubilizing power; potential for cell toxicity at >0.5%. |
| Ethanol | Organic Co-Solvent | Secondary stock solutions | Good solubilizing power, but generally less effective than DMSO.[6] |
| Aqueous NaOH (e.g., 50mM) | pH Modification | Concentrated aqueous stocks | High solubility via salt formation; check compound stability. |
| HP-β-CD (Aqueous) | Complexation Agent | In vivo formulations | Avoids organic solvents; requires optimization of cyclodextrin concentration. |
Part 3: Frequently Asked Questions (FAQs)
Q1: I see precipitation in my cell culture media after adding the DMSO stock. What's happening? A1: This is likely due to the compound crashing out of solution when the DMSO concentration is drastically lowered upon dilution into the aqueous media. The solubility in the final medium is lower than the concentration you are trying to achieve. Solutions: 1) Decrease the final concentration of your compound. 2) Increase the final percentage of DMSO, but check the tolerance of your cell line. 3) Switch to a cyclodextrin-based formulation which is less likely to precipitate upon dilution.
Q2: Is this compound stable in high pH solutions? A2: Indazole derivatives are generally stable, but the presence of the nitro group and the lactam-like structure means stability at very high pH (e.g., >12) or for extended periods should be verified empirically. Prepare fresh basic solutions and perform a time-course stability study using HPLC to check for degradation products.
Q3: Can I use heat to dissolve the compound? A3: Gentle warming (e.g., to 37-40°C) can be used to aid dissolution, especially in DMSO or cyclodextrin preparations. However, nitroaromatic compounds can be heat-sensitive. Avoid aggressive heating or boiling, as this may lead to degradation.
Q4: What safety precautions should I take? A4: Handle this compound as an irritant.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many nitroaromatic compounds, its toxicological properties are not fully characterized, so minimize exposure. The related 7-nitroindazole is listed as toxic if swallowed and causes serious eye irritation.[5]
References
-
PubChem. 7-Nitroindazole | C7H5N3O2 | CID 1893. National Center for Biotechnology Information. [Link]
-
Saleem, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4788. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
IJIRT. Solubility Enhancement Methods. [Link]
-
Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Magnetic Resonance in Chemistry, 47(5), 433-439. (Abstract available via ResearchGate). [Link]
-
Cheméo. Chemical Properties of 7-Nitroindazole (CAS 2942-42-9). [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological study of some novel schiffs bases of indazolone derivatives. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubChem. Indazolinone | C7H6N2O | CID 81829. National Center for Biotechnology Information. [Link]
-
NIST. 3H-Indazol-3-one, 1,2-dihydro-. NIST Chemistry WebBook. [Link]
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Technical Support Center: Managing the Stability of 7-Nitro-1,2-dihydroindazol-3-one in Solution
Introduction: Welcome to the technical support guide for 7-Nitro-1,2-dihydroindazol-3-one. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and stability of this compound in solution. This compound and its derivatives are of significant interest in medicinal chemistry and biological research.[1][2][3] However, its chemical structure, particularly the presence of a nitroaromatic group, presents unique stability challenges that can impact experimental reproducibility and data integrity.
A critical and often overlooked aspect of this molecule is its tautomerism. In solution, this compound exists predominantly in its more stable 3-hydroxy tautomeric form, 7-nitro-1H-indazol-3-ol.[4][5] Understanding this equilibrium is fundamental to interpreting analytical data and predicting its behavior under various experimental conditions. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful use of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure of this compound when I dissolve it?
While often named by its keto form (this compound), extensive studies have shown that in solution, the compound predominantly exists as the aromatic hydroxy tautomer, 7-nitro-1H-indazol-3-ol .[4][5] This is the thermodynamically more stable form. It is crucial to consider this tautomer when analyzing spectroscopic data (e.g., NMR, UV-Vis) and predicting reactivity.
dot
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Initial Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture. This serves as the starting material for all stress conditions.
-
Stress Conditions: Dispense aliquots of the solution into separate amber vials for each condition. A control sample (protected from light, at room temperature) should be run in parallel.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Incubate in a water bath at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final 0.1 M NaOH). Keep at room temperature. Note: Base hydrolysis is often rapid; shorter time points may be needed.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final 3% H₂O₂). Keep at room temperature, protected from light. [6] * Thermal Degradation: Incubate a vial of the initial solution in a water bath at 60°C, protected from light.
-
Photolytic Degradation: Expose a solution in a clear quartz cuvette or vial to a calibrated light source that meets ICH Q1B guidelines (an integrated near UV and visible light source).
-
-
Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For base hydrolysis, earlier time points (e.g., 5, 15, 30, 60 minutes) are recommended.
-
Sample Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a suitable reverse-phase HPLC method with UV-Vis (PDA) and Mass Spectrometric (MS) detection.
-
-
Data Evaluation:
-
Determine the percentage of the parent compound remaining at each time point.
-
Identify the retention times and mass-to-charge ratios (m/z) of major degradation products.
-
Use the PDA detector to assess the peak purity of the parent compound at each time point to ensure no degradants are co-eluting.
-
References
-
Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]
-
Chen, B., et al. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]
-
Chen, B., et al. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
-
Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. [Link]
-
Ash, et al. (2021). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]
-
(n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Nitroindazole. PubChem. [Link]
-
Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
-
Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
-
Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online. [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. [Link]
-
(n.d.). Factors affecting stability of drugs. Slideshare. [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Kumar, V. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Samshuddin, S., et al. (2015). Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]
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Cheméo. (n.d.). Chemical Properties of 7-Nitroindazole (CAS 2942-42-9). [Link]
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Li, C. J., et al. (2018). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. National Institutes of Health. [Link]
-
Narang, A. S., et al. (2017). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
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(n.d.). Chemical Stability of Drugs. IIP Series. [Link]
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QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
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National Institute of Standards and Technology. (n.d.). 3H-Indazol-3-one, 1,2-dihydro-. NIST WebBook. [Link]
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El-Shahat, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Zyubin, A. Y., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. [Link]
-
Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. National Institutes of Health. [Link]
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Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mahugo-Santana, C., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed. [Link]
-
Fershtat, L. L., & Fomenkov, I. V. (2014). Differentiation of the molecular structure of nitro compounds as the basis for simulation of their thermal destruction processes. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Indazolone synthesis. [Link]
-
(n.d.). Thermal decomposition of 1-dinitromethyl-3-nitro-1,2,4-triazole derivatives in solution. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Indazolinone. PubChem. [Link]
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Welcome to the Technical Support Center for 7-Nitro-1,2-dihydroindazol-3-one Experiments
A Resource for Innovators in Research and Drug Development
This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals working with 7-Nitro-1,2-dihydroindazol-3-one. As Senior Application Scientists, we understand that navigating the complexities of specialized chemical compounds requires both a deep theoretical understanding and practical, field-tested knowledge. This center provides in-depth troubleshooting guides, validated protocols, and essential data to help you overcome common challenges, optimize your experimental outcomes, and ensure the integrity of your results.
Compound Profile: this compound
This compound, also known by its tautomeric name 7-Nitro-1H-indazol-3-ol, is a substituted indazole derivative. The indazole core is a key pharmacophore in many biologically active compounds. The addition of a nitro group significantly influences the molecule's electronic properties, reactivity, and biological interactions. A critical feature of this compound is its existence in a tautomeric equilibrium between the keto (indazol-3-one) and enol (indazol-3-ol) forms. Studies have shown that the 1H-indazol-3-ol tautomer is the predominant form in both solution and the solid state[1][2]. Understanding this equilibrium is fundamental to interpreting analytical data and predicting reactivity.
Key Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | [3] |
| Molecular Weight | 179.13 g/mol | Calculated |
| Appearance | Typically a solid powder | [4] |
| Melting Point | Approx. 212 - 214 °C | [4] |
| Solubility | Slightly soluble in water; soluble in solvents like DMSO and ethanol | [1] |
| Tautomerism | Exists in equilibrium between the -one and -ol forms | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the predominant tautomeric form of this compound in solution?
A: Extensive spectroscopic studies (NMR) and X-ray crystallography have established that this compound predominantly exists as the 7-Nitro-1H-indazol-3-ol tautomer in solution (e.g., in DMSO) and in the crystalline state[1][2]. This is a critical consideration for reaction planning and spectral analysis.
Q2: How should this compound be stored?
A: For long-term stability, it is recommended to store the compound in a tightly closed container in a dry, cool place. Some suppliers recommend storage at temperatures below -20°C in a freezer[5]. It is incompatible with strong oxidizing agents, strong acids, and strong bases[4][5].
Q3: What are the primary safety hazards associated with this compound?
A: According to safety data sheets, this class of compounds can be harmful if swallowed and may cause skin and serious eye irritation[6][7]. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always handle the compound in a well-ventilated area or a chemical fume hood[5][8].
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific issues that may arise during synthesis, purification, and characterization, providing potential causes and actionable solutions.
Problem 1: Low or No Yield in Synthesis
Symptom: The synthesis of this compound from precursors like ethyl 2-bromo-3-nitrobenzoate and hydrazine results in a very low yield or failure to produce the desired product.
Potential Causes:
-
Suboptimal Temperature: Indazole synthesis can be highly sensitive to temperature. Temperatures that are too low may lead to an incomplete reaction, while excessive heat can cause degradation or the formation of side products[9].
-
Incorrect Solvent System: The polarity and protic nature of the solvent are crucial. For instance, in related indazole syntheses, the presence of a controlled amount of water in an alcohol solvent can be beneficial, but too much can be detrimental[9].
-
Degradation of Starting Materials or Product: The starting materials or the final product may be unstable under the chosen reaction conditions (e.g., harsh pH, high temperature).
-
Inefficient Cyclization: The final ring-closing step to form the indazole core may be inefficient due to steric hindrance or electronic effects from the nitro group.
Recommended Solutions:
-
Temperature Optimization: Begin by running the reaction at the temperature cited in the literature[1]. If the yield is low, perform small-scale optimization reactions by systematically varying the temperature in 5-10°C increments. Monitor reaction progress by Thin Layer Chromatography (TLC) to identify the optimal point where starting material is consumed without significant byproduct formation.
-
Solvent Screening: If using an alcohol like ethanol as described in the literature[1], ensure it is of the appropriate grade. Consider screening other high-boiling point polar solvents like n-butanol or DMF, but be aware that purification may become more complex.
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
-
Verify Reagent Quality: Ensure the hydrazine used is fresh and has not been significantly oxidized. Use freshly opened or properly stored starting materials.
Problem 2: Difficulty with Product Purification and Isolation
Symptom: The crude product is an impure oil or solid that is difficult to crystallize, or it streaks badly during column chromatography.
Potential Causes:
-
Presence of Polar Impurities: Residual hydrazine or other highly polar starting materials can make crystallization difficult and cause streaking on silica gel.
-
Product Polymorphism: The compound may crystallize in different forms (polymorphs), which can have slightly different properties and crystallization behaviors[1].
-
Poor Solubility in Crystallization Solvents: The product may be poorly soluble in common recrystallization solvents, leading to premature crashing out of solution or requiring large solvent volumes.
Recommended Solutions:
-
Aqueous Workup: Before attempting crystallization or chromatography, perform a thorough aqueous wash of the crude product (dissolved in an organic solvent like ethyl acetate). A wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities like residual hydrazine, followed by a brine wash to remove excess water.
-
Recrystallization Solvent Screening: The literature reports successful crystallization from ethanol (EtOH)[1]. If this fails, try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., DMSO or warm ethanol) and slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Allow the solution to cool slowly.
-
Flash Column Chromatography: If crystallization is unsuccessful, use flash column chromatography.
-
Solid Loading: For compounds with poor solubility in the mobile phase, consider adsorbing the crude product onto a small amount of silica gel (dry loading) rather than dissolving it directly in the eluent (liquid loading).
-
Solvent System: Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. A typical starting point could be 30-50% ethyl acetate in hexane. Adding a small amount of a more polar solvent like methanol (1-2%) can help elute the product if it adheres strongly to the silica.
-
Problem 3: Ambiguous or Unexpected Analytical Data (NMR/MS)
Symptom: The ¹H or ¹³C NMR spectrum shows more peaks than expected, or the mass spectrum shows an unexpected molecular ion peak.
Potential Causes:
-
Tautomerism: As mentioned, the keto-enol equilibrium can result in different species being observed, although one tautomer is typically predominant[1]. The observed spectrum can be sensitive to the solvent, temperature, and pH.
-
Presence of Polymorphs: If analyzing a solid sample (e.g., solid-state NMR), different polymorphs can give distinct spectra[1].
-
Side Products: In addition to the desired product, N-alkylation or other side reactions can occur, leading to isomeric byproducts that are difficult to separate and identify[9]. For example, reactions of indazoles with electrophiles can sometimes lead to substitution at different nitrogen atoms[9][10].
Recommended Solutions:
-
Confirm Tautomeric Form: Compare your NMR data with published spectra for the 7-Nitro-1H-indazol-3-ol tautomer[1]. Note the characteristic broad peaks for the N-H and O-H protons, which may exchange with deuterium if using a deuterated protic solvent like MeOD.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of your main product and help identify any byproducts.
-
2D NMR Spectroscopy: If the structure is still ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). These experiments are invaluable for definitively assigning the structure and identifying isomers.
Validated Experimental Protocol: Synthesis
This protocol is adapted from established literature methods for the synthesis of 7-Nitro-1H-indazol-3-ol[1].
Objective: To synthesize this compound (predominantly as the 7-Nitro-1H-indazol-3-ol tautomer).
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate
-
Ethanol (EtOH), absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-bromo-3-nitrobenzoate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (approximately 2-3 equivalents) dropwise. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate PPE.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, approx. 78°C).
-
Monitoring the Reaction: Allow the reaction to proceed under reflux for several hours (e.g., 4-8 hours). Monitor the consumption of the starting material using TLC (e.g., with a 1:1 mixture of hexane:ethyl acetate as the eluent).
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from ethanol[1].
References
- BenchChem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
- BenchChem. (n.d.). Overcoming regioselectivity issues in indazole synthesis. Benchchem.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 7-Nitroindazole.
- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Nitrophenol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-1,2,4-triazole.
- Fisher Scientific. (2025). Safety Data Sheet: Indazole.
-
PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]
- Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1952-1958.
- Organic Chemistry Portal. (n.d.). Synthesis of indazolones.
- Zhu, J. S., et al. (2018). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Organic Letters, 20(15), 4736–4739.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
- Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498.
- Barp, C. G., et al. (2018). 7-nitroindazol-loaded Nanoemulsions: Preparation, Characterization and Its Improved Inhibitory Effect on Nitric Oxide synthase-1. Nitric Oxide, 76, 129-135.
-
PubChem. (n.d.). Indazolinone. National Center for Biotechnology Information. Retrieved from [Link]
- Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(19).
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Technical Support Center: 7-Nitro-1,2-dihydroindazol-3-one Measurements
Welcome to the technical support resource for researchers working with 7-Nitro-1,2-dihydroindazol-3-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions during the analytical measurement of this compound. As a nitroaromatic derivative of indazolinone, this molecule presents unique challenges in various analytical platforms.[1][2] This center moves beyond simple protocols to explain the underlying scientific principles, enabling you to diagnose and resolve interferences effectively.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to the most common issues. For a deeper dive, please consult the In-Depth Troubleshooting Guides that follow.
Q1: My analyte signal is unexpectedly low and variable in my LC-MS/MS assay when analyzing plasma samples. What is the most probable cause?
A: The most likely culprit is the matrix effect , specifically ion suppression.[3][4] Co-eluting endogenous compounds from the plasma matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and inconsistent signal.[3] For a full diagnostic and mitigation workflow, see In-Depth Guide A: Navigating Matrix Effects in LC-MS/MS Analysis.
Q2: In my HPLC-UV analysis, I'm observing a shifting retention time or the appearance of a secondary, closely eluting peak. What's happening?
A: This is often attributable to the tautomeric nature of this compound. It can exist in equilibrium between the 3-oxo form and the 3-hydroxy tautomer (1H-indazol-3-ol).[1][5] Changes in mobile phase pH, solvent composition, or even temperature can shift this equilibrium, affecting its chromatographic behavior. Ensure your mobile phase is strongly buffered to lock the compound into a single ionic state. For more, see In-Depth Guide D: Addressing Compound Stability and Tautomerism.
Q3: I am using a fluorescence-based assay to measure the activity of an enzyme. When I add this compound, the fluorescence signal decreases significantly, even in control wells without the enzyme. Why?
A: You are likely observing fluorescence quenching . The nitro group on the molecule is a well-known electron-withdrawing moiety that can quench the fluorescence of other molecules through processes like photoinduced electron transfer (PET).[6][7] Your analyte is directly interfering with the assay's detection technology. Refer to In-Depth Guide C: Overcoming Fluorescence Quenching for solutions.
Q4: My quantitative results for the same sample are different when I use HPLC-UV versus LC-MS. Which result should I trust?
A: Neither result should be trusted until the discrepancy is understood. HPLC-UV is susceptible to interference from compounds that co-elute and absorb at the same wavelength.[8][9] LC-MS is prone to matrix effects that can alter the signal intensity.[10] The best practice is to use a stable isotope-labeled internal standard for LC-MS analysis to correct for matrix effects and to perform rigorous selectivity experiments for the HPLC-UV method to rule out co-eluting interferences.
Part 2: In-Depth Troubleshooting Guides
Guide A: Navigating Matrix Effects in LC-MS/MS Analysis
Matrix effects are a primary source of inaccuracy in LC-MS bioanalysis, causing either ion suppression or enhancement that compromises data reliability.[3][4]
What Are Matrix Effects? During electrospray ionization (ESI), the analyte and co-eluting matrix components compete for the limited surface area of the evaporating droplets and for the available charge.[10] Endogenous molecules, such as phospholipids from plasma, can change the droplet's physical properties or suppress the ionization of the target analyte, leading to poor quantitative performance.[11]
Caption: Figure 1: Simplified diagram of ion suppression.
Experimental Protocol: Quantifying the Matrix Effect
This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF), providing a quantitative measure of ion suppression or enhancement.[10]
Objective: To determine if the biological matrix is impacting the analyte signal.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources.
-
This compound analytical standard.
-
Solvent for standard preparation (e.g., 50:50 acetonitrile:water).
-
Your established sample extraction protocol (e.g., protein precipitation, SPE).
Procedure:
-
Prepare Set A: Spike the analytical standard into a pure solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Set B: Extract multiple lots of blank biological matrix using your validated method. After extraction, spike the resulting clean extract with the analytical standard to the same final concentration as Set A.
-
Analysis: Inject both sets into the LC-MS/MS system and record the peak area for the analyte.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
-
Mitigation Strategies for Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of interfering matrix components.[10] | Simple, fast, and cost-effective. | May dilute the analyte below the limit of quantitation (LOQ). |
| Improved Sample Cleanup | Use more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. | Highly effective at removing broad classes of interferences (e.g., phospholipids). | More time-consuming and expensive; requires method development. |
| Matrix-Matched Calibration | Prepare calibration standards in an extracted blank matrix to ensure calibrators and samples experience the same matrix effect.[4] | Compensates for consistent matrix effects. | Requires a reliable source of blank matrix; does not account for lot-to-lot variability. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS (e.g., ¹³C₆- or ¹⁵N₂-labeled analyte) co-elutes and experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification. | The "gold standard" for correcting matrix effects and extraction variability. | Synthesis of a custom SIL-IS can be expensive and time-consuming. |
graph "Matrix_Effect_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, label="Figure 2: Workflow for Managing Matrix Effects", labelloc="b", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=9, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];Start [label="Inaccurate/Variable\nLC-MS Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diagnose [label="Perform Post-Extraction\nSpike Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMF [label="Is Matrix Factor (MF)\nclose to 1.0?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitigate [label="Implement Mitigation Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Revalidate [label="Re-evaluate MF with\nNew Method", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Proceed with Validated\nMethod", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherIssue [label="Investigate Other Issues\n(e.g., Instrument, Stability)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Diagnose; Diagnose -> CheckMF; CheckMF -> Mitigate [label=" No "]; CheckMF -> OtherIssue [label=" Yes "]; Mitigate -> Revalidate; Revalidate -> CheckMF; OtherIssue -> End [style=invis]; Revalidate -> End [label=" MF is now acceptable "]; }
Caption: Figure 2: A logical workflow for diagnosing and mitigating matrix effects.
Guide B: Resolving Spectral Interference in UV-Vis and HPLC-UV
What is Spectral Interference? This occurs when a compound in the sample matrix has an absorbance spectrum that overlaps with that of this compound at the analytical wavelength. This leads to a positive bias and overestimation of the analyte concentration.
Troubleshooting Steps:
-
Analyze a Blank Matrix: Inject an extracted blank sample. Any peak at the retention time of your analyte indicates a direct interference.
-
Optimize Chromatography: Improve the separation by changing the mobile phase composition, gradient slope, or column chemistry to resolve the interfering peak from the analyte peak.
-
Wavelength Adjustment: Examine the UV spectra of both the analyte and the interference. If possible, select a wavelength where the analyte absorbs strongly but the interference does not.
Advanced Technique: Derivative Spectroscopy If chromatographic resolution is not possible, derivative spectroscopy can be used to eliminate broad background interference and resolve overlapping peaks.[8][9] Taking the first or second derivative of the spectrum enhances sharp, narrow peaks (like your analyte) while suppressing broad, sloping background signals.[8] Most modern chromatography data systems have this functionality built-in.
Guide C: Overcoming Fluorescence Quenching
The electron-deficient nitroaromatic structure of this compound makes it an efficient quencher of fluorescence.[12][13][14] This is a critical interference if your experimental system relies on a fluorescent reporter.
The Mechanism: Quenching occurs when the analyte collides with the excited fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state, thus decreasing the fluorescence intensity.[6] This is a dynamic, concentration-dependent process.
Troubleshooting and Solutions:
-
Confirm Quenching: Titrate your analyte into a solution containing only the fluorophore and buffer. A systematic decrease in fluorescence intensity with increasing analyte concentration confirms quenching.
-
Change the Fluorophore: Select a fluorophore that is less susceptible to quenching by nitroaromatics. This may involve significant re-development of the assay.
-
Switch Detection Method: The most robust solution is to change the assay readout from fluorescence to a different method, such as absorbance, luminescence, or a label-free technology, that is not affected by the quenching properties of your compound.
-
Use a Separation Step: If possible, incorporate an HPLC or SPE step before detection to separate the this compound from the fluorescent reporter molecule.
Guide D: Addressing Compound Stability and Tautomerism
The chemical structure of this compound allows for tautomerism, which can complicate chromatographic analysis if not properly controlled.
Caption: Figure 3: The tautomeric equilibrium between the keto and hydroxy forms. (Note: Image generation for the hydroxy form is not supported; this diagram illustrates the concept). Research indicates the 1H-indazol-3-ol tautomer often predominates.[1][5]
Best Practices for Consistent Analysis:
-
Control pH: The equilibrium between tautomers is highly pH-dependent. Use a mobile phase with a buffer (e.g., 10 mM ammonium formate or acetate) at a pH that is at least 2 units away from the compound's pKa. This ensures the compound exists predominantly in a single, stable ionic state, resulting in a sharp, single chromatographic peak.
-
Solvent Consistency: Always dissolve and inject your samples in the initial mobile phase. Injecting in a solvent with a different pH or polarity (e.g., pure DMSO) can cause the equilibrium to shift on-column, leading to peak splitting or broadening.[15]
-
Assess Stability: Perform preliminary experiments to check the stability of the compound in your sample matrix and analytical solvents under your storage and experimental conditions (e.g., room temperature, 4°C, exposure to light). Degradation can lead to a loss of signal and the appearance of new, unknown peaks.
References
-
Seely, G. R., & Talmadge, K. (1964). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry. [Link]
-
Sharma, A., et al. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B. [Link]
-
Gao, D., et al. (2008). Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Sharma, A., et al. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. ResearchGate. [Link]
-
Shaikh, V., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]
-
Li, W., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Gniazdowska, E., et al. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. Journal of Chromatography B. [Link]
-
Restek. HPLC Troubleshooting Guide. Restek. [Link]
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ResearchGate. Matrix effects on LC-MS/MS analysis. ResearchGate. [Link]
-
Filigenzi, M. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
-
ResearchGate. Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. ResearchGate. [Link]
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JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. [Link]
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Agilent. Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
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Dahlin, J. L., et al. (2021). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Biology. [Link]
-
CheMondis. 7-Nitro-1,2-Dihydro-3H-Indazol-3-On. CheMondis. [Link]
-
Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. [Link]
-
ResearchGate. The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
-
da Silva, P. B., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
PubChem. 7-Nitroindazole. National Center for Biotechnology Information. [Link]
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Hölscher, C., et al. (1995). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory. [Link]
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Griebel, G., et al. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology. [Link]
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Agilent Technologies. Uses of Derivative Spectroscopy. Agilent Technologies. [Link]
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PubChem. Indazolinone. National Center for Biotechnology Information. [Link]
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IJCRT. (2020). A REVIEW ON DERIVATIVE SPECTROSCOPY AND ITS BENEFITS IN DRUG ANALYSIS. International Journal of Creative Research Thoughts. [Link]
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Senger, M. R., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. ChemMedChem. [Link]
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Acta Crystallographica Section E. (2010). 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]
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Gaće, M., et al. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici. [Link]
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Stoyanov, A. V., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. [Link]
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Simundic, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]
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Technical Support Center: Enhancing the Quantum Yield of 7-Nitro-1,2-dihydroindazol-3-one
Welcome to the technical support center for researchers working with 7-Nitro-1,2-dihydroindazol-3-one. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate the inherent challenges of this compound and optimize its fluorescence quantum yield (Φf) for your applications. As professionals in the field, you know that experimental success hinges on understanding the "why" behind a protocol. Here, we will dissect the core chemical principles governing the photophysics of this molecule to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is the intrinsic fluorescence quantum yield of this compound so low?
This is the most critical question and the foundation for all optimization strategies. The low quantum yield is not an anomaly but an expected consequence of the molecule's structure. The primary culprit is the 7-nitro (-NO2) group .
-
Mechanistic Explanation: The nitro group is a potent electron-withdrawing group.[1] In nitroaromatic compounds, this property creates highly efficient non-radiative decay pathways that compete directly with fluorescence emission.[2][3] After the molecule absorbs a photon and enters an excited singlet state (S1), it can relax back to the ground state (S0) in several ways. The nitro group promotes pathways that do not emit light:
-
Intersystem Crossing (ISC): The nitro group facilitates the transition from the excited singlet state (S1) to a non-emissive triplet state (T1).[2][3] This process is often extremely fast in nitroaromatics, with rate constants (k_ISC) that can exceed 10¹¹ s⁻¹, effectively outcompeting fluorescence, which typically occurs on a nanosecond timescale (k_f ≈ 10⁷–10⁸ s⁻¹).[3]
-
Internal Conversion (IC): The molecule can lose energy as heat through vibrational relaxation and rotation of the C-N bond connecting the nitro group to the aromatic ring.[2]
-
Charge Transfer (CT) States: The strong electronegativity of the nitro group can form "dark" intramolecular charge-transfer states that dissipate energy without emitting photons.[2]
-
In essence, the energy the molecule absorbs is quickly funneled into these non-emissive pathways, drastically reducing the number of photons released as fluorescence.
Caption: Primary de-excitation pathways for this compound.
Q2: Does the molecular structure of this compound change in solution? I've seen it drawn as both an "-one" and an "-ol".
Excellent question. Yes, the molecule exists in a tautomeric equilibrium. While often named "indazolin-3-one" (the keto form), crystallographic and computational studies have established that the molecule predominantly exists as the 7-Nitro-1H-indazol-3-ol tautomer (the enol form) in both solid state and in solution.[4][5]
Caption: Tautomeric equilibrium of the title compound.
This is critically important because the photophysical properties (absorption, emission, quantum yield) of the keto and enol forms are distinct. The predominance of the 3-hydroxy tautomer is the baseline for all further analysis.[4] Experimental conditions like solvent and pH can subtly shift this equilibrium, influencing your results.
Troubleshooting Guide: Enhancing Quantum Yield
This section provides actionable strategies to mitigate the quenching effects of the nitro group and enhance the fluorescence signal. We will proceed from the most impactful and easiest to implement variables (solvent, pH) to more nuanced experimental controls.
Issue 1: Low Fluorescence Signal Due to Solvent Effects
Q: My fluorescence is barely detectable. How does my choice of solvent affect the quantum yield?
Solvent polarity is one of the most powerful tools at your disposal. The environment around the fluorophore can dramatically alter the rates of radiative (fluorescence) and non-radiative decay.[6] For nitroaromatic compounds, solvent polarity can change the relative energies of the S1 and triplet states.[7][8][9]
-
The Causality: In nonpolar solvents, the S1 state and a nearby triplet state may be very close in energy (iso-energetic), which promotes rapid and efficient intersystem crossing (ISC), killing fluorescence.[8][9] As solvent polarity increases, the S1 state, which often has a larger dipole moment than the ground state, is stabilized (its energy is lowered).[7] This can increase the energy gap between S1 and the relevant triplet state, making ISC less favorable and giving fluorescence a better chance to occur.[8]
Data Summary: Expected Impact of Solvent Polarity
| Solvent Class | Example Solvents | Polarity | Expected Effect on S1 State | Potential Impact on Φf | Rationale |
| Nonpolar | Cyclohexane, Toluene | Low | Minimal stabilization | Likely very low / undetectable | S1 and Tn states may be iso-energetic, maximizing ISC.[8][9] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Medium-High | Moderate to strong stabilization | Potential for significant increase | Stabilizes S1, potentially increasing the S1-Tn energy gap.[7] |
| Polar Protic | Ethanol, Methanol, Water | High | Strong stabilization + H-bonding | Variable; can enhance or quench | Strong S1 stabilization, but hydrogen bonding can introduce new non-radiative decay pathways.[10][11] |
Experimental Protocol: Solvent Screening for Quantum Yield Enhancement
This protocol will help you systematically identify an optimal solvent for your experiments.
Objective: To determine the effect of solvent polarity on the fluorescence intensity of 7-Nitro-1H-indazol-3-ol.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
A range of spectroscopic-grade solvents (e.g., Cyclohexane, Toluene, THF, ACN, DMSO, Ethanol, Water).
-
Fluorometer and quartz cuvettes.
-
UV-Vis Spectrophotometer.
Methodology:
-
Prepare Working Solutions:
-
For each solvent to be tested, prepare a dilute solution of your compound. A good starting point is to dilute the stock solution 1:100 (to 10 µM).
-
Crucially, ensure the final concentration of the stock solvent (e.g., DMSO) is minimal (<1%) to avoid co-solvent effects.
-
Prepare a "solvent blank" for each solvent tested.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each solution.
-
Identify the absorbance maximum (λ_max_abs).
-
Adjust the concentration of your working solutions so that the absorbance at the excitation wavelength is between 0.05 and 0.1 to avoid inner filter effects.[12]
-
-
Measure Fluorescence Emission:
-
Set the fluorometer's excitation wavelength to the λ_max_abs identified in the previous step.
-
Record the emission spectrum for each solution, scanning a range appropriate for the expected emission (e.g., 400-700 nm).
-
Record the peak emission intensity and the wavelength of maximum emission (λ_max_em).
-
-
Analyze and Compare:
-
Subtract the blank spectrum from each sample spectrum.
-
Compare the integrated fluorescence intensity or the peak emission intensity across all solvents. The solvent that yields the highest intensity is the most promising for enhancing the quantum yield under these conditions.
-
Issue 2: Signal Instability and Poor Reproducibility
Q: My fluorescence intensity varies significantly between runs, even in the same solvent. Could pH be the cause?
Yes, absolutely. The tautomeric equilibrium and the presence of acidic (N-H, O-H) and basic (ring nitrogens) sites make 7-Nitro-1H-indazol-3-ol highly sensitive to pH.[1] Different protonation states of a molecule (cationic, neutral, anionic) will have different electronic configurations and, therefore, different quantum yields.[13][14] Uncontrolled pH is a common source of poor reproducibility.
-
The Causality: In acidic solution, the indazole ring can be protonated. In alkaline solution, the hydroxyl or N-H proton can be removed to form an anion.[13][15] Each of these species will exhibit a unique absorption and emission profile. Fluorescence intensity often increases dramatically within a specific pH range where the most fluorescent species is dominant, then plateaus or decreases as the pH changes further.[16]
Experimental Protocol: pH Titration for Signal Optimization
Objective: To identify the optimal pH for maximizing the fluorescence signal.
Materials:
-
Optimized solvent identified from the previous protocol.
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a wide pH range (e.g., pH 3 to 11).
-
Stock solution of this compound.
-
Fluorometer.
Methodology:
-
Prepare Buffered Solutions:
-
For each pH point, prepare a solution of your compound at a fixed concentration (e.g., 10 µM) in the chosen buffer. Ensure the final concentration of any organic solvent from the stock is kept constant and minimal (<1%).
-
Prepare a corresponding buffer blank for each pH value.
-
-
Measure Fluorescence:
-
Using the same excitation wavelength for all samples, record the emission spectrum for each pH point.
-
Record the peak fluorescence intensity.
-
-
Plot and Analyze:
-
Subtract the blank intensities from the sample intensities.
-
Plot the fluorescence intensity as a function of pH.
-
The pH value corresponding to the maximum fluorescence intensity is the optimum for your experimental system. Operating within this buffered pH range will drastically improve signal stability and reproducibility.
-
Caption: Systematic workflow for optimizing fluorescence quantum yield.
Issue 3: Further Signal Refinement
Q: I've optimized my solvent and pH, but I want to eke out more signal. What else can I control?
For maximum performance, consider these additional environmental factors.
-
Temperature: Increasing temperature generally decreases quantum yield.[17] It increases the kinetic energy of molecules, leading to more frequent collisions. These collisions provide a pathway for non-radiative de-excitation (external conversion), where energy is lost as heat instead of light.[18]
-
Troubleshooting Tip: If your application allows, perform measurements at a controlled, lower temperature (e.g., using a temperature-controlled cuvette holder) to minimize collisional quenching.
-
-
Dissolved Oxygen: Molecular oxygen is a known quencher of fluorescence.[17] Due to its paramagnetic nature, it can promote intersystem crossing from the excited singlet state to the triplet state, reducing the fluorescence signal.
-
Troubleshooting Tip: For highly sensitive or quantitative measurements, de-gas your solvent/buffer solution before adding your compound. This can be done by bubbling an inert gas like nitrogen or argon through the solution for 15-20 minutes.
-
-
Concentration: While counterintuitive, increasing concentration beyond a certain point can decrease the observed fluorescence signal due to self-quenching or aggregation-caused quenching (ACQ), where excited molecules transfer energy to ground-state molecules non-radiatively.[18]
-
Troubleshooting Tip: Always work in a dilute regime where absorbance is below 0.1. If you suspect self-quenching, perform a concentration-dependent study to ensure you are in a linear response range.
-
References
- Oreate AI Blog. (2025).
- AAT Bioquest. (2023). What are the factors affecting fluorescence?.
- The Journal of Physical Chemistry. The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds.
- Homework.Study.com.
- RSC Publishing. (2022).
- Wikipedia. Quantum yield.
- ResearchGate. The mechanism of fluorescence quenching by contact of chemical sensor....
- PubMed. (2012). [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research].
- ResearchGate.
- ACS Publications. Quenching of pyrochlorophyll fluorescence by nitro compounds.
- RSC Publishing. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- YouTube. (2018). Factors affecting Fluorescence.
- Benchchem. Technical Support Center: Enhancing the Quantum Yield of Thiophene-Based Fluorescent Probes.
- RSC Publishing. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Biocompare. (2011). Innovations from Materials Science to Improve Biological Fluorescence.
- ResearchGate. Effects of pH on the fluorescence intensity of NDA and the CBI....
- PMC - NIH. Advances in fluorescence imaging with quantum dot bio-probes.
- PubMed. (2023).
- ACS Publications. (2023).
- ResearchGate. Quantum Yields of Fluorescence, @¡, it Different pH Values.
- PMC - NIH. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.
- ResearchGate. Fluorescence quantum yields of fluorescent probes.
- ResearchGate. (2015).
- PMC - NIH. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia.
- ResearchGate. (2009). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one.
- ResearchGate. The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF.
- ResearchGate. (2009). The Structures of Indazolin‐3‐one (=1,2‐Dihydro‐3H‐indazol‐3‐one) and 7‐Nitroindazolin‐3‐one.
- ResearchGate. Fluorescent Intensity of Dye Solutions under Different pH Conditions.
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- 1. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
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- 8. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 14. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. m.youtube.com [m.youtube.com]
- 18. homework.study.com [homework.study.com]
Technical Support Center: 7-Nitro-1,2-dihydroindazol-3-one
Welcome to the technical support guide for the purification of 7-Nitro-1,2-dihydroindazol-3-one (CAS No: 31775-97-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. The guidance provided herein is based on established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key considerations include:
-
Tautomerism: This molecule exists in a tautomeric equilibrium between the keto form (7-nitro-1,2-dihydro-3H-indazol-3-one) and the enol form (7-nitro-1H-indazol-3-ol).[1][2] Structural studies have shown that the 3-hydroxy (enol) tautomer can be the predominant form, particularly in solution.[1] This is critical because the two forms may exhibit different solubilities and chromatographic behaviors, impacting solvent selection and separation efficiency.
-
Solubility Profile: While specific solubility data is scarce, its structure as a nitro-aromatic heterocyclic compound suggests it is poorly soluble in water and non-polar organic solvents like hexanes.[3][4] It is expected to have moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents like ethanol and methanol, especially upon heating.[1][5]
-
Thermal Stability: As a nitro-aromatic compound, it is generally stable but care should be taken to avoid excessive temperatures during purification (e.g., in distillation or high-temperature drying) to prevent degradation.
Q2: What are the principal purification methods for crude this compound?
A2: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid crude product, especially when the purity is already reasonably high (>90%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. Ethanol has been successfully used to produce high-quality crystals suitable for X-ray diffraction analysis.[1]
-
Flash Column Chromatography: This technique is indispensable when dealing with complex crude mixtures containing multiple byproducts or when impurities have similar solubility profiles to the target compound. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[6]
The choice between these methods depends on the initial purity of your crude material and the nature of the impurities.
Q3: What are the likely impurities I might find in my crude this compound?
A3: Impurities typically originate from the synthetic route used. A common synthesis involves the reaction of ethyl 2-bromo-3-nitrobenzoate with hydrazine.[1] Potential impurities include:
-
Unreacted Starting Materials: Ethyl 2-bromo-3-nitrobenzoate, hydrazine.
-
Side-Products: Isomeric nitroindazoles, products from incomplete cyclization, or partially reduced species if reductive conditions are inadvertently present.[6]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, dichloromethane).[7]
Troubleshooting and Procedural Guides
This section addresses specific issues encountered during the purification process in a problem-solution format.
Workflow: Selecting a Purification Strategy
Before starting, a quick assessment of your crude product via Thin Layer Chromatography (TLC) or ¹H NMR can guide you to the most efficient purification path.
Caption: Decision tree for selecting the optimal purification method.
Guide 1: Recrystallization Issues
-
Underlying Cause: This issue typically arises from one of two scenarios: (1) The chosen solvent is too effective, keeping the compound dissolved even at low temperatures, or (2) an excessive volume of solvent was used, preventing the solution from reaching saturation upon cooling.
-
Troubleshooting Protocol:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Test micro-scale solubility in a range of solvents.
-
Minimize Solvent Volume: Heat your chosen solvent and add it portion-wise to the crude material (also heated) with stirring, until the solid just dissolves. Using the minimum required volume is critical for maximizing yield.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling can trap impurities and lead to smaller, less pure crystals.
-
Consider an Anti-Solvent: If the product is too soluble in all tested single solvents, consider a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., water or hexane) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
| Solvent Class | Example(s) | Rationale & Expected Behavior |
| Alcohols | Ethanol, Methanol | Primary Choice. Known to yield high-quality crystals.[1] Good solubility when hot, lower when cold. |
| Ketones | Acetone | High dissolving power; may require an anti-solvent like water or hexane for good recovery. |
| Esters | Ethyl Acetate | Moderate polarity; often works well but may require cooling to very low temperatures. |
| Polar Aprotic | DMSO, DMF | Generally too powerful for recrystallization (high solubility even when cold), but can be used in an anti-solvent system.[1] |
Guide 2: Column Chromatography Issues
-
Underlying Cause: The polarity of the mobile phase (eluent) is not optimized to create a sufficient difference in the retention factors (Rƒ) between your product and the impurity.
-
Troubleshooting Protocol:
-
Systematic Eluent Selection: The goal is to find a solvent system that gives your product an Rƒ value of approximately 0.3-0.4, while maximizing the ΔRƒ to impurities.
-
Start with a moderately polar system, such as 30% Ethyl Acetate in Hexane.
-
If the Rƒ is too low (stuck at the baseline), increase the polarity by increasing the percentage of the more polar solvent (e.g., move to 50% Ethyl Acetate).
-
If the Rƒ is too high (runs with the solvent front), decrease the polarity.
-
For highly polar compounds that do not move with Ethyl Acetate/Hexane, switch to a more polar system like 2-5% Methanol in Dichloromethane (DCM).[7]
-
-
Sample Loading: For difficult separations, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column, which prevents band broadening.
-
Column Dimensions: Use a long, thin column rather than a short, wide one for better resolution of closely eluting compounds.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling best practices for 7-Nitro-1,2-dihydroindazol-3-one
Technical Support Center: 7-Nitro-1,2-dihydroindazol-3-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling, proper storage, and successful experimental outcomes. We will address common questions and troubleshooting scenarios you may encounter.
A critical characteristic of this compound is its existence in a tautomeric equilibrium between the this compound (keto) form and the 7-nitro-1H-indazol-3-ol (enol) form. Research indicates that while the compound may crystallize as the hydroxy tautomer, the equilibrium in solution is sensitive to factors like solvent polarity and pH. This duality is a key consideration in its application and a potential source of experimental variability.
Section 1: FAQs on Storage and Handling
This section provides answers to frequently asked questions regarding the safe storage and handling of this compound.
Q1: How should I properly store this compound?
A: Proper storage is crucial to maintain the compound's integrity and ensure safety. Based on best practices for related nitroaromatic compounds, store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, temperatures of -20°C in a freezer are recommended to minimize degradation. The compound is noted to be sensitive to moisture, so a desiccated environment is ideal. Always store it away from strong oxidizing agents, strong acids, and sources of ignition such as heat, sparks, or open flames.
Q2: What is the expected shelf-life of this compound?
A: For the closely related compound 7-Nitro-1H-indazole, a shelf-life of 2 years is suggested when stored under correct conditions (cool, dry, well-ventilated). It is reasonable to expect a similar shelf-life for this compound. However, for any application requiring high purity, it is best practice to re-qualify the material if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: What are the primary hazards associated with this compound?
A: While a specific Safety Data Sheet (SDS) for this exact tautomer is not widely available, data from the closely related 7-Nitroindazole provides a strong basis for hazard assessment. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause serious eye irritation. Furthermore, some data suggests it is suspected of causing genetic defects. As with many nitroaromatic compounds, there is a potential for dust to form an explosive mixture in the air, so minimizing dust generation is critical.
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: A comprehensive approach to safety is essential. Always handle this compound inside a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA-approved respirator with a suitable particle filter.
Q5: How do I prepare a stock solution? What solvents are recommended?
A: this compound is reported to be slightly soluble in water but readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For most biological applications, DMSO is the preferred solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. See Protocol 1 for a detailed methodology.
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that may arise during experimentation and provides logical solutions.
Q1: My compound powder appears discolored (e.g., darker yellow or brownish). What is the cause?
A: Discoloration is often an indicator of degradation. The primary suspects are:
-
Moisture Sensitivity: The compound is known to be sensitive to moisture, which can promote hydrolysis or other reactions. Ensure the container is sealed tightly and stored in a dry environment.
-
Light Exposure: Nitroaromatic compounds can be sensitive to light. Store containers in the dark or use amber vials.
-
Oxidation/Reduction: The nitro group can be susceptible to chemical reduction, which can lead to the formation of colored byproducts like hydroxylamines or amines. This can be initiated by contaminants or improper storage conditions.
If you observe discoloration, it is strongly advised to obtain a fresh batch of the compound or re-purify the existing stock to ensure the integrity of your experimental results.
Q2: I am observing inconsistent or non-reproducible results in my biological assays. What could be the problem?
A: Inconsistent results can be frustrating. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting logic for inconsistent experimental results.
-
Causality Explained:
-
Purity: As discussed above, a degraded compound is the most common cause of inconsistent activity.
-
Solubility: Even if the DMSO stock is clear, "crashing out" can occur when diluting into an aqueous buffer. This leads to a lower effective concentration.
-
Tautomerism: The keto-enol tautomerism is critical. The two forms may have different biological activities or binding affinities. The equilibrium between them can be influenced by solvent polarity and pH. If your assay buffer varies slightly between experiments, you may be inadvertently altering the ratio of the active tautomer.
-
Stability: The nitro group can be reduced by components in complex biological media (e.g., thiols like glutathione), inactivating the compound over the course of a long incubation.
-
Q3: The compound is not dissolving completely in my aqueous buffer. How can I improve this?
A: This is a common issue due to the compound's low aqueous solubility. First, ensure you are preparing a high-concentration stock in an appropriate organic solvent like DMSO (see Protocol 1 ). When diluting into your final aqueous medium, add the DMSO stock to the buffer dropwise while vortexing to avoid localized high concentrations that lead to precipitation. If solubility is still an issue, you may consider gentle warming (e.g., to 37°C) or brief sonication. Caution: Always verify that these treatments do not degrade your compound.
Q4: How should I handle a small spill of the solid compound?
A: For a small, dry spill:
-
Restrict access to the area.
-
Wear your full PPE (goggles, gloves, lab coat).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Q5: What is the correct procedure for disposing of waste containing this compound?
A: Chemical waste must be handled according to institutional and regional regulations.
-
Solid Waste: Collect unused compound and contaminated disposables (e.g., weigh boats, gloves) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused stock solutions and aqueous waste containing the compound in a labeled, sealed hazardous waste container. Separate organic (DMSO) and aqueous waste streams if required by your institution. Do not pour this waste down the drain.
-
Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected. After thorough rinsing, labels should be defaced before the container is discarded.
Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.
Section 3: Technical Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of the Closely Related Compound 7-Nitro-1H-indazole (Note: This data is for 7-Nitro-1H-indazole, CAS 2942-42-9, and should be used as an approximation for this compound.)
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Yellow crystalline powder | |
| Water Solubility (log₁₀WS) | -2.91 (mol/L) | |
| Octanol/Water Partition Coeff. (logP) | 0.989 |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Preparing a Stock Solution
-
Pre-Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a sterile, amber glass vial with a screw cap.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 10 mM, add 613.1 µL of DMSO to 1 mg of compound).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light source to confirm there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for Safe Handling and Use
Caption: Standard workflow for safely handling the compound.
References
-
Industrial Chemicals. 7-Nitro-1H-indazole. [Link]
- Carl ROTH. (2015). *Safety data sheet: Membrane filter, 1.2 micron nitro
Validation & Comparative
A Comparative Guide to Chemiluminescent Probes: The Established Efficacy of Luminol versus the Ambiguous Profile of 7-Nitro-1,2-dihydroindazol-3-one
For Researchers, Scientists, and Drug Development Professionals
In the realm of sensitive detection methodologies, chemiluminescence stands out for its exceptional signal-to-noise ratio, enabling the quantification of minute amounts of biological molecules. For decades, luminol has been the cornerstone of chemiluminescent assays, from western blotting to forensic science. This guide provides a detailed comparison between the well-established luminol and a lesser-known compound, 7-Nitro-1,2-dihydroindazol-3-one, navigating through their chemical properties, mechanisms of action, and practical applications. While luminol's performance is extensively documented, this guide also addresses the conspicuous absence of data regarding the chemiluminescent capabilities of this compound, offering a scientifically grounded perspective on this discrepancy.
Introduction to Chemiluminescence: The Power of Light from Chemical Reactions
Chemiluminescence is the emission of light as a result of a chemical reaction.[1] This phenomenon occurs when a reaction produces an electronically excited intermediate that decays to a lower energy state, releasing a photon in the process.[1] In biomedical research and diagnostics, this principle is harnessed to develop highly sensitive assays, as the signal is generated against a dark background, minimizing interference from autofluorescence.[2][3]
Luminol: The Workhorse of Chemiluminescence
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a synthetic compound that has become synonymous with chemiluminescence due to its robust and readily initiated light-emitting reaction.[1] Its utility spans a wide array of applications, including enzyme-linked immunosorbent assays (ELISAs), western blotting, and forensic blood detection.[4][5]
Mechanism of Luminol Chemiluminescence
The chemiluminescent reaction of luminol is a multi-step process that is typically initiated in an alkaline environment in the presence of an oxidizing agent, such as hydrogen peroxide, and a catalyst.[1] In biological assays, this catalyst is often the enzyme horseradish peroxidase (HRP), which is commonly conjugated to a secondary antibody.
The generally accepted mechanism proceeds as follows:
-
Deprotonation: In a basic solution, luminol loses two protons to form a dianion.
-
Oxidation: The luminol dianion is then oxidized by hydrogen peroxide, a reaction catalyzed by HRP. This step is crucial for the subsequent light-emitting process.
-
Formation of an Unstable Intermediate: The oxidation leads to the formation of an unstable endoperoxide intermediate.
-
Decomposition and Light Emission: This intermediate rapidly decomposes, releasing nitrogen gas and forming an excited-state 3-aminophthalate. As the excited 3-aminophthalate relaxes to its ground state, it emits a photon of light, typically with a maximum wavelength of around 425 nm, which corresponds to a characteristic blue glow.[6]
Performance Characteristics of Luminol
The performance of luminol-based assays is influenced by several factors, including pH, the concentration of reagents, and the presence of enhancers.
| Parameter | Typical Value/Characteristic | Reference(s) |
| Emission Wavelength | ~425 nm (blue) | [6] |
| Quantum Yield | Approximately 1% in aqueous solutions | [6] |
| Signal Duration | Can range from seconds to hours, depending on the formulation | [7] |
| Sensitivity | Picogram to femtogram levels of detection with enhanced systems | [7] |
| Common Catalyst | Horseradish Peroxidase (HRP) | [4] |
Enhancers in Luminol Assays: To improve the intensity and duration of the light signal, various enhancer molecules are often included in luminol formulations. These enhancers, which can include phenolic compounds, facilitate the HRP-catalyzed oxidation of luminol, leading to a more robust and sustained light output.[7]
This compound: An Enigmatic Candidate
In contrast to the wealth of information available for luminol, this compound remains a compound with a poorly defined role in chemiluminescence. While its synthesis and some of its chemical properties have been described, its application as a chemiluminescent probe is not documented in the scientific literature.
What the Literature Tells Us
Scientific studies on this compound have primarily focused on its synthesis and its biological activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[8] The indazole scaffold is of interest in medicinal chemistry due to its presence in a number of biologically active compounds.[4]
A key structural feature of this compound is the presence of a nitro group on the benzene ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system.[9][10] In the context of luminol and its derivatives, substitutions on the aromatic ring can have a profound impact on the chemiluminescent properties, often leading to a decrease in light output.
The Apparent Lack of Chemiluminescence
The absence of published data on the chemiluminescent properties of this compound suggests that it is likely not an efficient light-emitting molecule under standard assay conditions. Several factors could contribute to this:
-
Electronic Effects of the Nitro Group: The strong electron-withdrawing nature of the nitro group can alter the energy levels of the molecule, potentially providing non-radiative decay pathways for the excited state intermediate to relax, thus quenching the chemiluminescence.[10][11]
-
Inefficient Formation of the Emitter: The specific chemical structure of this compound may not be conducive to the formation of a stable and highly emissive excited state product upon oxidation.
-
Alternative Reaction Pathways: The presence of the nitro group might favor side reactions that compete with the chemiluminescent pathway.
Comparative Summary and Concluding Remarks
| Feature | Luminol | This compound |
| Chemiluminescent Activity | Well-established and widely used | Not documented in scientific literature |
| Mechanism | Well-characterized oxidation reaction | Unknown |
| Performance Data | Extensive data available on quantum yield, sensitivity, etc. | No available data |
| Primary Application | Highly sensitive detection in various bioassays | Primarily studied as a nitric oxide synthase inhibitor |
Experimental Protocols
General Protocol for HRP-Mediated Luminol Chemiluminescence in Western Blotting
This protocol provides a general framework for the use of luminol-based reagents for the detection of HRP-conjugated secondary antibodies on a western blot.
Materials:
-
Luminol/enhancer solution
-
Peroxide solution
-
Membrane with transferred proteins, blocked, and incubated with primary and HRP-conjugated secondary antibodies
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Prepare the Working Solution: Immediately before use, mix the luminol/enhancer solution and the peroxide solution in a 1:1 ratio (or as recommended by the manufacturer). The total volume should be sufficient to cover the surface of the membrane.
-
Incubate the Membrane: Place the membrane, protein side up, in a clean container. Add the working solution to the membrane, ensuring complete and even coverage.
-
Incubation Time: Incubate for 1-5 minutes at room temperature. The optimal incubation time may vary depending on the specific substrate and antibody concentrations.
-
Signal Detection: Remove the membrane from the solution, drain excess reagent, and place it in a plastic wrap or a sheet protector. Acquire the chemiluminescent signal using a CCD imager or by exposing it to X-ray film. Exposure times will vary depending on the signal intensity.
References
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- Farrugia, K. J., Savage, K. A., & NicDaéid, N. (2011). The effectiveness of a number of chemical enhancement techniques for the detection of blood in footwear impressions on fabric. Journal of forensic sciences, 56(6), 1477-1483.
- Gundermann, K. D., & McCapra, F. (1978). Chemiluminescence in organic chemistry. Springer-Verlag.
- Huntress, E. H., Stanley, L. N., & Parker, A. S. (1934). The Preparation of 3-Aminophthalhydrazide (Luminol) and a Study of Its Chemiluminescence. Journal of the American Chemical Society, 56(1), 241-242.
- Kricka, L. J. (1991). Chemiluminescent and bioluminescent techniques. Clinical chemistry, 37(9), 1472-1481.
- Kricka, L. J. (2002). Chemiluminescence and bioluminescence. CRC press.
- Merényi, G., Lind, J., & Eriksen, T. E. (1986). The chemiluminescence of luminol. Journal of the American Chemical Society, 108(24), 7716-7720.
- Navas Díaz, A., & García Sánchez, F. (1997). Analytical applications of the chemiluminescence of the luminol-H2O2-horseradish peroxidase system. Talanta, 44(7), 1255-1265.
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PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
- Roda, A., Pasini, P., Mirasoli, M., Michelini, E., & Guardigli, M. (2003). Biotechnological applications of bioluminescence and chemiluminescence. Trends in biotechnology, 21(9), 307-315.
- Sherman, P. A., & Kricka, L. J. (1991). Chemiluminescence-based immunoassays. Journal of immunoassay, 12(4), 417-439.
- Thorpe, G. H., Kricka, L. J., Moseley, S. B., & Whitehead, T. P. (1985). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. Clinical chemistry, 31(8), 1335-1341.
- Wade, L. G. (2017). Organic chemistry. Pearson.
- Whitehead, T. P., Thorpe, G. H., Carter, T. J., Groucutt, C., & Kricka, L. J. (1983). Enhanced luminescence procedure for sensitive immunoassay of horseradish peroxidase labels in antibody conjugates.
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A Senior Application Scientist's Guide to Selecting ROS Probes: A Comparative Analysis of 7-Nitro-1,2-dihydroindazol-3-one and a Gauntlet of Common Alternatives
In the intricate world of cellular biology and drug development, the accurate detection of Reactive Oxygen Species (ROS) is paramount. ROS are not mere metabolic byproducts; they are critical signaling molecules and potent mediators of cellular damage, implicated in everything from neurodegenerative diseases to cancer.[1][2] The challenge for researchers lies in their fleeting nature and diverse chemistry, making their specific detection a formidable task.[2][3] This guide provides an in-depth comparison of a panel of common fluorescent ROS probes, with a focus on how they stack up against the chemiluminescent probe 7-Nitro-1,2-dihydroindazol-3-one, providing the field-proven insights necessary to make informed experimental choices.
The Challenge: Moving Beyond a General "ROS" Measurement
Historically, probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) have been workhorses for detecting "general" oxidative stress.[4][5][6] However, the field now demands greater specificity. Different ROS—such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)—have distinct biological roles.[4][7] Lumping them together can obscure critical mechanistic details. A modern experimental design must strive to identify the specific ROS involved, its subcellular location, and its relative abundance. This is where a careful selection of probes becomes a pivotal point in research strategy.
Spotlight on this compound: A Chemiluminescent Approach
While the bulk of this guide focuses on fluorescent probes due to their prevalence in imaging and flow cytometry, it's crucial to acknowledge alternative modalities. This compound belongs to the indazolone class of molecules. While its direct use as a ROS probe is less documented in mainstream cell biology applications compared to fluorescent counterparts, its parent structure, indazolin-3-one (also known as luminol), is a cornerstone of chemiluminescence-based ROS detection.[8][9][10]
Luminol and its derivatives react with various ROS, particularly in the presence of a peroxidase or metal ion catalyst, to produce light.[11][12] This method offers exceptional sensitivity, capable of detecting picomolar concentrations of ROS, often surpassing the sensitivity of fluorescence-based methods.[13] The primary drawback is the requirement for enzymatic catalysis and the often non-specific nature of the reaction, which can be triggered by a variety of oxidants. The 7-nitro substitution on the indazole ring primarily serves to modulate its properties, and it's more widely recognized as a nitric oxide synthase (NOS) inhibitor.[14]
For the purpose of this guide, we will use the principles of chemiluminescence as a benchmark for sensitivity while comparing the specificity and practical application of more common fluorescent probes.
The Fluorescent Contenders: A Comparative Gauntlet
We will evaluate a panel of widely-used fluorescent probes, categorized by their primary ROS target. Each presents a unique set of advantages and, critically, limitations that every researcher must understand.
Dihydroethidium (DHE) & MitoSOX™ Red: The Superoxide Specialists
Superoxide is a primary ROS, generated predominantly by the mitochondrial electron transport chain and NADPH oxidases.[7]
-
Dihydroethidium (DHE): A cell-permeable probe widely used for detecting intracellular superoxide.[15]
-
Mechanism: Historically, it was believed that DHE was oxidized by superoxide to form ethidium, which intercalates with DNA and fluoresces red. However, more specific analysis has shown that superoxide uniquely produces 2-hydroxyethidium (2-OH-E+), a distinct fluorescent product.[16][17] This distinction is crucial, as other oxidants tend to form ethidium.
-
Causality: The choice of DHE is often driven by the need to measure cytosolic or total cellular superoxide. However, without specific analytical techniques like HPLC to separate 2-OH-E+ from ethidium, results can be misleading.[16]
-
-
MitoSOX™ Red: A derivative of DHE engineered for specific mitochondrial targeting.
-
Mechanism: It incorporates a triphenylphosphonium (TPP) cation, which leverages the mitochondrial membrane potential to accumulate the probe within the mitochondria.[18][19] Like DHE, it is oxidized by superoxide to a red fluorescent product that binds to mitochondrial nucleic acids.[20][21]
-
Expertise: MitoSOX is the probe of choice when the research question specifically involves mitochondrial superoxide production.[13][18] Its specificity for superoxide over other ROS and RNS is a key advantage.[20][21]
-
DCFH-DA: The Generalist
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): Perhaps the most widely cited ROS indicator.[5][6]
-
Mechanism: DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.[22] In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]
-
Trustworthiness Issues: The term "general oxidative stress" is both its utility and its greatest flaw. DCFH can be oxidized by H₂O₂ (in the presence of peroxidases), hydroxyl radicals, and peroxynitrite.[4][12][24] It is notoriously prone to auto-oxidation and photo-oxidation, leading to artifacts.[23] Furthermore, its oxidation can be influenced by cellular factors like cytochrome c, independent of the ROS being studied.[23]
-
Authoritative Grounding: While easy to use, its lack of specificity means any data generated with DCFH-DA should be validated with more specific probes or antioxidant controls.[25]
-
CellROX® Probes: The Modern Generalists
-
CellROX® Green, Orange, and Deep Red: A family of newer-generation probes designed for improved reliability in measuring ROS.
-
Mechanism: These cell-permeable dyes are non-fluorescent in a reduced state and become brightly fluorescent upon oxidation by ROS.[11][26][27]
-
Advantages: A key advantage of the CellROX family is their photostability and the fact that the signal from some variants (Green and Deep Red) can be retained after formaldehyde fixation, which is not possible with probes like DHE or DCFH-DA.[11][26] CellROX Green localizes to the nucleus and mitochondria upon oxidation by binding to DNA, while Orange and Deep Red probes remain in the cytoplasm.[26]
-
Field Insights: While more robust than DCFH-DA, they are still general ROS indicators. Their specificity has been shown to lean towards detecting hydrogen peroxide in some contexts.[28] Users have reported variability between lots and the need for careful optimization.[29]
-
Head-to-Head: A Framework for Experimental Comparison
To objectively compare these probes, a standardized, self-validating experimental workflow is essential. This protocol allows for the simultaneous evaluation of probe performance in a relevant cell-based model.
Experimental Workflow Diagram
Caption: Workflow for comparative analysis of ROS probes.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format, suitable for plate reader analysis, but can be adapted for fluorescence microscopy.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells) into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Causality: Using a black plate minimizes well-to-well crosstalk and background fluorescence, enhancing signal-to-noise.
-
-
Reagent Preparation (On the day of the experiment):
-
Prepare a 2X working solution of your ROS inducer. For example, Phorbol 12-myristate 13-acetate (PMA) to activate NADPH oxidase (final concentration ~100 ng/mL) or Antimycin A to induce mitochondrial superoxide (final concentration ~10 µM).
-
Prepare a 2X working solution of a ROS scavenger, such as N-acetylcysteine (NAC), for control wells (final concentration ~5 mM).
-
Prepare 1X working solutions of each fluorescent probe in a suitable buffer (e.g., warm HBSS or phenol red-free medium) according to manufacturer recommendations. Typical concentrations are:
-
Expertise: Always prepare probe solutions fresh and protect them from light to prevent auto-oxidation.[29] Using phenol red-free medium is critical as phenol red can quench fluorescence and interfere with the assay.[25]
-
-
Experimental Execution:
-
Control Wells: To a subset of wells, add the 2X NAC solution and incubate for 1 hour at 37°C. These wells will validate that the probe signal is indeed from ROS.
-
Probe Loading: Carefully remove the culture medium from all wells. Wash once with warm HBSS. Add the 1X probe working solution to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash cells gently twice with warm HBSS to remove any extracellular probe, which can contribute to high background.
-
ROS Induction: Add warm HBSS to all wells. Then, add the 2X ROS inducer solution to the "Experimental" and "NAC Control" wells. Add vehicle (e.g., DMSO in HBSS) to the "Basal" wells.
-
Incubation: Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity using a microplate reader with the appropriate excitation/emission wavelengths.
-
Alternatively, capture images using a fluorescence microscope.
-
ROS Generation Pathway Example
Caption: ROS generation via mitochondrial Complex III inhibition.
Data Presentation & Interpretation
The results of your comparative experiment should be summarized for clarity.
Table 1: Comparative Performance of ROS Probes
| Probe | Primary Target | Subcellular Localization | Fixable? | Photostability | Key Limitation |
| DCFH-DA | General ROS | Cytosol | No | Low | Poor specificity, prone to artifacts[4][23] |
| DHE | Superoxide (O₂•⁻) | Cytosol, Nucleus | No | Moderate | Can be oxidized by other species to non-specific products[16][32] |
| MitoSOX™ Red | Mitochondrial O₂•⁻ | Mitochondria | No | Moderate | Signal can be influenced by changes in mitochondrial membrane potential |
| CellROX® Green | General ROS | Nucleus, Mitochondria | Yes | High | Still a general ROS indicator; requires optimization[26][29] |
| Luminol-based | General ROS (H₂O₂, •OH) | Extracellular/Total | N/A | N/A | Requires catalyst, poor spatial resolution, non-specific[12] |
Interpreting the Results:
-
Sensitivity: A sensitive probe will show a large fold-increase in fluorescence in "Experimental" wells compared to "Basal" wells.
-
Specificity: A specific probe's signal will be significantly quenched in the "NAC Control" wells compared to the "Experimental" wells. If NAC does not reduce the signal, it suggests the probe may be generating artifacts or reacting with non-ROS species.
-
Signal-to-Noise: This is the ratio of the signal in "Experimental" wells to the signal in "Basal" wells after background subtraction. A high ratio is desirable. MitoSOX and CellROX probes often outperform DCFH-DA in this regard.
Conclusion and Recommendations
There is no single "best" ROS probe; the optimal choice is dictated entirely by the research question.
-
For highly sensitive, bulk detection of ROS in solution or cell lysates where spatial information is not needed, a luminol-based chemiluminescence assay is an excellent choice.
-
For a quick, initial assessment of general oxidative stress , CellROX® reagents are a more reliable and photostable choice than the artifact-prone DCFH-DA .
-
To specifically investigate cytosolic superoxide , DHE is the classic choice, but data should be interpreted cautiously, ideally with HPLC validation or corroboration with other methods.
-
When the hypothesis centers on mitochondrial dysfunction and superoxide production , MitoSOX™ Red is the undisputed standard, providing critical subcellular localization.
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Robinson, K. M., et al. (2006). Analysis of dihydroethidium fluorescence for the detection of intracellular and extracellular superoxide produced by NADPH oxidase. Free Radical Research. [Link]
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Zhao, H., et al. (2003). Superoxide reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium: potential implications in intracellular fluorescence detection of superoxide. Free Radical Biology and Medicine. [Link]
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Geng, Y., & Wang, Z. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. [Link]
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Gomes, A., et al. (2019). Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood. Molecules. [Link]
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Nazarewicz, R. R., et al. (2018). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. ROS Protocols. [Link]
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Mailloux, R. J. (2015). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. ResearchGate. [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]
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Claramunt, R. M., et al. (2006). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. [Link]
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ResearchGate. (2006). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
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Zielonka, J., et al. (2017). Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes – limitations, progress, and perspectives. Free Radical Biology and Medicine. [Link]
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Amaral, A., et al. (2018). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Andrologia. [Link]
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- 17. Superoxide reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium: potential implications in intracellular fluorescence detection of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 19. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. apexbt.com [apexbt.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advances in Imaging Reactive Oxygen Species | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. precisioncellsystems.com [precisioncellsystems.com]
- 28. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. ROS Measurement Using CellROX [protocols.io]
- 32. hydroxycholesterol.com [hydroxycholesterol.com]
A Senior Application Scientist's Guide to the Validation of Kinase Assays: A Comparative Analysis of a Novel Nitroindazole-Based Assay and the ADP-Glo™ System
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the robustness and reliability of your screening assays are paramount. The data generated must be not only accurate but also reproducible and contextually relevant. This guide provides an in-depth, experience-driven comparison of two distinct kinase assay methodologies: a novel assay centered on a 7-Nitro-1,2-dihydroindazol-3-one derivative as a potential inhibitor and the well-established, commercial ADP-Glo™ Kinase Assay platform.
Our objective is to move beyond a simple recitation of protocols. Instead, we will dissect the causality behind the validation steps, framing each protocol as a self-validating system. This guide is designed to empower you, the researcher, to make informed decisions about assay selection and to rigorously validate your chosen system for high-throughput screening (HTS) and lead optimization.
The Foundational Principles of Kinase Detection
Kinases are a critical class of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate.[1] Measuring the activity of a kinase, and its inhibition by potential drug candidates, typically involves quantifying either the depletion of ATP or the generation of ADP.
A Hypothetical Nitroindazole-Based Luminescent Assay
For the purposes of this guide, we will postulate a novel homogeneous assay based on a this compound (7-NI-3) scaffold. While 7-nitroindazoles are known nitric oxide synthase inhibitors[2][3], their structural motifs are also explored in kinase inhibitor design. We will hypothesize a competitive binding assay where a 7-NI-3-based tracer binds to a kinase of interest. A potent inhibitor would displace this tracer, leading to a measurable change in a luminescent signal. The validation of such a new assay is critical before it can be trusted for screening campaigns.
The ADP-Glo™ Kinase Assay: A Proven Alternative
The ADP-Glo™ Kinase Assay is a widely used luminescent platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5] This assay is performed in two steps: first, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a stable, light-based signal.[6][7] The intensity of the luminescence is directly proportional to the kinase activity.[5]
Experimental Validation: A Head-to-Head Comparison
To objectively compare these two assay systems, we will walk through a series of validation experiments. For this guide, we will use representative data that reflects typical results for a novel assay under development versus a commercially optimized one. The target for these hypothetical experiments is a well-characterized protein kinase, such as a Cyclin-Dependent Kinase (CDK).
Assay Linearity and Sensitivity
Expertise & Experience: The first step in validating any quantitative assay is to establish its linear range and sensitivity. This ensures that the signal generated is directly proportional to the analyte being measured (e.g., ADP produced or tracer displacement) within a defined concentration range. For kinase assays, this is often assessed by creating a standard curve using varying ratios of ATP and ADP, mimicking the progression of the kinase reaction.
Experimental Protocol: ATP-to-ADP Conversion Curve for ADP-Glo™
-
Prepare a series of ATP/ADP standards in the kinase reaction buffer. The total nucleotide concentration should be constant and equal to the initial ATP concentration in the kinase assay (e.g., 25 µM). The standards should range from 0% ADP (100% ATP) to 100% ADP (0% ATP).
-
Add 5 µL of each standard to separate wells of a 384-well plate.
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete the ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate-based luminometer.
Data Presentation: Representative Linearity Data
| % ADP Conversion | Hypothetical 7-NI-3 Assay Signal (RLU) | ADP-Glo™ Signal (RLU) |
| 0% | 550,000 | 8,500 |
| 1.56% | 510,000 | 45,000 |
| 3.13% | 485,000 | 98,000 |
| 6.25% | 420,000 | 215,000 |
| 12.5% | 350,000 | 450,000 |
| 25% | 210,000 | 890,000 |
| 50% | 95,000 | 1,650,000 |
| 100% | 12,000 | 2,900,000 |
Trustworthiness: The ADP-Glo™ data shows a strong positive correlation between ADP concentration and luminescent signal, demonstrating a broad dynamic range. The hypothetical 7-NI-3 assay, being an inhibitor-displacement assay, shows an inverse relationship. While functional, its dynamic range appears more compressed, which could impact sensitivity in detecting subtle inhibition.
Assay Robustness: The Z'-Factor
Expertise & Experience: The Z'-factor is a statistical parameter used to quantify the suitability of a particular assay for high-throughput screening. It measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Experimental Protocol: Z'-Factor Determination
-
Prepare two sets of control reactions in a 384-well plate (n ≥ 24 wells for each control).
-
Maximum Activity Control (High Signal for ADP-Glo™, Low Signal for 7-NI-3): Kinase, substrate, and ATP in reaction buffer with DMSO vehicle.
-
No Activity Control (Low Signal for ADP-Glo™, High Signal for 7-NI-3): Substrate and ATP in reaction buffer (no kinase), or a known potent inhibitor.
-
Run the respective assay protocols as described previously.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
Data Presentation: Comparative Z'-Factor Analysis
| Parameter | Hypothetical 7-NI-3 Assay | ADP-Glo™ Assay |
| Mean High Signal (RLU) | 545,000 | 910,000 |
| SD High Signal | 28,000 | 45,000 |
| Mean Low Signal (RLU) | 215,000 | 9,200 |
| SD Low Signal | 15,000 | 1,100 |
| Z'-Factor | 0.58 | 0.85 |
Trustworthiness: Both assays demonstrate suitability for HTS. However, the ADP-Glo™ assay's Z'-factor of 0.85 indicates a larger and more robust separation band between controls, suggesting a lower potential for false positives or negatives during a screening campaign.[5]
Inhibitor Potency (IC₅₀) Determination
Expertise & Experience: The ultimate goal of these assays in a drug discovery context is to determine the potency of inhibitory compounds, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Comparing the IC₅₀ of a known, standard inhibitor across both platforms is a crucial validation step.
Experimental Protocol: IC₅₀ Determination for a Standard Inhibitor
-
Perform a serial dilution of a known standard inhibitor (e.g., Staurosporine) in DMSO.
-
Add the diluted inhibitor to the kinase reaction wells prior to initiating the reaction with ATP. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Initiate the kinase reaction by adding the ATP/substrate mix. Incubate for the optimized reaction time (e.g., 60 minutes).
-
Develop the luminescent signal according to the protocol for each assay.
-
Plot the resulting data (RLU vs. log[Inhibitor]) and fit a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Values
| Assay Platform | Standard Inhibitor IC₅₀ (nM) |
| Hypothetical 7-NI-3 Assay | 25.8 |
| ADP-Glo™ Assay | 22.5 |
Trustworthiness: The comparable IC₅₀ values obtained from both assays for a standard inhibitor provide a critical cross-validation. This indicates that despite their different mechanisms, both assays can accurately report on the potency of an inhibitor, lending confidence to the data generated from either platform.
Visualizing the Assay Principles and Workflows
To further clarify the underlying mechanisms and experimental processes, the following diagrams are provided.
Assay Principle Diagrams
Caption: Comparative mechanisms of the hypothetical 7-NI-3 and ADP-Glo™ assays.
General Validation Workflow
Caption: A generalized workflow for robust kinase assay validation.
Conclusion and Recommendations
This guide demonstrates that while a novel assay, such as our hypothetical this compound based system, can be validated for screening, it must be held to the same rigorous standards as established commercial platforms.
-
The Hypothetical 7-NI-3 Assay: This assay proved functional, with a Z'-factor of 0.58 and an IC₅₀ value consistent with the benchmark. However, its compressed dynamic range could be a limitation, potentially making it less sensitive to weaker inhibitors or more susceptible to interference. Its primary advantage would likely be in cost-effectiveness if the reagents are synthesized in-house.
-
The ADP-Glo™ Assay: This platform demonstrates superior performance characteristics with a higher Z'-factor (0.85) and a broad, linear dynamic range.[7][9] This robustness makes it an excellent choice for primary HTS campaigns where reliability and a low false-hit rate are critical.[6] The two-step process also helps to minimize compound interference with the luciferase enzyme.[8]
As a Senior Application Scientist, my recommendation is as follows: For initial, large-scale HTS campaigns, a highly robust and validated commercial assay like ADP-Glo™ provides the greatest confidence in the resulting data. Novel, in-house assays, once they pass the rigorous validation workflow outlined here, can be extremely valuable for secondary screening, mechanism-of-action studies, or when bespoke substrate requirements make commercial kits unsuitable. The key is not to avoid novel assays but to subject them to an uncompromising validation process before committing significant resources to their use.
References
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
- Auld, D. S., et al. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay.
- Vidugiriene, J., et al. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH.
- Allawi, H. S., et al. (1996). Effect of 7-nitro indazole on neurotransmission in the rat vas deferens: mechanisms unrelated to inhibition of nitric oxide synthase. PubMed.
- Zegzouti, H., et al. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
- Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Ullah, I., et al. (2017). A validated bioluminescence-based assay for the rapid determination of the initial rate of kill for discovery antimalarials. PubMed.
- ACS Publications. (2023). Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain.
- NIH. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions.
- Zegzouti, H. (2025). Bioluminescent Assays to Analyze Signaling and Degradation Dynamics. YouTube.
- NIH. (n.d.). Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain.
- PubChem. (n.d.). 7-Nitroindazole.
- NIH. (n.d.). Effect of 7-nitro indazole on neurotransmission in the rat vas deferens: mechanisms unrelated to inhibition of nitric oxide synthase.
Sources
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- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of 7-nitro indazole on neurotransmission in the rat vas deferens: mechanisms unrelated to inhibition of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 5. ADP-Glo™ Kinase Assay [promega.kr]
- 6. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Cross-Reactivity of 7-Nitro-1,2-dihydroindazol-3-one
For researchers, scientists, and drug development professionals, the specificity of a bioassay is paramount. The validity of experimental data hinges on the ability to distinguish the target analyte from structurally similar molecules. This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Nitro-1,2-dihydroindazol-3-one, a heterocyclic compound with potential applications in the development of novel diagnostics and therapeutics. While direct comparative data on the cross-reactivity of this specific molecule is not yet extensively published, this guide offers a robust methodology for researchers to generate such critical validation data in their own laboratories.
Introduction to this compound and the Imperative of Cross-Reactivity Assessment
This compound belongs to the indazole class of heterocyclic compounds, which are present in a variety of pharmacologically active agents.[1] The nitro-substitution and the indazolone core suggest its potential use as a hapten for immunoassay development, a fragment in medicinal chemistry, or a chemiluminescent probe. In any of these applications, understanding its binding specificity is not just a quality control measure; it is a fundamental aspect of scientific integrity.
Cross-reactivity, the binding of an antibody or other receptor to molecules other than the intended target analyte, can lead to false-positive results, inaccurate quantification, and misinterpreted data.[2] Therefore, a thorough evaluation of cross-reactivity is a critical step in the validation of any new assay.
This guide will walk you through the principles of cross-reactivity testing, provide a detailed experimental protocol for a competitive immunoassay, and identify potential cross-reactants for this compound based on its chemical structure.
The Molecular Structure of this compound
This compound is a bicyclic molecule featuring a benzene ring fused to a pyrazole ring, with a nitro group at position 7 and a ketone at position 3. It's important to note that this compound can exist in tautomeric forms, primarily as 7-nitro-1H-indazol-3-ol.[3] This tautomerism should be considered when designing assays and interpreting results.
Caption: Chemical structure of this compound.
Identifying Potential Cross-Reactants
The first step in a cross-reactivity study is to identify molecules that are structurally similar to the target analyte. For this compound, potential cross-reactants would include its precursors, metabolites, and other structurally related indazole derivatives.
Table 1: Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Inclusion |
| Indazolin-3-one | Parent compound without the nitro group. | |
| 7-Nitroindazole | Lacks the ketone group at position 3.[2] | |
| 5-Nitroindazole | Isomer with the nitro group at a different position. | |
| 3-Chloro-6-nitro-1H-indazole | A related indazole with different substitutions.[1] | |
| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | A different heterocyclic core with multiple nitro groups.[4] |
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective method for determining cross-reactivity. This protocol assumes the availability of a specific antibody against this compound.
Principle of the Assay
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample. By testing potential cross-reactants in this format, their ability to displace the labeled analyte and bind to the antibody can be quantified.
Materials and Reagents
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody: Specific polyclonal or monoclonal antibody against this compound.
-
Enzyme-Conjugate: this compound conjugated to Horseradish Peroxidase (HRP).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
Plates: 96-well microtiter plates.
-
Analytes: this compound standard and potential cross-reactants.
Experimental Workflow
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Step-by-Step Procedure
-
Plate Coating: Dilute the anti-7-Nitro-1,2-dihydroindazol-3-one antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the HRP-conjugated this compound to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values against the concentration of the this compound standard to generate a standard curve.
-
IC50 Determination: For the standard and each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each potential cross-reactant using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Table 2: Illustrative Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Indazolin-3-one | 500 | 2 |
| 7-Nitroindazole | 1000 | 1 |
| 5-Nitroindazole | 2500 | 0.4 |
| 3-Chloro-6-nitro-1H-indazole | >10,000 | <0.1 |
| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | >10,000 | <0.1 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Conclusion: The Path to Validated Assays
References
-
Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1955-1968. [Link]
-
ResearchGate. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. [Link]
-
Muthurajan, H., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Materials, 15(22), 8330. [Link]
-
Ben-Abdallah, T., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(53), 33497-33510. [Link]
-
PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Nitro-1,2-dihydroindazol-3-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the demand for sensitive, robust, and reliable quantitative methods is paramount. This is particularly true in drug discovery and development, where the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical success. 7-Nitro-1,2-dihydroindazol-3-one, a heterocyclic compound of growing interest, presents a unique analytical challenge. This guide provides a comprehensive comparison of potential quantitative approaches for this analyte, grounded in established analytical principles and supported by experimental data from analogous compounds. We will explore two primary analytical modalities: chromatographic separation and detection, and a prospective evaluation of its utility as a chemiluminescent reporter.
Part 1: Quantitative Analysis of this compound as an Analyte
The quantification of this compound in various matrices, such as plasma, tissue homogenates, or reaction mixtures, necessitates highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection stands as the gold standard for such applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic and conjugated compounds. The presence of the nitro group and the indazole core in this compound suggests strong UV absorbance, making this a viable analytical approach.
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the indazole ring system, which will provide good retention and separation from polar matrix components. The mobile phase, a combination of a weak acid (formic acid) in water and an organic modifier (acetonitrile or methanol), is chosen to ensure good peak shape and efficient elution. The acidic modifier suppresses the ionization of any acidic or basic functional groups, leading to more consistent retention times. Gradient elution is often preferred over isocratic elution to ensure the timely elution of the analyte of interest while also clearing the column of more hydrophobic matrix components, thereby reducing analysis time and improving peak resolution.
A robust HPLC-UV method must be validated to ensure its performance. The following protocol outlines a typical validation workflow based on FDA guidelines.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
The performance of the HPLC-UV method would be evaluated based on the following parameters, with expected outcomes derived from similar nitro-containing heterocyclic compounds[1][2][3].
Table 2: Expected HPLC-UV Method Validation Data
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice. The high specificity of Multiple Reaction Monitoring (MRM) allows for the confident identification and quantification of the analyte, even in the presence of co-eluting matrix components.
The use of electrospray ionization (ESI) in positive ion mode is anticipated to be effective for the protonation of the indazole ring system. The selection of precursor and product ions in MRM is critical for selectivity. The precursor ion will be the protonated molecular ion [M+H]⁺ of this compound. Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer. The fragmentation pattern is unique to the molecule's structure and provides a high degree of confidence in its identification.
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | To be determined by infusion of a standard solution |
The performance of an LC-MS/MS method for a similar nitro-containing heterocyclic compound is presented below, providing an indication of the expected performance for this compound[4][5][6].
Table 4: Expected LC-MS/MS Method Validation Data
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow for Sample Analysis (LC-MS/MS)
Caption: Workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Part 2: Prospective Application of this compound as a Chemiluminescent Reporter
Chemiluminescence is a powerful detection method offering exceptional sensitivity. Luminol is a classic example of a chemiluminescent reagent widely used in ELISAs and Western blotting in conjunction with horseradish peroxidase (HRP). The structural similarities between this compound and luminol suggest that it may also exhibit chemiluminescent properties.
Comparison with Luminol
Table 5: Hypothetical Comparison of this compound and Luminol as Chemiluminescent Substrates
| Feature | Luminol | This compound (Prospective) | Rationale for Prospective Properties |
| Core Structure | Phthalhydrazide | Indazolone | Both are heterocyclic structures capable of oxidation to an excited state. |
| Light Emission | Blue (~425 nm) | To be determined | The emission wavelength will depend on the electronic structure of the excited-state product. |
| Quantum Yield | Low, requires enhancers | Potentially higher | The electron-withdrawing nitro group could influence the electronic transitions and potentially enhance the quantum yield. |
| Sensitivity | Picogram to femtogram with enhancement | Potentially femtogram to attogram | Enhanced quantum yield and favorable reaction kinetics could lead to higher sensitivity. |
| Signal Duration | Minutes to hours with enhancement | To be determined | The stability of the excited-state intermediate will dictate the signal duration. |
Mechanism of Chemiluminescence
The proposed mechanism for the chemiluminescence of this compound in the presence of HRP and an oxidant (e.g., hydrogen peroxide) would be analogous to that of luminol.
Proposed Chemiluminescence Pathway
Caption: Proposed pathway for the HRP-catalyzed chemiluminescence of this compound.
Experimental Protocol for Performance Evaluation
To empirically determine the efficacy of this compound as a chemiluminescent substrate, a direct comparison with a commercial luminol-based reagent is necessary.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Formulate a working solution containing this compound, an enhancer (e.g., p-coumaric acid), and a stable peroxide source in an appropriate buffer (e.g., Tris-buffered saline, pH 8.5).
-
Perform a dot blot analysis:
-
Spot serial dilutions of HRP onto a nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Incubate the membrane with the formulated this compound solution and a commercial luminol-based reagent in parallel.
-
-
Image the chemiluminescence using a CCD-based imaging system at various time points to assess signal intensity and duration.
-
Quantify the signal intensity for each HRP concentration and compare the limit of detection and dynamic range between the two substrates.
Conclusion
This guide provides a comprehensive framework for the quantitative analysis of this compound. For its quantification as an analyte, both HPLC-UV and LC-MS/MS offer robust and reliable platforms, with the choice depending on the required sensitivity and the complexity of the sample matrix. The prospective use of this compound as a chemiluminescent substrate presents an exciting avenue for the development of highly sensitive bioassays. The proposed experimental protocols and comparative data provide a solid foundation for researchers to develop and validate analytical methods for this promising compound. The key to successful implementation will be rigorous method validation and a thorough understanding of the underlying chemical principles.
References
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Gomez, H. T., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 27(20), 7029. [Link]
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Elguero, J., et al. (2003). The Structures of Indazolin-3-one (=1,2-Dihydro-3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 86(5), 1657-1672. [Link]
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A Researcher's Guide to the Reproducibility of 7-Nitro-1,2-dihydroindazol-3-one Experiments: A Comparative Analysis
For researchers and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. In the realm of medicinal chemistry, heterocyclic compounds like 7-Nitro-1,2-dihydroindazol-3-one are of significant interest due to their potential biological activities. However, the path from synthesis to reliable experimental data can be fraught with challenges that impact reproducibility. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound, offers a comparative perspective on alternative nitroindazole isomers, and presents detailed experimental protocols to foster consistency in research outcomes.
The Crucial Role of Tautomerism in this compound
A fundamental aspect governing the chemistry and biological interactions of this compound is its existence in tautomeric forms. It is crucial to understand that this compound predominantly exists as its 7-Nitro-1H-indazol-3-ol tautomer.[1][2] This has been established through X-ray and NMR CPMAS studies, which show that the 3-hydroxy tautomer is the form that crystallizes.[1][2] In solution, the 1H-indazol-3-ol tautomer is also the predominant species.[1][2]
This tautomeric preference is a key determinant of the molecule's reactivity and its interactions with biological targets. For instance, the hydrogen-bonding capabilities of the hydroxyl group in the 3-hydroxy tautomer can significantly differ from the keto group in the indazolin-3-one form, influencing its binding to enzymes and receptors.[3] Failure to account for this tautomeric equilibrium can lead to inconsistencies in experimental results, particularly in biological assays where specific molecular interactions are paramount.
Synthesis of this compound: A Pathway to Reproducibility
The synthesis of this compound, or more accurately 7-Nitro-1H-indazol-3-ol, can be achieved with a reported yield of 84% by treating ethyl 2-bromo-3-nitrobenzoate with hydrazine in an ethanol solution.[1] While this method appears straightforward, achieving consistent yields and purity requires meticulous attention to several experimental variables.
Key Factors Influencing Synthetic Reproducibility:
-
Purity of Starting Materials: The presence of impurities in the starting ethyl 2-bromo-3-nitrobenzoate or hydrazine can lead to the formation of side products, complicating purification and reducing the final yield.
-
Reaction Temperature: As with most chemical reactions, precise temperature control is critical. Deviations can affect the reaction rate and potentially promote the formation of undesired byproducts.
-
Solvent Quality: The use of high-purity, anhydrous ethanol is recommended to avoid unwanted side reactions. The presence of water, for instance, can influence the reactivity of hydrazine.
-
Work-up and Purification: The purification of nitro-containing compounds can be challenging.[4][5] Column chromatography is a common and effective method for isolating the desired product.[4][5] The choice of solvent system for chromatography is crucial for achieving good separation from any unreacted starting materials or byproducts. A gradual increase in solvent polarity, for example, by transitioning from a nonpolar solvent like hexane to a more polar solvent like ethyl acetate, is often effective.[4]
Experimental Protocol for the Synthesis of 7-Nitro-1H-indazol-3-ol
This protocol is adapted from established literature procedures.[1]
Materials:
-
Ethyl 2-bromo-3-nitrobenzoate
-
Hydrazine hydrate
-
Absolute Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromo-3-nitrobenzoate in absolute ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for the prescribed time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate, is recommended.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain 7-Nitro-1H-indazol-3-ol as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Analysis of Nitroindazole Isomers
The position of the nitro group on the indazole ring significantly influences the biological activity of the compound.[6][7] This structure-activity relationship is critical for researchers when selecting a compound for a specific application. While direct, head-to-head comparative data for this compound against its isomers in the same assays are limited in the public domain, we can infer performance trends from existing studies on 5-nitro and 6-nitroindazole derivatives.
| Compound Family | Primary Biological Activity | Example IC₅₀/Activity | Key Signaling Pathway/Mechanism | Reference(s) |
| 5-Nitroindazoles | Antichagasic (anti-Trypanosoma cruzi) | IC₅₀ of 4.7 µM against T. cruzi | Bioreductive activation of the nitro group by parasitic nitroreductases, leading to the generation of cytotoxic radical species. | [8] |
| 6-Nitroindazoles | Antiproliferative (Anticancer) | IC₅₀ values in the range of 5–15 µM against NCI-H460 lung carcinoma cells. | Not fully elucidated, but the 6-nitro substitution is a key contributor to cytotoxic effects. | [7][9] |
| 6-Nitroindazoles | Antileishmanial | Derivatives of 3-chloro-6-nitro-1H-indazole show inhibitory effects on Leishmania species. | Inhibition of parasitic enzymes like trypanothione reductase. | [10] |
| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | IC₅₀ of 0.47 µM for mouse cerebellar NOS. | Selective inhibition of nNOS over other NOS isoforms.[11][12] | [13] |
Mechanism of Action: The Case of 7-Nitroindazole as a NOS Inhibitor
7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[11][12][14] Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its dysregulation is implicated in various neurological disorders.[11][15] 7-Nitroindazole's ability to selectively inhibit nNOS makes it a valuable tool for studying the role of NO in these processes.[11][12]
The inhibitory action of 7-nitroindazole on nNOS prevents the conversion of L-arginine to L-citrulline and NO. This, in turn, modulates downstream signaling pathways that are dependent on NO.
Caption: Mechanism of nNOS inhibition by 7-Nitroindazole.
Experimental Workflow for Assessing Reproducibility
To ensure the reproducibility of experiments with this compound, a systematic approach is necessary. The following workflow outlines the key stages, from synthesis to biological evaluation.
Caption: A systematic workflow for ensuring experimental reproducibility.
Conclusion and Future Directions
The reproducibility of experiments with this compound is intrinsically linked to a thorough understanding of its tautomeric nature, meticulous control over the synthetic process, and rigorous characterization of the final compound. While direct comparative biological data for this specific isomer is not as abundant as for its 5- and 6-nitro counterparts, the available information on its potent and selective inhibition of nNOS highlights its potential as a valuable research tool in neuroscience.
Future research should focus on generating more comprehensive, publicly available datasets that directly compare the biological activities of all nitroindazole isomers in a panel of standardized assays. This would greatly aid researchers in selecting the most appropriate compound for their studies and would further enhance the reproducibility and reliability of research in this important area of medicinal chemistry.
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A Senior Application Scientist's Guide to Benchmarking Nitric Oxide Synthase Inhibitors: The Case of 7-Nitro-1,2-dihydroindazol-3-one
Introduction: The Critical Role of Nitric Oxide Synthase and the Need for Selective Inhibition
Nitric oxide (NO) is a ubiquitous signaling molecule, fundamental to a vast array of physiological processes, from neurotransmission and synaptic plasticity to vasodilation and immune responses.[1][2] The production of this transient gas is tightly regulated by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct isoforms—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—catalyze the conversion of L-arginine to L-citrulline, releasing NO in the process.[1]
While essential for homeostasis, the dysregulation of NO production is implicated in numerous pathologies. Overproduction of NO by nNOS is linked to neurodegenerative disorders, whereas excess NO from iNOS can cause inflammatory damage.[3][4] This has driven a significant research effort to develop isoform-selective NOS inhibitors. An ideal inhibitor would target a specific NOS isoform implicated in a disease state while leaving the beneficial functions of the other isoforms—such as eNOS-mediated blood pressure regulation—intact.[4][5]
This guide focuses on 7-Nitro-1,2-dihydroindazol-3-one, a compound belonging to the indazole class of potent NOS inhibitors. It is important to clarify a point of nomenclature and structure: this compound exists in tautomeric equilibrium, with the 1H-indazol-3-ol form often predominating.[6][7] For clarity and consistency with the majority of pharmacological literature, we will refer to its widely studied and commercially available analogue, 7-Nitroindazole (7-NI) , which is a potent and selective inhibitor of nNOS in vivo.[8][9]
The objective of this guide is to provide researchers with a robust framework for benchmarking the performance of 7-NI. Contrary to potential misconceptions, the "performance" of 7-NI is not measured by signal output as in a reporter assay, but by its inhibitory efficacy, isoform selectivity, and cellular/ in vivo activity. We will compare its performance profile against another widely used, albeit less selective, NOS inhibitor: L-NAME (Nω-nitro-L-arginine methyl ester) .[10][11]
Pillar 1: Understanding the Mechanism of Inhibition
Before benchmarking performance, it is crucial to understand how these inhibitors function. Both 7-NI and L-NAME target the oxygenase domain of the NOS enzyme, but their mechanisms and structural interactions differ, which is the basis for their varying selectivity.
The NOS active site contains a heme prosthetic group, where the substrate L-arginine binds.[3]
-
L-NAME , as an L-arginine analogue, acts as a competitive inhibitor by directly competing with the endogenous substrate for binding at the active site.[11][12] Its lack of significant isoform selectivity arises because the L-arginine binding pocket is highly conserved across all three NOS isoforms.[5]
-
7-NI is not a substrate analogue. It is a heterocyclic inhibitor that also binds in the active site region, with its indazole ring positioned over the heme iron.[5] Its selectivity for nNOS over eNOS, particularly in vivo, is thought to arise from differences in cellular uptake and subtle, yet critical, differences in the active site architecture that create isoform-specific binding pockets upon inhibitor binding—a concept known as "anchored plasticity".[4][5][13]
The following diagram illustrates the logical flow of NOS catalysis and the points of intervention for these inhibitors.
Caption: Mechanism of NOS inhibition by L-NAME and 7-NI.
Pillar 2: Experimental Framework for Performance Benchmarking
A comprehensive comparison requires a multi-tiered approach, moving from simple enzymatic assays to more complex cellular and in vivo models. Each step provides unique insights into the inhibitor's performance characteristics.
Experimental Workflow: A Multi-Tiered Comparison
Caption: Multi-tiered workflow for benchmarking NOS inhibitor performance.
Protocol 1: In Vitro NOS Inhibition Assay (Citrulline Conversion)
This assay directly measures the enzymatic activity of purified NOS isoforms and is the gold standard for determining IC50 values.
Principle: The assay quantifies the conversion of radiolabeled L-arginine ([³H]-L-arginine) to [³H]-L-citrulline. Since L-arginine is charged and L-citrulline is neutral, they can be separated by ion-exchange chromatography.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT.
-
Cofactor Mix: Prepare a concentrated stock in Assay Buffer containing NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin (BH4).
-
Enzyme: Use purified recombinant human nNOS, eNOS, or iNOS.
-
Substrate: [³H]-L-arginine.
-
Inhibitors: Prepare serial dilutions of 7-NI and L-NAME in the appropriate vehicle (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Assay Buffer, Calmodulin (for nNOS/eNOS), Cofactor Mix, and the desired concentration of inhibitor (or vehicle control).
-
Add the NOS enzyme and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate for 15-30 minutes at 37°C.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop buffer containing a strong cation-exchange resin (e.g., Dowex 50W).
-
The resin binds the unreacted, positively charged [³H]-L-arginine.
-
Centrifuge the samples to pellet the resin.
-
-
Quantification:
-
Transfer the supernatant, containing the neutral [³H]-L-citrulline, to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]
-
Protocol 2: Cell-Based NO Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells known to express the target NOS isoform (e.g., RAW 264.7 macrophages for iNOS, or nNOS-transfected HEK293 cells).
-
Allow cells to adhere overnight.
-
-
Inhibition and Stimulation:
-
Pre-incubate cells with various concentrations of 7-NI or L-NAME for 1-2 hours.
-
For iNOS, stimulate cells with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to induce enzyme expression and activity. For nNOS/eNOS, a calcium ionophore like A23187 can be used.
-
Incubate for 24-48 hours (for iNOS induction) or a shorter period for constitutive NOS.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Griess Reaction:
-
Mix an equal volume of supernatant with the Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at ~540 nm using a plate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Determine the inhibitory effect of 7-NI and L-NAME on NO production.[14]
-
Pillar 3: Comparative Performance Data
The true measure of a NOS inhibitor's performance lies in its quantitative data. The following tables summarize typical results obtained from the protocols described above, providing a head-to-head comparison of 7-NI and L-NAME.
Table 1: In Vitro Enzymatic Inhibition (IC50 Values)
| Inhibitor | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Source(s) |
| 7-Nitroindazole (7-NI) | ~600 - 800 | ~600 - 900 | > 10,000 | [5] |
| L-NAME | ~15 (bovine) | ~39 (human) | ~4,400 (murine) | [11][12] |
Expert Analysis: The in vitro data reveals a nuanced picture. L-NAME is a more potent inhibitor of the constitutive isoforms (nNOS and eNOS) on a molar basis.[12] However, 7-NI displays significantly greater selectivity for the constitutive isoforms over iNOS.[5] It is critical to note that the in vitro binding affinity of 7-NI for nNOS and eNOS is quite similar.[5] Its celebrated in vivo selectivity for neuronal NOS is not fully explained by enzymatic data alone and is attributed to factors like differential cell permeability, where it struggles to penetrate endothelial cells to inhibit eNOS effectively.[5]
Table 2: Performance Characteristics in Cellular and In Vivo Models
| Performance Metric | 7-Nitroindazole (7-NI) | L-NAME | Key Distinction | Source(s) |
| Primary Target In Vivo | Neuronal NOS (nNOS) | All NOS isoforms (non-selective) | Selectivity of Action | [1][9] |
| Effect on Blood Pressure | Minimal to no effect at nNOS-selective doses | Significant increase (hypertension) | Cardiovascular Side Effects | [9][15] |
| Blood-Brain Barrier | Readily crosses | Crosses | Central vs. Peripheral Action | [8] |
| Primary Application | Neuroprotection, anti-nociception, behavioral studies | Inducing experimental hypertension, general NOS blockade | Research Utility | [16][17] |
Expert Analysis: The performance comparison shifts dramatically in favor of 7-NI when moving to in vivo models. Its key advantage is the ability to inhibit nNOS activity in the central nervous system without significantly impacting eNOS-mediated cardiovascular function.[9] This makes it a far superior tool for investigating the specific roles of neuronal NO in processes like learning, memory, and pain, as it uncouples neuronal effects from confounding cardiovascular side effects.[8][9] L-NAME, by contrast, causes potent vasoconstriction by inhibiting eNOS, making it a useful tool for studying hypertension but problematic for dissecting isoform-specific functions in other systems.[10][18]
Conclusion and Recommendations
Benchmarking the performance of this compound (represented by 7-NI) requires a clear understanding of its molecular target and intended application. It is not a reporter molecule for detection assays but a highly valuable pharmacological tool for the selective inhibition of neuronal nitric oxide synthase.
-
For in vitro screening , L-NAME offers higher potency for nNOS and eNOS, but 7-NI provides a better selectivity window against iNOS.
-
For cell-based assays , the choice depends on the specific isoform expressed and the need to avoid confounding effects in mixed-culture systems.
-
For in vivo research , particularly in neuroscience, 7-NI is unequivocally the superior performer due to its functional selectivity for nNOS, which allows for the study of neuronal NO pathways without the severe hypertensive effects caused by non-selective inhibitors like L-NAME.[9][15]
Researchers must choose their inhibitor based on the experimental question. If the goal is to investigate the specific consequences of nNOS inhibition, 7-NI is the preferred tool. If the goal is to achieve broad, systemic blockade of all NO production, L-NAME is a suitable, albeit less specific, choice. This guide provides the foundational logic and experimental protocols to make that determination and to validate the performance of these critical research compounds.
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The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1997). PubMed. Available at: [Link]
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Triple Reporter Assay: A Non-Overlapping Luciferase Assay for the Measurement of Complex Macromolecular Regulation in Cancer Cells Using a New Mushroom Luciferase–Luciferin Pair. (2023). NIH. Available at: [Link]
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Cypridina bioluminescence. IV. Synthesis and chemiluminescence of 3,7-dihydroimidazo[1,2-a]pyrazin-3-one and its 2-methyl derivative. (1968). PubMed. Available at: [Link]
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7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. (n.d.). PubMed. Available at: [Link]
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In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Available at: [Link]
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Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. (n.d.). MDPI. Available at: [Link]
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The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. (n.d.). ResearchGate. Available at: [Link]
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The nitric oxide synthase inhibitor L-NAME (N omega-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol. (n.d.). PubMed. Available at: [Link]
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Chemiluminescence probe with Cypridina luciferin analog, 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, for estimating the ability of human granulocytes to generate O2-. (1986). PubMed. Available at: [Link]
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Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo. (n.d.). PubMed. Available at: [Link]
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In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. (n.d.). PubMed. Available at: [Link]
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Straightforward synthesis of indazolones (1 and 2). (n.d.). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH. Available at: [Link]
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A Comparative Guide to 7-Nitro-1,2-dihydroindazol-3-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Indazole Scaffold and the Significance of the 7-Nitro Moiety
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of compounds demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class, 7-Nitro-1,2-dihydroindazol-3-one and its derivatives have emerged as a focal point of intensive research, particularly in the pursuit of novel therapeutics for neglected tropical diseases.
A critical feature of these molecules is the presence of a nitro group, typically at the 5, 6, or 7-position of the indazole ring. This electron-withdrawing group is not merely a passive substituent; it is often a key pharmacophore responsible for the compound's mechanism of action. In several parasitic protozoa, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species, the nitro group can be bio-activated through reduction by parasitic nitroreductases (NTRs).[2] This process generates reactive nitrogen species and free radicals, inducing lethal oxidative stress within the parasite, a mechanism that is often selective for the pathogen over the host.[2]
Furthermore, the core structure exists in a tautomeric equilibrium between the lactam (oxo) form (1,2-dihydro-3H-indazol-3-one) and the lactim (hydroxy) form (1H-indazol-3-ol). Spectroscopic and crystallographic studies have revealed that the 7-nitro derivative predominantly exists as the 3-hydroxy tautomer, a factor that influences its chemical reactivity and biological interactions.[3][4] This guide provides a comparative analysis of various this compound derivatives, synthesizing data on their biological performance, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Comparative Biological Performance
The therapeutic potential of nitroindazole derivatives has been explored across several disease models. The primary areas of investigation include their efficacy as antiprotozoal agents and as inhibitors of key mammalian enzymes like nitric oxide synthase.
Antiprotozoal Activity: A Tale of Two Parasites
The development of new drugs for Chagas disease and leishmaniasis is a global health priority. Nitro-heterocyclic compounds are a cornerstone of existing therapies, and nitroindazoles represent a promising next-generation class.
Anti-trypanosomal Activity: Studies on 5-nitro-1,2-dihydroindazol-3-one derivatives have shown potent activity against Trypanosoma cruzi. The mechanism is linked to the generation of oxidative stress following the reduction of the nitro group by T. cruzi nitroreductase (TcNTR).[2] For instance, compound 5a (5-nitro-2-picolyl-indazolin-3-one) demonstrated highly favorable trypanocidal activity with IC50 values of 1.1 µM against epimastigotes and 5.4 µM against trypomastigotes, showing a selectivity index superior to the reference drug nifurtimox.[2] The position of the nitro group and the nature of the substituents at the N1 and N2 positions are critical for activity. SAR analysis suggests that electron-donating groups can enhance antichagasic activity.[5]
Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their activity against Leishmania species. The inhibitory efficacy of these derivatives was found to be highly dependent on the heterocyclic ring attached to the indazole core.[1] Compounds featuring a 1,2,3-triazole moiety, synthesized via click chemistry, proved to be more effective inhibitors than those with isoxazoline or isoxazole rings.[1] Molecular docking studies suggest that these compounds bind stably to the Leishmania trypanothione reductase (TryR) enzyme, a key target in the parasite's antioxidant defense system.[1]
Below is a summary of the antiprotozoal activity of representative nitroindazolone derivatives.
| Compound ID | Core Structure | Substituent(s) | Target Organism | Activity (IC50) | Selectivity Index (SI) | Reference |
| Compound 13 | 3-chloro-6-nitro-1H-indazole | 1,2,3-triazole derivative | Leishmania major | Potent Growth Inhibitor | Not Specified | [1] |
| Compound 5a | 5-nitroindazolin-3-one | 2-picolyl | T. cruzi (epimastigotes) | 1.1 ± 0.3 µM | > Nifurtimox | [2] |
| Compound 5a | 5-nitroindazolin-3-one | 2-picolyl | T. cruzi (trypomastigotes) | 5.4 ± 1.0 µM | > Nifurtimox | [2] |
| NV6 | 3-alkoxy-1-benzyl-5-nitroindazole | Varies | Leishmania spp. | Active (amastigotes) | Not Specified | [6] |
| NV8 | 3-alkoxy-1-benzyl-5-nitroindazole | Varies | Leishmania spp. | Best activity/selectivity | Not Specified | [6] |
Enzyme Inhibition: Selective Targeting of Nitric Oxide Synthase
Beyond antiprotozoal applications, the related compound 7-nitroindazole (7-NI) is a well-characterized inhibitor of nitric oxide synthase (NOS), an enzyme family crucial for cell signaling and pathophysiology. A key advantage of 7-NI is its relative selectivity for the neuronal isoform of NOS (nNOS or NOS-1) over the endothelial (eNOS) and inducible (iNOS) isoforms.[7][8]
This selectivity is clinically significant. Non-selective NOS inhibitors like L-NAME (L-NG-nitroarginine methyl ester) and L-NNA (L-NG-nitroarginine) often cause hypertension by inhibiting eNOS, which is vital for maintaining vascular tone. In comparative studies, 7-NI was shown to attenuate signs of opioid withdrawal in animal models as effectively as non-selective inhibitors but without inducing high blood pressure.[7] This favorable profile makes 7-NI and its derivatives attractive candidates for neurological conditions where nNOS overactivity is implicated, without the cardiovascular side effects of broader-spectrum inhibitors.[8]
| Inhibitor | Target Selectivity | Effect on Opioid Withdrawal | Hypertensive Effect | Reference |
| 7-Nitroindazole (7-NI) | Cerebral/Neuronal NOS | Attenuated multiple signs | No increase in blood pressure | [7] |
| L-NAME | Non-selective NOS | Reduced some signs | Causes hypertension | [7] |
| L-NNA | Non-selective NOS | Reduced some signs | Causes hypertension | [7] |
| L-NIO | Endothelial NOS | Reduced some signs | Not Specified | [7] |
Visualizing Mechanisms and Synthesis
To better understand the processes discussed, the following diagrams illustrate the proposed mechanism of action and a general synthetic pathway.
Caption: Proposed bio-activation of nitroindazole derivatives in parasites.
Caption: General workflow for synthesizing N-substituted derivatives.
Experimental Protocols
The reliability of comparative data hinges on robust and reproducible experimental design. Below are outlines for key synthetic and biological evaluation procedures.
Protocol 1: General Synthesis of N-Substituted 5-Nitroindazolin-3-one Derivatives
This protocol is adapted from methodologies used for synthesizing various N-alkylated indazolinones.[2]
Objective: To introduce an alkyl substituent at the N1 or N2 position of the nitroindazolinone core.
Materials:
-
Parent 5-nitro-1,2-dihydroindazol-3-one
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Reagents for workup (e.g., water, ethyl acetate) and purification (e.g., silica gel for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the parent 5-nitro-1,2-dihydroindazol-3-one (1 equivalent) in anhydrous DMF.
-
Base Addition: Add K₂CO₃ (1.5-2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the indazolinone anion. Causality Note: The base is crucial for deprotonating the nitrogen atom, making it nucleophilic and ready to attack the alkylating agent.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to proceed at room temperature overnight, or gently heat if required (e.g., to 150°C for certain benzylations). Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new product spot on the TLC plate validates the reaction's progression.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the crude product should form.
-
Extraction: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., 2-propanol) to yield the pure N-substituted derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antileishmanial Activity Assessment (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the viability of Leishmania promastigotes after exposure to test compounds.[1]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of indazole derivatives against Leishmania promastigotes.
Materials:
-
Log-phase culture of Leishmania promastigotes (e.g., L. major)
-
Complete culture medium (e.g., M199)
-
Test compounds (dissolved in DMSO, then diluted in medium)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Lysis buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest log-phase promastigotes, count them, and adjust the density to 1 x 10⁶ cells/mL in fresh culture medium. Dispense 100 µL of this cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells for a positive control (reference drug, e.g., Glucantime), a negative control (cells with medium + DMSO vehicle), and a blank (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well. Incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Lysis and Solubilization: Add 100 µL of lysis buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of viability for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis. Self-Validation: The dose-dependent decrease in viability and the consistent results from the positive control validate the assay's performance.
-
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a class of compounds with significant and tunable biological activity. Their efficacy as antiprotozoal agents, driven by a nitroreductase-mediated mechanism of action, positions them as strong candidates for further development against neglected tropical diseases. The structure-activity relationships highlighted in this guide—demonstrating the critical impact of substituent placement and nature—provide a clear roadmap for medicinal chemists to optimize potency and selectivity. Concurrently, the selective inhibition of neuronal nitric oxide synthase by the related 7-nitroindazole scaffold, without the cardiovascular liabilities of non-selective inhibitors, opens a distinct therapeutic avenue for neurological disorders. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and conducting in vivo efficacy and safety studies to translate their promising in vitro performance into tangible clinical benefits.
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A Comparative Guide to the Efficacy of Indazole-Based Inhibitors: 7-Nitro-1,2-dihydroindazol-3-one and the PARP Inhibitor Class
This guide provides a detailed comparative analysis of the therapeutic potential of indazole-containing compounds, focusing on two distinct mechanisms of action. We will first explore the biochemical profile of the 7-nitroindazole scaffold, the parent structure of 7-Nitro-1,2-dihydroindazol-3-one, as an inhibitor of Nitric Oxide Synthase (NOS). We will then contrast this with a structurally related but mechanistically distinct class of indazole-containing pharmaceuticals: the highly successful Poly (ADP-ribose) Polymerase (PARP) inhibitors used in oncology. This comparative approach is designed for researchers, scientists, and drug development professionals to illuminate how modifications to a core chemical scaffold can result in profoundly different therapeutic applications.
Part 1: The 7-Nitroindazole Scaffold as a Nitric Oxide Synthase (NOS) Inhibitor
The initial investigation into compounds like this compound places them within the family of nitroindazoles. Extensive research has characterized the parent compound, 7-nitroindazole (7-NI), not as a PARP inhibitor, but as a potent inhibitor of Nitric Oxide Synthase (NOS) enzymes.[1][2] NOS enzymes are critical for the production of nitric oxide (NO), a key signaling molecule involved in neurotransmission, vascular regulation, and immune responses. Dysregulation of NO production is implicated in various pathologies, making NOS a valuable therapeutic target.
Mechanism of Action: NOS Inhibition
Nitric Oxide Synthases (nNOS, eNOS, and iNOS) catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. 7-Nitroindazole acts as a competitive inhibitor at the L-arginine binding site, effectively reducing the synthesis of nitric oxide. This mechanism is fundamentally different from the DNA repair inhibition pathway targeted by PARP inhibitors.
Below is a diagram illustrating the canonical NOS signaling pathway and the point of inhibition by 7-nitroindazole.
Caption: NOS signaling pathway and inhibition by 7-Nitroindazole.
Efficacy of 7-Nitroindazole Derivatives
While specific data for this compound is scarce in peer-reviewed literature, studies on closely related analogs provide a strong benchmark for the scaffold's potential efficacy against NOS isoforms.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| 7-Nitroindazole (7-NI) | Rat Cerebellar NOS (nNOS) | 0.71 ± 0.01 | [1] |
| Bovine Endothelial NOS (eNOS) | 0.78 ± 0.2 | [1] | |
| Rat Lung NOS (iNOS) | 5.8 ± 0.4 | [1] | |
| 3-Bromo 7-Nitroindazole | Rat Cerebellar NOS (nNOS) | 0.17 ± 0.01 | [1] |
| Bovine Endothelial NOS (eNOS) | 0.86 ± 0.05 | [1] | |
| Rat Lung NOS (iNOS) | 0.29 ± 0.01 | [1] |
Experimental Insight: The data clearly indicates that simple structural modifications, such as the addition of a bromine atom at the 3-position, can dramatically and differentially increase potency against NOS isoforms.[1] Specifically, 3-bromo 7-nitroindazole is approximately 4-fold more potent against nNOS and a remarkable 20-fold more potent against iNOS compared to the parent 7-NI compound, while maintaining similar potency against eNOS.[1] This highlights a critical principle in drug development: minor chemical changes can significantly alter the selectivity and efficacy profile of a drug candidate.
Part 2: Indazole-Containing PARP Inhibitors in Oncology
In contrast to the NOS-inhibiting nitroindazoles, a different class of drugs containing an indazole core has emerged as a cornerstone of modern oncology: PARP inhibitors.[3][4] These drugs, including Niraparib, Olaparib, Rucaparib, and Talazoparib, are approved for treating various cancers, particularly those with mutations in DNA repair genes like BRCA1 and BRCA2.[4][5]
Mechanism of Action: Synthetic Lethality via PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is an enzyme essential for repairing single-strand DNA breaks (SSBs).[6][7] When PARP is inhibited, these normally benign SSBs accumulate and, during DNA replication, are converted into much more dangerous double-strand breaks (DSBs).[6][7]
In healthy cells, DSBs are efficiently repaired by the Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[8] However, in cancer cells where the HRR pathway is already defective due to BRCA mutations, the inhibition of PARP eliminates the remaining major DNA repair mechanism. This simultaneous loss of two critical repair pathways leads to catastrophic genomic instability and targeted cancer cell death, a concept known as synthetic lethality .[8][9]
In vitro studies have demonstrated that the cytotoxicity of PARP inhibitors involves both the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, which further disrupts DNA replication and leads to cell death.[10]
Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.
Comparative Efficacy of PARP Inhibitors
The efficacy of PARP inhibitors is well-documented through extensive preclinical and clinical trials. Their potency is typically measured by the half-maximal inhibitory concentration (IC50) against PARP enzymes and by their cytotoxic effect on cancer cell lines.
| Compound | Target Enzyme | IC50 Value (nM) | Cell Line Cytotoxicity (IC50, µM) | Source |
| Niraparib | PARP-1 / PARP-2 | 3.8 / 2.1 | ~15 (Capan-1, BRCA2-deficient) | [11][12] |
| 26 (MIA PaCa-2, BRCA-proficient) | [12] | |||
| Olaparib | PARP-1 / PARP-2 | 1.5 / 5 (cell-free) | >200 (Capan-1, BRCA2-deficient) | [12] |
| 200 (MIA PaCa-2, BRCA-proficient) | [12] | |||
| Talazoparib | PARP-1 / PARP-2 | 1.2 / 0.87 (cell-free) | N/A (Clinical data focused) | [13] |
| Rucaparib | PARP-1 | 1.4 (cell-free) | N/A (Clinical data focused) | [14][15] |
Clinical Insight: In clinical settings, these inhibitors have demonstrated significant improvements in progression-free survival (PFS).[16] For instance, in the EMBRACA trial, talazoparib showed a median PFS of 8.6 months compared to 5.6 months for chemotherapy in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.[17][18] Similarly, olaparib maintenance therapy extended PFS to 19.1 months versus 5.5 months for placebo in patients with platinum-sensitive, relapsed, BRCA-mutated ovarian cancer.[19] Network meta-analyses suggest that while all PARP inhibitors show efficacy, niraparib may rank highest for PFS, followed by talazoparib and olaparib.[16]
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized protocols for assessing the activity of the two classes of inhibitors discussed.
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is designed to measure the inhibition of NOS activity by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
Workflow Diagram:
Caption: Workflow for an in vitro NOS radiometric assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Homogenize tissue source (e.g., rat cerebellum for nNOS) in a suitable buffer and prepare a cytosolic fraction via centrifugation.
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM NADPH, 10 µM L-arginine, and 0.5 µCi L-[³H]arginine.
-
Inhibitor Addition: Add 10 µL of the test compound (e.g., 7-Nitroindazole) at various concentrations (from 1 nM to 100 µM) or vehicle control.
-
Initiate Reaction: Add 40 µL of the enzyme preparation to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Stop Reaction: Terminate the reaction by adding 400 µL of a stop buffer containing 100 mM HEPES (pH 5.5) and 10 mM EDTA, followed by the addition of 100 µL of Dowex-50W (Na+ form) resin slurry to bind unreacted L-[³H]arginine.
-
Quantification: Centrifuge the tubes. Transfer the supernatant containing the L-[³H]citrulline to a scintillation vial. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based PARP Inhibition Assay (PAR-Glo™ Assay)
This protocol measures the ability of a compound to inhibit PARP activity within cells by quantifying the level of poly(ADP-ribose) (PAR) produced in response to DNA damage.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line like HeLa or a BRCA-mutant line) in a 96-well white-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PARP inhibitor (e.g., Niraparib) or vehicle control for 1 hour.
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., 1 mM H₂O₂) to all wells except the no-damage control. Incubate for 15 minutes.
-
Cell Lysis: Remove the medium. Add a buffer containing a PAR-degrading reagent (PARG) to the "no-PAR" control wells. Add lysis buffer to all other wells. Incubate for 15 minutes to lyse cells and stop PARP activity.
-
PAR Detection: Add the PAR detection reagent, which contains an antibody that recognizes PAR and a pro-luciferase substrate. Incubate for 60 minutes.
-
Luminescence Reading: Read the luminescence on a plate reader. The signal is inversely proportional to the amount of PAR formed.
-
Data Analysis: Normalize the signals to controls. A high luminescence signal indicates low PAR levels and therefore strong PARP inhibition. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
This guide demonstrates a fundamental principle in medicinal chemistry: a single core scaffold, in this case, indazole, can give rise to compounds with vastly different biological targets and therapeutic uses.
-
This compound , based on its structural class, is predicted to function as a Nitric Oxide Synthase inhibitor . The efficacy data from close analogs like 7-nitroindazole and 3-bromo-7-nitroindazole show potent, isoform-selective inhibition, suggesting potential applications in neurological or inflammatory diseases where NO signaling is dysregulated.[1] Further direct experimental validation of this compound is required to confirm its specific activity and selectivity profile.
-
In stark contrast, indazole-containing compounds like Niraparib function as highly potent PARP inhibitors .[11] Their mechanism of inducing synthetic lethality in DNA repair-deficient cancers has revolutionized treatment for patients with BRCA-mutated ovarian, breast, and prostate cancers.[5]
The key takeaway for researchers is the critical importance of functional group positioning and chemical modification. The presence and location of a nitro group on the indazole ring appear to direct activity towards NOS, while other substitutions create a structure that fits precisely into the NAD+ binding pocket of the PARP enzyme. This comparison underscores the necessity of rigorous mechanistic investigation and highlights the versatility of heterocyclic scaffolds in designing targeted therapies.
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OncLive. (2022). Talazoparib Shows Real-World Clinical Benefit in Germline BRCA-Mutated, HER2-Negative, Advanced Breast Cancer. OncLive. Available from: [Link]
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Pothuri, B. et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. Available from: [Link]
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U.S. Food & Drug Administration. (n.d.). RUBRACA® (rucaparib) tablets, for oral use. accessdata.fda.gov. Available from: [Link]
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Inostroza-Mendez, C. et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available from: [Link]
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Diab, S. et al. (2019). Efficacy and safety of talazoparib (TALA) or physician's choice of therapy (PCT) in United States patients (pts) with HER2- germline BRCA1/2-mutated (gBRCAm) locally advanced/metastatic breast cancer (LA/MBC) in the EMBRACA study. ASCO Publications. Available from: [Link]
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Sun, K. et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available from: [Link]
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Moore, P.K. et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. Available from: [Link]
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Targeted Oncology. (2020). PARP Inhibition Improves Outcomes in Patients With BRCA-Mutated Ovarian Cancer. Targeted Oncology. Available from: [Link]
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Wang, Y. et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology. Available from: [Link]
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Kristeleit, R. et al. (2022). A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45). Journal of Clinical Oncology. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Olaparib? Patsnap Synapse. Available from: [Link]
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El-Gohary, N.S.M. et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available from: [Link]
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Targeted Oncology. (2013). The Mechanism of Action of Olaparib. Targeted Oncology. Available from: [Link]
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Li, J. et al. (2021). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. PubMed. Available from: [Link]
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Balasubramaniam, S. et al. (2017). FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer. AACR Journals. Available from: [Link]
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Zschaebitz, S. (2025). TALAPRO-2: efficacy of talazoparib & enzalutamide by HRR gene subgroup in mCRPC. VJOncology. Available from: [Link]
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Marchetti, C. et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available from: [Link]
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National Cancer Institute. (2017). FDA Approves Rucaparib for Some Women with Advanced Ovarian Cancer. National Cancer Institute. Available from: [Link]
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The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. The Jackson Laboratory. Available from: [Link]
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U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies. U.S. Pharmacist. Available from: [Link]
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AstraZeneca. (n.d.). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. LYNPARZA® (olaparib). Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Nitro-1,2-dihydroindazol-3-one
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, field-proven protocol for the safe disposal of 7-Nitro-1,2-dihydroindazol-3-one, grounded in an understanding of its chemical nature and associated risks. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other nitroaromatic compounds, particularly 7-Nitroindazole, provides a strong basis for a rigorous and cautious approach.
Core Directive: Hazard Profile and Risk Causality
This compound must be treated as a hazardous substance. The presence of the nitro functional group (-NO₂) on an aromatic ring is the primary driver of its hazard profile. Aromatic nitro compounds are known for their potential thermal instability and toxicological properties.[1][2] The nitro group can render the molecule susceptible to rapid, exothermic decomposition under certain conditions, and many compounds in this class exhibit toxicity.[2]
Based on data for the closely related compound 7-Nitroindazole, the primary hazards are significant and demand careful handling.[3][4] These include:
-
Acute Toxicity: The compound is likely harmful or toxic if swallowed, inhaled, or comes into contact with skin.[3][5]
-
Serious Eye Irritation: Direct contact can cause significant eye damage.[3][6]
-
Systemic Health Hazards: There is a suspicion of carcinogenicity, mutagenicity (causing genetic defects), and reproductive toxicity.[3][4]
Therefore, every step in the handling and disposal process is designed to minimize exposure and mitigate these intrinsic risks.
Quantitative Hazard Summary
The following table summarizes the GHS hazard classifications for the closely related compound, 7-Nitroindazole, which should be used as a conservative proxy for assessing the risks of this compound.
| Hazard Class | GHS Classification | Source |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed | [4] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | [3][4] |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects | [3] |
| Carcinogenicity | Category 2: Suspected of causing cancer | [4] |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child | [4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [4] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or particulates.[5] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[7]
-
Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, consider a chemically impervious apron or suit.[5][7]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[5]
-
Step-by-Step Disposal Protocol
The disposal of this compound is not a simple act of discarding but a systematic process of containment and transfer. The guiding principle is to treat it as hazardous chemical waste from the moment it is designated for disposal.[8]
Step 1: Waste Identification and Segregation
-
Designate a Waste Stream: This compound must be segregated as a dedicated hazardous waste. Do not mix it with other waste streams, especially strong oxidizing agents or acids, which are incompatible materials.[3][8] Mixing can lead to unpredictable and dangerous chemical reactions.
-
Labeling: Immediately affix a "Hazardous Waste" label to a designated container. The label must clearly state "this compound" and list all known hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").[8]
Step 2: Spill Management Protocol
Accidental spills must be managed immediately and carefully to prevent dispersal and exposure.
-
Minor Spills (Solid):
-
Restrict Access: Ensure personnel are aware of the spill and keep unnecessary traffic away from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Moisten the Material: Gently cover the spill with a small amount of water to dampen it.[5][9] This is a critical step to prevent the generation of airborne dust, which poses a significant inhalation hazard.[5][10]
-
Clean-Up: Carefully sweep or wipe up the dampened material using non-sparking tools.[7][9] Nitro compounds can be sensitive to friction or static discharge.[9][10]
-
Contain: Place the collected material and all cleaning supplies (e.g., wipes, gloves) into your pre-labeled hazardous waste container.[3][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]
-
Step 3: Containerization of Waste
-
Select the Right Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Transfer Waste: Carefully transfer the this compound waste (whether from a spill or routine experiment) into the labeled container. Avoid generating dust during the transfer.
-
Seal Securely: Keep the container lid securely fastened at all times, except when adding waste.[8]
Step 4: Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and secured satellite accumulation area.
-
Conditions: The storage area should be cool and dry, away from heat sources, open flames, or direct sunlight.[8] It must be segregated from incompatible materials, particularly strong oxidizing agents.[3]
Step 5: Final Disposal Arrangement
-
Professional Collection: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12]
-
Contact EHS: Arrange for pickup and final disposal by contacting your institution's EHS office or a licensed hazardous waste disposal contractor.[8][12] They are equipped to handle and transport hazardous materials according to all federal, state, and local regulations.[8][10]
Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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7-Nitroindazole | C7H5N3O2 . PubChem. [Link]
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In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi . (2024-10-16). MDPI. [Link]
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Aromatic halogenated amines and nitro-compounds . Croner-i. [Link]
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A Senior Application Scientist's Guide to Handling 7-Nitro-1,2-dihydroindazol-3-one: A Framework for Safety and Operational Integrity
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities demands the highest standards of safety and precision. 7-Nitro-1,2-dihydroindazol-3-one, a member of the biologically active indazole class, represents a compound of significant interest. However, its nitroaromatic structure necessitates a comprehensive and rigorous approach to handling. This guide is designed to provide you, our colleagues in the scientific community, with the essential safety protocols and logistical plans required to manage this compound responsibly. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that groundbreaking research is conducted without compromising the well-being of the researcher.
The Foundational Principle: A Proactive Hazard Assessment
Before a single container is opened, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can construct a robust safety profile by examining its structural relatives, namely 7-Nitroindazole and the broader classes of nitroaromatic compounds and indazole derivatives.
-
Acute Toxicity: The related compound, 7-Nitro-1H-indazole, is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Nitroaromatic compounds as a class are known for their potential toxicity and can be absorbed through the skin.[2][3][4]
-
Serious Eye Damage/Irritation: It causes serious eye irritation.[1][5] Direct contact with the powder or solutions could lead to significant and potentially lasting eye damage.
-
Mutagenicity: Perhaps most critically, 7-Nitro-1H-indazole is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[1][5] This classification demands the most stringent handling procedures to prevent any level of exposure.
-
Biological Activity: Indazole derivatives are pharmacologically active, designed to interact with biological systems.[6][7][8] Unintended exposure could lead to unforeseen physiological effects in the handler.
Given this profile, this compound must be treated as a potent compound with significant acute and chronic health risks.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions and clearly defined administrative protocols.[9][10]
-
Containment: All weighing and transfer operations involving solid this compound must be conducted within a certified chemical fume hood, at minimum. For repetitive tasks or handling of larger quantities, a containment system such as a glovebox or a powder containment hood is strongly recommended to minimize aerosol generation.[9][10][11]
-
Ventilation: Ensure the laboratory has a single-pass airflow system, with the handling area maintained under negative pressure relative to adjacent spaces to prevent cross-contamination.[9]
-
Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent the spread of contamination.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is not just recommended; it is essential. This document should be read and understood by all personnel before work begins.[12]
Personal Protective Equipment (PPE): The Essential Barrier
A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-Approved Respirator | Minimum: An N95-rated disposable respirator for low-volume, short-duration tasks with solutions. Recommended for Solids: A reusable half- or full-facepiece respirator with P100 (or FFP3) particulate filters. A proper fit test is mandatory.[13] Best Practice for Solids/Aerosols: A Powered Air-Purifying Respirator (PAPR) offers superior protection and is recommended for weighing or any procedure with a high risk of aerosolization.[13] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Mandatory Combination: Chemical splash goggles that seal to the face are required at all times.[11] These must be worn in conjunction with a full-face shield to protect against splashes and stray particles when handling either the solid or solutions. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be changed immediately upon known contamination or every 30-60 minutes during continuous handling. This practice allows for the clean removal of a contaminated outer layer without exposing the skin.[13] |
| Body Protection | Chemical-Resistant Lab Coat & Disposable Coveralls | A flame-resistant lab coat buttoned completely is the minimum requirement.[11] For handling the solid compound or larger solution volumes (>50 mL), disposable coveralls (e.g., Tyvek) should be worn over personal clothing to provide full-body protection against dust and splashes.[13][14] |
| Foot Protection | Closed-Toed Shoes | Leather or chemical-resistant, non-porous, closed-toed shoes are required. Disposable shoe covers should be used when working in the designated area and removed upon exiting. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that every step, from preparation to disposal, is conducted with the highest degree of safety.
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood or containment system has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them within the containment area before introducing the compound. This minimizes movement in and out of the designated zone.
-
Prepare for Spills: Ensure a chemical spill kit appropriate for solid and liquid chemical spills is immediately accessible.
-
Don PPE: Put on all required PPE in the correct order (coveralls, inner gloves, respirator, goggles, face shield, outer gloves) before entering the designated handling area.
Step 2: Weighing and Transfer (Solid Compound)
-
Perform this entire procedure within a chemical fume hood or powder containment hood.
-
Use a tared, sealed container to weigh the solid. This prevents contamination of the analytical balance.
-
Handle the compound gently to avoid generating dust. Do not scrape or apply excessive force.
-
After weighing, carefully seal the primary container and wipe its exterior with a damp towel (e.g., with 70% ethanol) before removing it from the immediate weighing area. Dispose of the towel as hazardous waste.
Step 3: In-Process Handling (Solution Preparation & Reaction)
-
Keep the fume hood sash at the lowest possible height while manipulating the compound.[11]
-
When adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
Continuously monitor the reaction for any unexpected changes.
-
If any material is spilled, follow emergency spill procedures immediately.
Step 4: Post-Handling Decontamination
-
Surface Decontamination: All surfaces and equipment that came into contact with the chemical must be decontaminated. A multi-step process involving a soap and water wash followed by a solvent rinse (e.g., ethanol or isopropanol) is effective for non-porous surfaces.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first. The respirator should be removed last after leaving the designated area.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.[1][12]
Emergency Procedures: Immediate and Decisive Action
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1][15] |
| Spill | Evacuate the immediate area. Alert nearby personnel. If the spill is small and you are trained to do so, cover the spill with an inert absorbent material, sweep it up carefully to avoid raising dust, and place it in a labeled hazardous waste container. For large spills, evacuate the lab and contact your institution's emergency response team.[16] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Due to its nitroaromatic structure and potential mutagenicity, all waste streams containing this compound must be treated as hazardous waste.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for each type of waste.[11]
-
Solid Waste: Includes contaminated gloves, weigh paper, disposable coveralls, paper towels, and any residual solid compound.
-
Liquid Waste: Includes reaction mixtures and solvent rinses used for decontamination. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Mutagen").
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][17] Consult with your institution's Environmental Health and Safety (EH&S) department for specific procedures.
Workflow Visualization
The following diagram illustrates the procedural flow for safely managing this compound from preparation to final disposal.
Sources
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
